Azadirachtin

Catalog No.
S519987
CAS No.
11141-17-6
M.F
C35H44O16
M. Wt
720.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azadirachtin

CAS Number

11141-17-6

Product Name

Azadirachtin

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate

Molecular Formula

C35H44O16

Molecular Weight

720.7 g/mol

InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

FTNJWQUOZFUQQJ-NDAWSKJSSA-N

SMILES

Array

solubility

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane.
In water, 0.26 g/L at 25 °C

Synonyms

azadirachtin, azadirachtin A, azadyrachtin, bioneem, neemix

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

The exact mass of the compound Azadirachtin is 720.2629 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.61e-04 mreadily soluble in ethanol, diethyl ether, acetone, and chloroform. insoluble in hexane.in water, 0.26 g/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Limonins - Supplementary Records. It belongs to the ontological category of cyclic hemiketal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Azadirachtin Biosynthesis Pathway in Azadirachta indica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azadirachtin and its Economic Importance

This compound is a highly oxidized tetranortriterpenoid belonging to the limonoid class of natural products, primarily found in the neem tree (Azadirachta indica). This complex molecule serves as one of nature's most effective botanical insecticides, exhibiting potent activity against over 600 insect species while remaining remarkably non-toxic to mammals and birds [1] [2]. The economic significance of this compound is substantial, with the global market for neem extract products expected to reach $1.8 billion by 2022, demonstrating an impressive annual growth rate of 16.3% [3]. Despite its commercial importance, current production methods relying on plant extraction from neem seeds face significant challenges including limited availability of raw materials, variable this compound content (typically 0.3-0.5% of seed dry weight), and complex purification processes [2]. The extraordinary structural complexity of this compound—featuring eight rings, sixteen chiral centers, and multiple oxygenated functional groups—has made chemical synthesis economically unfeasible, with the first total synthesis requiring 71 steps and yielding a mere 0.00015% [1] [4]. This comprehensive review integrates recent breakthroughs in understanding the this compound biosynthetic pathway, detailed experimental methodologies, and emerging applications in metabolic engineering.

This compound Biosynthesis Pathway Overview

The biosynthesis of this compound in Azadirachta indica follows the terpenoid backbone pathway, specifically branching into the limonoid biosynthetic route. Limonoids are classified as tetranortriterpenes, characterized by a 26-carbon scaffold postulated to form from a 30-carbon triterpene precursor through the loss of four carbons with associated furan ring formation [5]. The pathway initiates from universal terpenoid precursors, progressing through multiple enzymatic steps that introduce increasing structural complexity and oxidation.

Table 1: Key Features of this compound Biosynthesis

Feature Description Reference
Class Tetranortriterpenoid limonoid [1] [2]
Precursor 2,3-oxidosqualene [3] [6]
Biosynthetic Origin Mevalonate (MVA) pathway exclusively [6]
Carbon Skeleton Tirucallane-type triterpenoid [5]
Key Intermediate Tirucalla-7,24-dien-3β-ol [3] [5]
Core Scaffold Formation Skeletal rearrangements, oxidations, and ring-opening reactions [3] [6]

The recent elucidation of early pathway steps represents a landmark achievement in understanding this compound biosynthesis. Critical breakthroughs include the identification of key enzymes responsible for the formation of the protolimonoid scaffold, providing crucial insights into the previously mysterious conversion of common terpenoid precursors into limonoid-specific structures [5]. Research has confirmed that unlike many plant terpenoids that utilize both mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, this compound biosynthesis exclusively depends on the cytosolic MVA pathway for its isoprene units, with no complementation from the plastidial MEP pathway observed even under inhibition conditions [6].

Detailed Biosynthetic Pathway and Key Enzymes

The this compound biosynthetic pathway can be divided into three major stages: precursor formation, protolimonoid scaffolding, and late-stage modifications toward this compound. The pathway involves a carefully orchestrated sequence of enzymatic transformations that progressively build structural complexity from simple terpenoid precursors.

G AcetylCoA Acetyl-CoA MVA Mevalonic Acid (MVA) AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-oxidosqualene Squalene->Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol AiOSC1 OSC OSC (Oxidosqualene Cyclase) Oxidosqualene->OSC Melianol Melianol (Protolimonoid) Tirucalladienol->Melianol MaCYP71CD2 & MaCYP71BQ5 CYP71CD CYP450 (CYP71CD subfamily) Tirucalladienol->CYP71CD Azadirone Azadirone Melianol->Azadirone Multiple CYP450s CYP71BQ CYP450 (CYP71BQ subfamily) Melianol->CYP71BQ This compound This compound Azadirone->this compound CYP450s, ADH, ACT, EST ADH ADH (Alcohol Dehydrogenase) Azadirone->ADH ACT ACT (Acyltransferase) Azadirone->ACT EST EST (Esterase) Azadirone->EST

Diagram 1: this compound Biosynthetic Pathway in Azadirachta indica. The diagram illustrates the multi-step enzymatic conversion from acetyl-CoA to this compound, highlighting key intermediate and enzyme classes.

The first committed step in this compound-specific biosynthesis involves the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol, catalyzed by oxidosqualene cyclase (OSC), specifically identified as AiOSC1 in neem [3] [5]. This reaction establishes the foundational triterpenoid skeleton that subsequently undergoes extensive oxidative modifications. Research has demonstrated that this OSC is conserved across limonoid-producing species, including Melia azedarach and Citrus sinensis, suggesting pathway conservation between Meliaceae and Rutaceae families [5].

The second critical phase involves cytochrome P450-mediated oxidations that transform tirucalla-7,24-dien-3β-ol into protolimonoids. Specifically, co-expressed cytochrome P450 enzymes (MaCYP71CD2 and MaCYP71BQ5 from Melia azedarach, with homologs in neem) sequentially oxidize tirucalla-7,24-dien-3β-ol, resulting in spontaneous hemiacetal ring formation and production of the protolimonoid melianol [5]. This represents a pivotal branching point where the pathway diverges toward various limonoids, including those specific to this compound biosynthesis.

The final stages of this compound formation involve extensive structural modifications including decarboxylation, hydroxylation, epoxidation, and esterification, necessitating the coordinated action of multiple enzyme classes. Based on transcriptomic analyses and metabolic profiling, these late-stage modifications are mediated by additional cytochrome P450 enzymes, alcohol dehydrogenases (ADH), acyltransferases (ACT), and esterases (EST) that introduce the characteristic complex oxygenation pattern and functional groups essential for this compound's bioactivity [3].

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Class Gene Name Function Experimental Validation
Oxidosqualene Cyclase (OSC) AiOSC1 Cyclizes 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol Heterologous expression in yeast [3] [5]
Cytochrome P450 MaCYP71CD2 (homolog in neem) Oxidation of tirucalla-7,24-dien-3β-ol Co-expression with AiOSC1 in Nicotiana benthamiana [5]
Cytochrome P450 MaCYP71BQ5 (homolog in neem) Oxidation leading to melianol formation Co-expression with AiOSC1 in N. benthamiana [5]
Alcohol Dehydrogenase (ADH) Multiple candidates Oxidation/reduction of alcohol functional groups Transcriptomic co-expression analysis [3]
Acyltransferase (ACT) Multiple candidates Esterification reactions Phylogenetic analysis & tissue-specific expression [3]
Esterase (EST) Multiple candidates Hydrolysis of ester bonds Molecular docking studies [3]

Experimental Evidence for Pathway Elucidation

Stable Isotope Labeling Studies

The biosynthetic origin of this compound's isoprene units has been definitively established through sophisticated stable isotope labeling experiments. When neem cell suspensions were fed with 13C-labeled glucose isotopologues ([1-13C], [2-13C], and [1,6-13C] Glc), subsequent analysis of limonoids using Ultra Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed exclusive labeling patterns consistent with exclusive utilization of the mevalonate (MVA) pathway [6]. This finding was further corroborated by inhibition studies where mevinolin (a specific MVA pathway inhibitor) caused drastic decreases in limonoid production, while fosmidomycin (a MEP pathway inhibitor) showed no effect on limonoid biosynthesis [6]. These experiments provided conclusive evidence that this compound biosynthesis relies solely on the cytosolic MVA pathway, resolving previous uncertainties about potential cross-talk between isoprenoid pathways in neem.

Additional temporal and spatial analysis of limonoid distribution in neem tissues revealed that this compound primarily accumulates in young tender leaves and seed kernels, whereas hard mature leaves predominantly contain ring-intact limonoids such as nimocinol [6]. This differential distribution suggests tissue-specific regulation of the biosynthetic pathway and indicates that the later steps of this compound biosynthesis (C-ring opening and complex modifications) occur predominantly in developing tissues. Furthermore, undifferentiated neem cell suspension cultures were found to produce a spectrum of C-seco limonoids similar to the parental kernel tissue, providing a valuable experimental system for investigating the pathway without the complications of tissue-specific differentiation [6].

Transcriptomic and Genomic Analyses

Advanced sequencing technologies have revolutionized our understanding of this compound biosynthesis by enabling comprehensive identification of candidate genes. A landmark multi-tissue transcriptome analysis using hybrid-sequencing (combining Illumina HiSeq and Pacific Biosciences SMRT technologies) of five neem tissues (fruit, leaf, stem, flower, and root) identified 22 differentially expressed genes as strong candidates for involvement in this compound biosynthesis [3]. This study employed rigorous filtering criteria including expression correlation with this compound accumulation, phylogenetic analysis, domain prediction, and molecular docking studies to prioritize candidates from thousands of transcribed genes.

Comparative transcriptomics between Azadirachta indica and the closely related Melia azedarach (which does not produce this compound) revealed that all six differentially expressed genes involved in terpenoid backbone biosynthesis were up-regulated in A. indica [7]. This systematic comparison provided important insights into the genetic basis for this compound production capability in neem and identified specific genetic components that may be missing or non-functional in related species that lack this compound production. Chemical analysis confirmed that A. indica leaves contained 2.45% total terpenoid and nearly 20-50 μg this compound per gram, while this compound was not detected in M. azedarach, which contained only 1.67% total terpenoid [7].

The recent assembly of chromosome-level genomes for Azadirachta indica has further accelerated gene discovery, enabling researchers to identify co-expressed gene clusters that may represent this compound biosynthetic gene neighborhoods [2]. These genomic resources have been instrumental in identifying the complete complement of cytochrome P450 genes, dehydrogenases, and transferases that likely contribute to the extensive structural modifications required for this compound formation from simpler protolimonoid precursors.

Detailed Experimental Protocols and Methodologies

Transcriptome Analysis for Gene Discovery

The identification of genes involved in this compound biosynthesis has relied heavily on advanced transcriptomic approaches. A representative protocol from recent publications involves the following steps:

  • Tissue Collection: Collect five tissues (fruit, leaf, stem, flower, and root) from Azadirachta indica plants, with fruit containing green hard seeds identified as having the highest this compound content (969.9 μg/g in leaves from Chinese neem trees) [3]. Immediately freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and Quality Control: Isolate total RNA using EASYspin Plus Complex Plant RNA Kit. Remove unwanted cytoplasmic, mitochondrial, and chloroplast ribosomal RNAs using Ribo-Zero rRNA Removal Kits. Assess RNA quality using Nanodrop 8000 UV-Vis Spectrophotometer and precision analysis with Agilent 2100 Bioanalyzer [7].

  • Library Construction and Sequencing: Construct strand-specific cDNA libraries using NEBNext Ultra Directional RNA Library Prep Kit for Illumina. Sequence qualified libraries using Illumina Hiseq 2500 with 125 bp pair-end reads. For hybrid sequencing, additionally perform PacBio Single Molecule Real-Time (SMRT) sequencing to generate long reads [3].

  • Data Processing and Assembly: Process raw reads by removing adaptor sequences, reads with unknown nucleotides >10%, and low-quality reads (where percentage of bases with Q-values <10 exceeds 50%). For A. indica, map clean reads to the reference genome using TopHat2, then assemble mapped reads using Cufflinks software. For species without reference genomes, perform de novo assembly using Trinity assembler [7].

  • Candidate Gene Identification: Identify candidate genes through a multi-step filtering approach: 1) Compare expression levels (FPKM values) across tissues and correlate with this compound content; 2) Conduct phylogenetic analysis with known terpenoid biosynthetic genes; 3) Perform domain prediction to confirm functional domains; 4) Utilize molecular docking studies to assess potential substrate binding [3].

Functional Characterization of Biosynthetic Enzymes

The functional characterization of candidate this compound biosynthetic enzymes employs heterologous expression systems and in vitro biochemical assays:

  • Heterologous Expression in Yeast: Clone full-length candidate OSC genes into yeast expression vectors (e.g., pYES2.1) and transform into appropriate yeast strains (e.g., Saccharomyces cerevisiae). Induce gene expression with galactose and supplement with ergosterol biosynthesis inhibitor to accumulate substrate. Extract triterpenoids and analyze by GC-MS or LC-MS to identify enzymatic products [5].

  • Transient Expression in Nicotiana benthamiana: For cytochrome P450 characterization, clone candidate genes into plant expression vectors (e.g., pEAQ-HT). Infiltrate constructs into N. benthamiana leaves using Agrobacterium tumefaciens-mediated transformation. Co-inflitrate with OSC genes to provide substrate. Harvest leaves after 3-5 days and analyze metabolites by LC-MS/MS [5].

  • In Vitro Enzyme Assays: Express and purify recombinant enzymes in E. coli (for soluble proteins) or insect cell systems (for membrane-bound P450s). Conduct enzyme assays with proposed substrates and co-factors (NADPH for P450s). Monitor reaction progress by LC-MS/MS and characterize products by NMR when possible [5].

  • Stable Isotope Labeling in Cell Suspensions: Establish neem cell suspension cultures from kernel-derived callus. Feed with [1-13C], [2-13C], or [1,6-13C] glucose for defined periods. Extract limonoids and analyze by high-resolution MS to determine labeling patterns and elucidate biosynthetic sequence [6].

Applications and Future Perspectives

The elucidation of the this compound biosynthetic pathway opens transformative possibilities for sustainable production of this valuable compound through metabolic engineering approaches. Recent successes in reconstructing early limonoid pathway segments in heterologous hosts demonstrate the feasibility of synthetic biology platforms for this compound production [5]. The identification and functional characterization of AiOSC1 and the cytochrome P450 enzymes MaCYP71CD2 and MaCYP71BQ5 provide critical tools for engineering crop plants with enhanced insect resistance or microbial systems for industrial this compound production.

Several technical challenges remain before complete pathway reconstruction can be achieved. The later stages of this compound biosynthesis, particularly the complex oxidative modifications, ring-opening reactions, and acylations that distinguish this compound from simpler limonoids, require further elucidation [3]. The extreme structural complexity of this compound suggests that these late-stage transformations likely involve additional, specialized enzymes that have not yet been identified. Future research directions should focus on:

  • Completing pathway elucidation through continued transcriptomic, proteomic, and metabolomic analyses of high-azadirachtin-producing tissues
  • Characterizing regulatory mechanisms that control spatial and temporal expression of biosynthetic genes
  • Optimizing heterologous production platforms in plants, yeast, or other microbial hosts
  • Engineering enzyme specificity and activity to improve flux through the biosynthetic pathway
  • Developing cultivation and processing methods to enhance this compound yield in natural sources

The integration of multi-omics approaches with advanced analytical techniques will continue to accelerate the discovery of missing pathway components. As the complete biosynthetic pathway becomes available, the implementation of metabolic engineering strategies promises to address the critical supply challenges that have historically limited this compound availability, unlocking the full potential of this remarkable natural insecticide for sustainable agriculture and pharmaceutical applications.

Conclusion

References

Comprehensive Technical Guide: Azadirachtin's Antifeedant Effects on Lepidopteran Pests

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Azadirachtin, a tetranortriterpenoid limonoid primarily derived from the seeds of the neem tree (Azadirachta indica), represents one of the most prominent botanical insecticides in agricultural use worldwide. It exhibits a complex array of insecticidal properties against a broad spectrum of insect pests, with exceptional efficacy against lepidopteran species [1]. While its effects as an insect growth regulator (IGR) and reproductive disruptor are well-documented, its powerful antifeedant activity is a cornerstone of its pest control capabilities. This antifeedant effect manifests as both a primary repellent, deterring insects from initiating feeding, and a secondary repellent, causing cessation of feeding after initial ingestion [2] [1]. The mode of action is multifaceted, involving neuroendocrine disruption, direct sensory manipulation, and inhibition of digestive processes. Growing concerns about the environmental and health impacts of synthetic insecticides, coupled with resistance development in pest populations, have revived interest in this compound as a key tool for sustainable integrated pest management (IPM) programs, particularly for managing lepidopteran pests which remain among the most damaging threats to agricultural production [3] [1]. This guide provides a comprehensive technical overview of the mechanisms, efficacy, and experimental assessment of this compound's antifeedant effects, tailored for researchers and product development professionals.

Mechanisms of Action: A Multi-Targeted Approach

The antifeedant effect of this compound is not the result of a single mechanism but rather a cascade of interconnected physiological disruptions. The following diagram synthesizes these primary and secondary signaling pathways that underpin its antifeedant and broader insecticidal activity.

G cluster_primary Primary Molecular Interactions cluster_effects Physiological & Behavioral Effects cluster_outcomes Final Antifeedant Outcomes This compound This compound HSP60 Binds to HSP60 (Disrupts Protein Synthesis) This compound->HSP60 Dopaminergic Activates Dopaminergic Neurons This compound->Dopaminergic Chemosensory Binds Chemosensory Receptors This compound->Chemosensory EcR Antagonizes Ecdysone Receptor (EcR) This compound->EcR Neuroendocrine Neuroendocrine Disruption HSP60->Neuroendocrine Aversion Aversive Taste Memory & Feeding Deterrence Dopaminergic->Aversion Smell Olfactory Disruption (Reduced Attraction to Host) Chemosensory->Smell EcR->Neuroendocrine Digestion Inhibition of Digestive Enzymes Neuroendocrine->Digestion Indirect Starvation Reduced Food Intake & Starvation Neuroendocrine->Starvation Aversion->Starvation Smell->Starvation Digestion->Starvation Growth Growth Arrest & Developmental Delays Starvation->Growth

Figure 1: Integrated signaling pathways of this compound's antifeedant effects in lepidopterans, showing the progression from molecular interactions to behavioral outcomes.

The antifeedant activity is mediated through several validated mechanisms:

  • Sensory and Olfactory Disruption: this compound directly interferes with chemoreception, particularly the sense of smell, altering the insect's perception of host plants and leading to food avoidance. In some insects, this disruption is so profound that they will starve rather than consume treated foliage [2] [4]. Upon ingestion, it activates dopaminergic neurons, potentially creating a conditioned aversive taste memory that further reinforces feeding deterrence [2] [4].

  • Neuroendocrine Disruption and Molting Arrest: A core mechanism involves the disruption of the neuroendocrine system. This compound reduces the secretion of key morphogenetic peptide hormones, including prothoracicotropic hormone (PTTH) and allatotropins, from the corpus cardiacum complex [2] [4]. This leads to a dramatic suppression of ecdysteroid titers (particularly 20-hydroxyecdysone, 20E), the primary hormones governing molting and metamorphosis [5] [6]. The resulting hormonal imbalance not only causes developmental arrest but also contributes to a cessation of feeding activity, as feeding is intrinsically linked to the molting cycle.

  • Direct Inhibition of Digestive Processes: this compound inhibits key digestive enzymes in the midgut, leading to impaired nutrient assimilation [2] [7]. Gene expression studies in Drosophila melanogaster larvae have shown that this compound exposure leads to the downregulation of amylase genes, directly linking its toxicity to a disruption in carbohydrate digestion [6]. This biochemical deficiency compounds the starvation effect initiated by voluntary feeding cessation.

Quantitative Efficacy Data Against Lepidopteran Pests

The antifeedant and insecticidal efficacy of this compound has been quantitatively established against a range of lepidopteran pests. The following table consolidates key bioassay data from recent research.

Table 1: Quantitative efficacy data of this compound against various lepidopteran pests.

Pest Species (Common Name) Bioassay Type / Measured Effect Key Metrics (e.g., LC₅₀, EC₅₀, Feeding Reduction %) Experimental Context (Larval Instar, Formulation, etc.)
Plodia interpunctella (Indianmeal Moth) [7] Chronic oral toxicity (5-day) LC₅₀ = 241 µg a.i./mL 3rd instar larvae; commercial formulation (NeemGuard 1% EC)
Spodoptera littoralis (African Cotton Leafworm) [2] General susceptibility Exhibits "considerable toxicity" Notable for its resistance to Bacillus thuringiensis (Bt)
Drosophila melanogaster (Fruit Fly, Model Organism) [6] Gene expression & growth inhibition 10 µM caused significant growth inhibition & dysregulation of nutrient signaling 3rd instar larvae (92 h AEL); treatment duration of 24 h
Cnaphalocrocis medinalis (Rice Leaffolder) [2] Physiological effects from neem limonoids Significant physiological effects and toxicity observed Studies on neem limonoids, including this compound

Beyond the lethal concentrations, sublethal exposures have profound effects. Research on Plodia interpunctella demonstrated that larvae feeding on this compound-containing diet showed lower glycogen and lipid levels, and generally lower protein content, indicating a severe disruption in energy metabolism and nutrient storage [7]. This aligns with findings that this compound provokes a potent growth inhibitory effect in Drosophila melanogaster larvae by dysregulating the insulin/insulin-like growth factor (IIS) signaling pathway, a critical regulator of growth in response to nutrient availability [6].

Synergistic Interactions with Other Biopesticides

A promising strategy to enhance the efficacy of this compound and reduce the risk of resistance is its use in combination with other biorational insecticides.

Table 2: Documented synergistic effects of this compound in combination with other biopesticides.

Combination Partner Target Lepidopteran Pest Observed Interaction & Effects Reference
Bacillus thuringiensis (Bt) subsp. *kurstaki* Plodia interpunctella (Indianmeal Moth) [7] Synergistic mortality at LC₅₀ concentrations; Additive effect at LC₃₀. Combined treatment reduced larval weight, nutritional indices, and digestive enzyme levels more than either insecticide alone. [7]
Beauveria bassiana (Entomopathogenic Fungus) General (across multiple species) [2] Documented synergistic effect, enhancing overall pest control efficacy. [2]

The synergy with Bt is particularly significant. The combination not only increased mortality but also led to a more pronounced reduction in larval weight gain and a significant reduction in the activity of key digestive enzymes (amylase, protease, and lipase), suggesting a multi-site disruption of midgut function that is more severe than with either compound alone [7].

Detailed Experimental Protocols

To ensure reproducibility and standardization in research, this section outlines detailed methodologies for key assays used to evaluate this compound's antifeedant and insecticidal effects. The following diagram illustrates a generalized workflow for conducting these bioassays, from insect rearing to data analysis.

G cluster_a Phase 1: Insect Colony Maintenance cluster_b Phase 2: Treatment Preparation cluster_c Phase 3: Bioassay & Sampling cluster_d Phase 4: Data Analysis Start Start A1 Maintain species-specific conditions (Temp, RH, Photoperiod) Start->A1 A2 Synchronize larval instars (e.g., via 2-hour egg collection window) A1->A2 B1 Prepare stock solution (dissolve in ethanol/saline vehicle) A2->B1 B2 Incorporate into artificial diet at desired concentration (e.g., µg a.i./mg diet) B1->B2 C1 Starve larvae (e.g., 12h) to induce feeding B2->C1 C2 Expose to treated diet under controlled conditions C1->C2 C3 Monitor mortality, molting, and feeding behavior daily C2->C3 C4 Sample for molecular/ biochemical analysis (e.g., qPCR, nutrient assays) C3->C4 D1 Calculate LC/EC values via probit analysis C4->D1 D2 Perform statistical tests on gene expression/nutrient data D1->D2

Figure 2: Generalized experimental workflow for evaluating this compound's effects on lepidopteran larvae, covering colony maintenance to data analysis.

Chronic Oral Toxicity and Antifeedant Bioassay

This protocol is adapted from studies on Plodia interpunctella and other stored-product pests [7].

  • Insect Rearing and Synchronization: Maintain the target lepidopteran species on an artificial diet under controlled conditions (e.g., 27 ± 1 °C, 65 ± 5% RH, 16:8 L:D photoperiod). To obtain synchronized larvae for bioassays, allow adult flies to mate and collect eggs within a narrow time window (e.g., 2 hours). Use larvae of the desired instar (e.g., newly molted third instar) for experiments.
  • Insecticide Formulation and Diet Incorporation:
    • Prepare a stock solution of a commercial this compound formulation (e.g., NeemGuard 1% EC) or purified standard. Initially dissolve in a small volume of solvent (e.g., 250 µL of 99% ethanol), then dilute with 750 µL of 0.9% saline to create a working solution [5].
    • For diet incorporation, mix the calculated volume of the this compound working solution uniformly into the artificial diet. For example, a mixture of 35 mg of larval food with 125 µL of solution has been used to achieve a final concentration of, for instance, 1 µg of this compound per mg of diet [5]. A control diet should be prepared with the solvent and saline vehicle only.
  • Exposure and Data Collection:
    • Starve groups of larvae (e.g., n=15) for approximately 12 hours prior to exposure to induce a uniform feeding response [7].
    • Transfer the starved larvae to sterile Petri dishes containing a pre-weighed amount of the treated or control diet.
    • Maintain the dishes under standard rearing conditions.
    • Record mortality at 24-hour intervals for the duration of the assay (e.g., 5 days). The median lethal time (LT₅₀) can be determined from these time-mortality responses.
    • Simultaneously, assess antifeedant effects by measuring the amount of diet consumed (e.g., by weighing the remaining diet) or by using behavioral choice tests in a dual-choice arena.
Molecular Analysis of Gene Expression (qPCR)

This protocol is based on work conducted in Phlebotomus perniciosus and Drosophila melanogaster to analyze the molecular targets of this compound [5] [6].

  • Insect Treatment and RNA Extraction:
    • Expose synchronized larvae to a sublethal or LC₃₀ concentration of this compound via the diet incorporation method described above for a defined period (e.g., 24 hours).
    • After treatment, homogenize whole larvae or dissected tissues (e.g., midgut, fat body) in an appropriate RNA-stabilizing buffer.
    • Extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits). Treat the extracted RNA with DNase I to remove genomic DNA contamination. Quantify RNA concentration and purity spectrophotometrically.
  • cDNA Synthesis and Quantitative PCR (qPCR):
    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
    • Design and validate primers for target genes. Key genes of interest for this compound response include:
      • Ecdysone signaling pathway: Ecdysone receptor (EcR), Ultraspiracle (USP), early response genes (Eip74EF, Eip75B), and the transcription factor serpent [5].
      • Antimicrobial peptides (AMPs): Attacin, Defensin [5].
      • Nutrient signaling and digestion: Amylase, Odorant-binding proteins [6].
    • Perform qPCR reactions in triplicate using a SYBR Green master mix on a real-time PCR detection system. Standard cycling conditions are used: initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
  • Data Analysis:
    • Calculate relative gene expression using the comparative 2^–ΔΔCt method.
    • Normalize the Ct values of target genes to one or more validated reference genes (e.g., actin, rpl32).
    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare gene expression levels between the this compound-treated and control groups.

Advanced Formulation Technologies and Future Research Directions

Nanoformulations for Enhanced Efficacy

A significant advancement in the commercial development of this compound is the use of nanoformulations to overcome its inherent limitations, such as rapid degradation by UV light and water. Recent breakthroughs have focused on nanoemulsions and nanoparticles to enhance stability, bioavailability, and efficacy.

  • Nano-Encapsulation: Encapsulating this compound, or botanical extracts containing it (e.g., neem or rosemary extracts), within polymeric nanoparticles or combining them with metallic nanoparticles (e.g., silver) has shown promising results [3]. This approach protects the active ingredient from environmental degradation and allows for controlled release.
  • Enhanced Performance: These advanced formulations have demonstrated superior pest control at lower dosages and reduced phytotoxicity compared to conventional formulations [3]. This technology significantly improves the residual activity and reliability of this compound-based products in field conditions.
Critical Knowledge Gaps and Future Directions

Despite these advances, several challenges and research gaps remain.

  • Ecological Implications: The ecological risk assessment of these novel nano-formulations has not kept pace with their development. Key knowledge gaps remain regarding their long-term environmental impacts and effects on non-target organisms [3].
  • Resistance Evolution: The potential for resistance evolution in target pests, particularly with increased and more effective use, is underexplored [3]. While this compound's complex mode of action suggests a low risk, vigilance and research are necessary.
  • Integrated Molecular Tools: Future efforts should integrate modern molecular tools such as RNA interference (RNAi), CRISPR-Cas9, transcriptomics, and machine learning to gain deeper insights into pest physiology and resistance mechanisms, promoting more precise and resilient pest control strategies [3].
  • Broad-Spectrum Screening: Most research continues to focus on a narrow range of plant species and active ingredients. Broader screening of botanical resources and issues like large-scale production and field-scale efficacy are critical for the continued development of this field [3].

References

Comprehensive Technical Analysis: The Role of Azadirachtin in Neem Plant Defense Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Azadirachtin, a potent tetranortriterpenoid limonoid predominantly found in neem seeds (0.3%-0.5% dry weight), serves as the primary defense compound for the neem plant (Azadirachta indica) against phytophagous insects. [1] This complex molecule exhibits multi-faceted defense capabilities through antifeedant, growth-regulating, reproductive-suppressive, and toxic modes of action against over 600 insect species. [2] [3] Its effectiveness stems from the ability to disrupt critical physiological processes in insects including endocrine function, neurosecretion, mitosis, and metabolism through interaction with specific receptors and signaling pathways. Recent advances in nano-formulation technologies and biosynthesis understanding have enhanced its stability and production potential, positioning this compound as an increasingly valuable biopesticide for sustainable agricultural systems. [3] This whitepaper provides a comprehensive technical analysis of this compound's defense mechanisms for researchers and drug development professionals.

Introduction and Chemical Background

Azadirachta indica as a Source of Bioactive Compounds

The neem tree (Azadirachta indica A. Juss), a member of the Meliaceae family, represents a remarkable reservoir of bioactive compounds with demonstrated efficacy against numerous agricultural pests and human diseases. [4] [5] Originating from the Indian subcontinent, this highly adaptable evergreen tree thrives across tropical and subtropical regions worldwide, earning the designation "divine tree" or "village pharmacy" due to its extensive medicinal and agricultural applications. [6] [1] Historically, neem has been employed in traditional medicine systems including Ayurveda, Unani, and Siddha practices for over 4,500 years, with archaeological evidence tracing its use to the ancient Harappan civilization of the Indus Valley. [5] The chemical complexity of neem encompasses more than 300 biologically active compounds, with limonoids constituting the most significant class of secondary metabolites responsible for its defense properties. [1]

The seeds of neem serve as the primary repository of this compound, although trace amounts occur in other plant tissues including bark, leaves, and fruits. [1] Among the numerous limonoids identified in neem, including nimbin, nimbidin, salannin, and nimbolide, this compound demonstrates the most potent bioactivity against insect herbivores. [4] [7] The structural complexity of this compound, characterized by a highly oxygenated tetranortriterpenoid skeleton with multiple functional groups, has presented significant challenges for chemical synthesis, with the first total synthesis achieved in 2007 through a 71-step process yielding a mere 0.00015% overall yield. [1] Consequently, current production relies predominantly on extraction from plant material, though recent advances in synthetic biology show promise for more efficient biosynthesis approaches. [1]

Chemical Properties of this compound

This compound (C35H44O16) is a complex tetranortriterpenoid limonoid with molecular weight of 720 g/mol and melting point of 160°C. [2] Its chemical structure features a decalin framework with various oxygen-containing functional groups including hydroxyl, acetyl, furanyl, and epoxide moieties that contribute to its biological activity and physicochemical properties. [1] The compound exists as a crystalline solid at room temperature and demonstrates limited solubility in water but good solubility in various polar organic solvents including methanol, ethanol, and chloroform. [3]

Table 1: Key Physicochemical Properties of this compound

Property Specification Technical Significance
Chemical Class Tetranortriterpenoid limonoid Determines bioactivity and mode of action
Molecular Formula C35H44O16 Influences physicochemical characteristics
Molecular Weight 720 g/mol Affects penetration through biological membranes
Melting Point 160°C Indicates thermal stability
Solubility Limited in water, soluble in polar organic solvents Impacts formulation development and bioavailability
Primary Source Neem seeds (0.3-0.5% dry weight) Affects extraction efficiency and production scalability
Stability Photodegradable, thermally stable Influences storage conditions and field persistence

The structural complexity of this compound contributes to its multiple mechanisms of action, as different molecular regions interact with various biological targets in insect systems. [1] Recent QSPR (Quantitative Structure-Property Relationship) studies utilizing topological indices have enabled improved prediction of this compound's physicochemical properties, supporting the virtual screening and optimization of this compound-based compounds for enhanced bioactivity and environmental compatibility. [8]

Direct Defense Mechanisms Against Herbivores

Antifeedant and Repellent Activities

This compound functions as a potent feeding deterrent against numerous phytophagous insects, with effective antifeedant activity observed at concentrations as low as 0.01 ppm for susceptible species. [7] This antifeedant effect is mediated through chemoreceptor disruption in insect mouthparts, particularly through interaction with deterrent receptor cells that perceive this compound as a potent feeding inhibitor. [2] The stereo-chemical configuration around the hemiacetal region of the molecule appears critical for antifeedant activity, as hydrogenation of Δ22 double bonds or deacetylation significantly reduces efficacy. [7] Research on lepidopteran pests including Spodoptera frugiperda and Pieris brassicae has demonstrated that this compound-treated foliage results in significant feeding cessation within hours of exposure, leading to reduced nutritional intake and eventual starvation. [2]

The repellent properties of this compound extend beyond feeding deterrence to include oviposition avoidance in adult insects. [2] Female insects seeking oviposition sites demonstrate a marked preference for untreated surfaces, indicating the capacity of this compound to disrupt host plant recognition and selection behaviors. [1] This dual antifeedant and repellent action provides neem plants with comprehensive protection against herbivore damage at multiple life stages, reducing both immediate foliar consumption and subsequent larval establishment. Field studies have documented that neem-based formulations can reduce pest infestation by 70-90% in various cropping systems through these behavioral modifications, highlighting the practical significance of these defense mechanisms. [2]

Growth-Regulating and Developmental Effects

This compound exerts profound developmental disruption in insect herbivores through multiple endocrine pathways, earning its classification as an insect growth regulator (IGR). [2] The compound interferes with the synthesis and release of neuropeptides from the brain-corpus cardiacum complex, particularly prothoracicotropic hormone (PTTH) and allatotropins, resulting in distorted molting hormone (ecdysone) and juvenile hormone titers. [7] [2] This endocrine disruption manifests as abnormal molting processes, with affected insects frequently experiencing apolysis failure, imperfect ecdysis, and the formation of larval-pupal intermediates that are non-viable. [7] Research on Bactrocera dorsalis larvae has demonstrated that this compound exposure significantly prolongs developmental duration (9.59 ± 0.27 days vs 8.23 ± 0.11 days in controls) and reduces survival rates (19.78 ± 1.5% vs 88.56 ± 1.4% in controls), indicating substantial disruption of normal developmental processes. [9]

At the biochemical level, this compound inhibits ecdysone 20-monooxygenase activity, the enzyme responsible for converting ecdysone to its active form, 20-hydroxyecdysone, which is essential for successful molting and metamorphosis. [2] Additionally, the compound demonstrates anti-mitotic effects through microtubule formation disruption in rapidly dividing cells, analogous to the action of colchicine. [2] This direct interference with cell division contributes to histopathological damage in insect gut epithelial cells, muscles, and fatty tissues, resulting in restricted movement, decreased flight activity, and ultimately death. [2] The growth-regulating effects show remarkable selectivity toward insects, with minimal impact on mammals and non-target organisms, making this compound an environmentally favorable defense compound. [1]

Physiological and Biochemical Effects

The physiological impact of this compound extends to multiple organ systems and metabolic processes in insect herbivores. Midgut epithelial cells experience severe histopathological damage, including microvilli degeneration, cytoplasmic vacuolization, and eventual cell lysis, compromising digestive efficiency and nutrient absorption. [7] Detoxification enzyme systems including general esterases (EST), glutathione S-transferases (GST), and phosphatases are significantly altered following this compound exposure, potentially contributing to its effectiveness against insects with developed metabolic resistance to synthetic insecticides. [7]

The reproductive capabilities of insects are similarly compromised through multiple mechanisms, including reduced fecundity in females, suppressed fertility in males, and inhibition of oviposition behavior. [2] These effects stem from this compound's interference with vitellogenin synthesis, oocyte development, and spermatogenesis, effectively reducing herbivore population growth over successive generations. The comprehensive physiological disruption caused by this compound represents a multi-target defense strategy that minimizes the development of resistance in pest populations, as simultaneous adaptation to multiple physiological challenges presents a significant evolutionary hurdle for herbivores.

This compound's multi-faceted defense mechanisms against insect herbivores

Molecular Mechanisms of Action

Cellular and Genetic Interactions

This compound exerts significant effects on cellular processes and genetic regulation in target insects, contributing to its comprehensive defense capabilities. At the cellular level, this compound demonstrates microtubule-disrupting activity, inhibiting proper spindle formation during cell division and resulting in mitotic arrest in rapidly proliferating tissues. [2] This antimitotic effect parallels the action of colchicine but operates through distinct molecular interactions, potentially involving direct binding to tubulin subunits or associated regulatory proteins. [2] The disruption of cell division is particularly pronounced in imaginal discs and other tissues undergoing rapid development during larval stages, contributing to the observed growth inhibition and developmental malformations.

At the genetic level, transcriptomic analyses of this compound-treated Drosophila melanogaster larvae have revealed significant alterations in gene expression profiles, with 28 genes demonstrating substantial upregulation or downregulation. [9] Affected genes participate in diverse biological processes including starch and sucrose metabolism, defense responses, signal transduction, and larval development. [9] Proteomic investigations have further identified 21 differentially expressed proteins following this compound exposure, with functions encompassing cytoskeletal organization, transcription and translation, hormonal regulation, and energy metabolism. [9] These findings indicate that this compound induces widespread reprogramming of gene expression that disrupts normal physiological processes at multiple levels, enhancing its efficacy as a plant defense compound.

Metabolic Pathway Disruption

Recent advances in untargeted metabolomics have elucidated the comprehensive impact of this compound on insect metabolic networks. Integrated LC-MS and GC-MS analyses of Bactrocera dorsalis larvae exposed to this compound revealed significant alterations in 35 differentially abundant metabolites and identified 14 metabolic pathways as substantially disrupted. [9] Among these, six pathways were designated as particularly influential: histidine metabolism, D-glutamine and D-glutamate metabolism, biotin metabolism, ascorbate and aldarate metabolism, pentose and glucuronate interconversions, and alanine, aspartate and glutamate metabolism. [9] The disruption of these fundamental metabolic processes reflects the profound biochemical impact of this compound on primary metabolism in insect herbivores.

The energy metabolism pathways experience particular disruption, with significant reductions in glycogen, lipid, and glucose levels observed in multiple insect species following this compound exposure. [9] This metabolic suppression compromises the energy resources necessary for growth, development, and reproduction, contributing to the observed fitness reductions in treated insects. Additionally, this compound interferes with neurotransmitter systems, particularly serotonin pools in the neuroendocrine system, disrupting the coordination of physiological processes and further compromising insect survival. [9] The multi-pathway metabolic disruption induced by this compound represents a particularly effective defense strategy, as herbivores face challenges in developing resistance against such comprehensive biochemical interference.

Table 2: Key Metabolic Pathways Affected by this compound in Insect Herbivores

Metabolic Pathway Specific Effects Physiological Consequences
Histidine Metabolism Alteration of histidine and related metabolites Disrupted neurotransmitter synthesis and immune function
Glutamate Metabolism Imbalance in glutamate/glutamine ratios Compromised nitrogen metabolism and neural signaling
Biotin Metabolism Reduction in biotin utilization Impaired carboxylase enzyme function and energy production
Ascorbate Metabolism Altered ascorbate degradation Increased oxidative stress and reduced antioxidant capacity
Pentose/Glucuronate Interconversions Disruption of carbohydrate conversions Compromised detoxification and energy metabolism
Amino Acid Metabolism Decreased alanine, aspartate, glutamate Reduced protein synthesis and nutritional fitness
Receptor-Mediated Signaling Pathways

The initial molecular interactions between this compound and insect systems involve specific receptor binding that triggers downstream signaling cascades. While the complete repertoire of this compound receptors remains under investigation, evidence suggests interactions with chemosensory proteins in deterrent receptor cells that mediate feeding deterrence, as well as potential binding to membrane receptors in the midgut epithelium that initiate cellular damage responses. [7] Additionally, this compound may interact with neurohormone receptors in the brain-corpus cardiacum complex, disrupting the coordinated release of developmental hormones and contributing to endocrine imbalance. [2]

The signaling consequences of these initial receptor interactions include altered calcium flux, modified kinase/phosphatase activities, and disrupted G-protein coupled receptor pathways that collectively contribute to the observed physiological effects. [7] In particular, this compound appears to interfere with serotonin-mediated signaling in the neuroendocrine system, disrupting the regulation of feeding behavior, molting processes, and reproductive development. [9] The complexity of these receptor interactions and downstream signaling events contributes to the broad-spectrum efficacy of this compound while minimizing resistance development, as multiple simultaneous mutations would be required for insects to develop comprehensive resistance.

Advanced Research Methodologies and Experimental Protocols

Analytical Techniques for this compound Characterization

The complex chemical nature of this compound necessitates sophisticated analytical approaches for accurate characterization and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) represents the gold standard technique for this compound analysis, providing both separation capability and structural information. [1] Advanced LC-MS systems, particularly UPLC-QTOF-MS (Ultra Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), offer superior resolution and mass accuracy for identifying this compound and its various analogs (A, B, D, E, F, G, H, I, K, M, N, O, and Q) present in neem extracts. [1] Complementary analysis by GC-MS (Gas Chromatography-Mass Spectrometry) provides additional metabolic profiling capabilities, particularly for volatile compounds and metabolic studies. [9]

Sample preparation protocols typically involve extraction from neem seeds or other plant tissues using polar organic solvents such as methanol, ethanol, or chloroform, followed by purification steps to remove interfering compounds. [1] For metabolic studies in insect systems, tissue samples are typically homogenized in appropriate extraction solvents (often methanol:water or acetonitrile:water mixtures), followed by protein precipitation and centrifugation to obtain clear supernatants for analysis. [9] The integration of multiple analytical platforms provides comprehensive metabolomic coverage, enabling researchers to obtain a systems-level understanding of this compound's biochemical effects on insect herbivores.

Experimental Protocols for Bioactivity Assessment

Standardized bioassay methodologies have been developed to evaluate the efficacy and mode of action of this compound against insect pests. For antifeedant activity assessment, choice and no-choice tests utilizing treated and untreated leaf discs measure feeding deterrence through quantification of leaf area consumption or frass production. [7] Growth inhibition assays typically involve incorporation of this compound into artificial diet or application to host plants, with subsequent monitoring of larval weight gain, developmental duration, molting success, and mortality rates at various concentrations. [9]

For biochemical analyses, enzyme activity assays evaluate the impact of this compound on key metabolic and detoxification enzymes including α-amylases, proteases, lipases, esterases, glutathione S-transferases, and phosphatases. [7] These assays typically employ specific substrates and spectrophotometric detection to quantify enzyme activities in midgut extracts or whole-body homogenates from treated insects. Histopathological examinations utilizing transmission electron microscopy (TEM) and scanning electron microscopy (SEM) provide insights into cellular and subcellular damage in midgut epithelial cells, muscles, and other tissues following this compound exposure. [2]

Methodological framework for comprehensive this compound research

Omics Technologies in Mode of Action Studies

The application of high-throughput omics technologies has significantly advanced understanding of this compound's molecular mechanisms and metabolic impacts. Transcriptomic analyses utilizing RNA sequencing (RNA-Seq) provide comprehensive profiles of gene expression changes in response to this compound exposure, identifying specific genetic pathways and regulatory networks affected by the compound. [9] Proteomic approaches employing two-dimensional electrophoresis (2DE) and mass spectrometry identify alterations in protein expression patterns, revealing the functional consequences of genetic changes and highlighting key protein targets. [9]

Metabolomic studies represent a particularly powerful approach for elucidating this compound's biochemical effects, as demonstrated in research on Bactrocera dorsalis larvae where integrated LC-MS and GC-MS analyses identified 35 differentially abundant metabolites and 14 significantly affected metabolic pathways. [9] The experimental workflow for such metabolomic investigations typically includes sample preparation, data acquisition using multiple analytical platforms, data preprocessing and annotation, statistical analysis (including PCA and PLS-DA modeling), pathway analysis, and biological interpretation. [9] These integrated omics approaches provide unprecedented insights into the systems-level biological responses to this compound, facilitating a more comprehensive understanding of its defense mechanisms.

Applications and Future Perspectives

Agricultural Applications and Formulation Technologies

The practical implementation of this compound as a plant defense compound has expanded significantly with the development of various formulation technologies to enhance its stability, persistence, and efficacy under field conditions. Traditional formulations including emulsifiable concentrates (EC), wettable powders (WP), and aqueous solutions have been widely employed but face challenges related to this compound's photodegradability and limited persistence. [3] Recent advances in nano-formulation technologies have addressed these limitations through the development of nanoemulsions, polymeric nanoparticles, and self-assembled delivery systems that improve rainfastness, photostability, and biological activity. [3]

Recent research has demonstrated that co-assembled nanoparticles based on this compound and natural compounds such as tannic acid (TA) or phenylalanine (PA) exhibit superior physicochemical properties including small particle size (approximately 120 nm), low polydispersity index (0.028), high ζ-potential (-32 mV), and enhanced wettability and adhesiveness on plant surfaces. [3] These nano-formulations demonstrate pH-responsive disassembly in both acidic and alkaline environments, allowing controlled release of this compound in response to target insect gut conditions. [3] Such advanced delivery systems have shown remarkable efficacy in both in vitro and in vivo insecticidal activities against pests including Ostrinia furnacalis and Aphis gossypii, often at reduced application rates compared to conventional formulations. [3]

Biosynthesis and Production Challenges

Despite its proven efficacy as a plant defense compound, large-scale production of this compound faces significant challenges that impact its commercial availability and application. The complex chemical structure of this compound makes total chemical synthesis economically unviable, with the 71-step synthesis route achieving only 0.00015% overall yield. [1] Consequently, production relies primarily on extraction from neem seeds, which themselves contain only 0.3-0.5% this compound by dry weight. [1] This limited natural abundance, coupled with seasonal and geographical variations in this compound content, creates supply chain challenges that have restricted wider adoption.

Recent advances in biosynthetic approaches offer promising alternatives for enhanced this compound production. Genomic and transcriptomic studies of Azadirachta indica have identified key genes and enzymes involved in the this compound biosynthetic pathway, enabling metabolic engineering strategies to increase production. [1] Research has successfully demonstrated the conversion of intermediate skeletal compounds from 2,3-oxidized squalene to tirucalla-7,24-dien-3β-ol, representing critical steps in the biosynthetic pathway. [1] Synthetic biology approaches employing engineered microbial systems show particular promise for sustainable production, potentially overcoming the limitations associated with plant extraction. The development of a comprehensive neem metabolite database (Neem Secondary Metabolites Database, Neem DB) further supports these efforts by providing centralized genetic and biochemical information. [1]

Future Research Directions and Development Opportunities

The evolving field of this compound research presents numerous promising avenues for future investigation and development. Priority areas include structural optimization through semi-synthetic approaches to enhance bioactivity and environmental stability while reducing potential non-target effects. [8] Advanced nano-formulation technologies represent another critical direction, particularly the development of stimulus-responsive delivery systems that maximize target specificity and minimize environmental persistence. [3] The integration of omics technologies and computational modeling approaches will further elucidate structure-activity relationships and mode of action details, facilitating rational design of improved this compound-based defenses. [9]

From an ecological perspective, research must address the long-term environmental fate of this compound formulations and their effects on non-target organisms and ecosystem functioning. [2] Additionally, the potential for integration with other pest management strategies including biological control, cultural practices, and complementary botanical insecticides warrants further investigation to develop comprehensive, sustainable crop protection systems. [7] As regulatory frameworks evolve to address botanical pesticides more effectively, standardized protocols for quality control, efficacy assessment, and environmental risk evaluation will be essential for maximizing the potential of this compound-based plant defense solutions. [1]

Conclusion

References

Triterpenoid biosynthesis in Meliaceae family

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Pathway

Triterpenoid biosynthesis in Meliaceae occurs primarily via the mevalonate (MVA) pathway in the cytosol [1] [2]. The framework from universal terpenoid precursors to Meliaceae-specific limonoids is outlined below.

meliaceae_pathway cluster_universal Universal Terpenoid Pathway cluster_triterpenoid Triterpenoid Skeleton Formation cluster_meliaceae Meliaceae-Specific Modifications Acetyl_CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP (C5 Units) Acetyl_CoA->IPP_DMAPP MVA Pathway Multiple Steps FPP Farnesyl Diphosphate (FPP) (C15) IPP_DMAPP->FPP Farnesyl Diphosphate Synthase (FDS) Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) Triterpene_Skeletons Various Triterpene Skeletons (e.g., Tirucallol, β-Amyrin) Oxidosqualene->Triterpene_Skeletons Oxidosqualene Cyclase (OSC / TTS) Protolimonoids Protolimonoids (e.g., Apotirucallane) Triterpene_Skeletons->Protolimonoids Oxidation (CYPs) Skeletal Rearrangements Limonoids Complex Limonoids (e.g., Azadirachtin) Protolimonoids->Limonoids Multiple CYPs & Other Modifying Enzymes

The biosynthetic pathway from universal precursors to Meliaceae-specific triterpenoids and limonoids involves multiple key enzymatic steps.

Key Enzymes and Genes

Functional characterization of genes from Azadirachta indica (neem) has been crucial in elucidating this pathway [3] [2].

Enzyme Class Key Genes Identified Function in Pathway Experimental Validation
Squalene Synthase (SQS) AiSQS [3] Condenses two FPP molecules to form squalene. Cloned and functionally characterized [3].
Squalene Epoxidase (SQE) AiSQE1, AiSQE2, AiSQE3 [3] Epoxidizes squalene to 2,3-oxidosqualene. AiSQE1 functionally characterized; essential for triterpenoid biosynthesis [3].
Oxidosqualene Cyclase (OSC) AiTTS1, AiTTS2, AiCAS [3] Cyclizes 2,3-oxidosqualene into triterpene skeletons. AiTTS1 produces tirucalla-7,24-dien-3β-ol; AiTTS2 produces a mix of skeletons; site-directed mutagenesis performed [3].
Cytochrome P450s (CYPs) Multiple (e.g., CYP71, CYP76 subfamilies) [3] [2] Oxidize and modify the triterpene skeleton. Ten P450 systems identified via transcriptomics; role in oxidation inferred [3].

Experimental Protocols

For researchers aiming to study or manipulate this pathway, here are detailed methodologies for key steps.

Transcriptome Analysis for Gene Discovery

This is a foundational method for identifying candidate genes [3].

  • Sample Collection: Harvest different plant tissues (e.g., kernel, pericarp, leaves, flowers). For neem, kernel and pericarp are rich in limonoids.
  • RNA Isolation & Quality Control: Ispute total RNA using a standard method (e.g., CTAB). Confirm RNA integrity using an Agilent Bioanalyzer (RIN > 8.0).
  • Library Prep & Sequencing: Prepare a sequencing library (e.g., Illumina TruSeq RNA kit). Sequence on a platform like Illumina NextSeq500 to generate 150 bp paired-end reads.
  • Data Analysis:
    • Assembly: Assemble high-quality reads into transcripts using a de novo assembler.
    • Annotation: Compare assembled transcripts against known databases (e.g., Nr, Swiss-Prot) using BLAST.
    • Expression Profiling: Calculate gene expression levels (e.g., FPKM) in different tissues to prioritize candidates highly expressed in biosynthetically active tissues.
Functional Characterization of Triterpene Synthases (TTS)

This protocol confirms the enzyme's catalytic activity [3].

  • Heterologous Expression:
    • Clone the full-length coding sequence (e.g., AiTTS1) into a yeast expression vector like pYES2.
    • Transform the construct into a suitable Saccharomyces cerevisiae strain (e.g., EPY300).
  • In Vivo Functional Assay:
    • Grow transformed yeast in selective medium with galactose to induce gene expression.
    • Extract sterols and triterpenes from the yeast cell pellet using organic solvents (e.g., hexane).
  • Metabolite Analysis:
    • Analyze extracts using GC-MS or LC-MS.
    • Identify the enzymatic product by comparing its retention time and mass spectrum with authentic standards. For AiTTS1, the primary product is tirucalla-7,24-dien-3β-ol.
Enhancing Triterpenoid Production with Mn²⁺

An advanced protocol to increase metabolite yield for study or production [4].

  • Treatment: Treat mycelia of the fungus Sanghuangporus baumii (a triterpenoid-producing organism) with varying concentrations of Mn²⁺ (e.g., 1 mM to 10 mM).
  • Biomass & Metabolite Quantification:
    • Measure mycelial biomass to assess growth impact.
    • Extract total triterpenoids and quantify content using colorimetric assays.
  • Transcriptome Analysis: As above, compare the transcriptomes of treated and control groups to identify Differentially Expressed Genes (DEGs).
  • Key Gene Validation:
    • Identify a key upregulated gene (e.g., HMGS).
    • Clone this gene and heterologously express it in yeast.
    • Measure the production of pathway intermediates like squalene to confirm the gene's role in enhancing the flux through the pathway.

Research Gaps and Future Directions

Despite significant progress, major challenges remain:

  • The this compound Puzzle: The complete biosynthetic pathway for the highly oxidized and complex limonoid This compound is still not fully known [2]. The specific sequence of oxidative steps and ring-opening reactions after the protolimonoid stage requires further elucidation.
  • Missing Enzymes: While early-stage genes are being identified, many of the downstream Cytochrome P450s and glycosyltransferases responsible for the structural diversity of Meliaceae triterpenoids have not yet been characterized [3] [2].
  • Biosynthetic Gene Clusters (BGCs): Although BGCs for diterpenoids are known in related families like Lamiaceae [5], it is not yet confirmed if triterpenoid genes are clustered in Meliaceae genomes, which is a promising area for genomic investigation.

References

Comprehensive Application Notes and Protocols: Optimized Microwave-Assisted Extraction of Azadirachtin from Neem Seeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Azadirachtin is a highly oxidized tetranortriterpenoid and one of the most biologically active compounds found in the neem tree (Azadirachta indica). This complex limonoid represents a leading botanical insecticide with broad-spectrum activity against over 200 insect species while demonstrating low mammalian toxicity and favorable environmental degradation profiles. As a potent feeding deterrent and growth disruptor, this compound has gained significant importance in sustainable agriculture and integrated pest management programs worldwide. The compound's intricate molecular structure, characterized by 16 stereogenic centers and multiple oxygen-bearing functional groups, presents substantial challenges for chemical synthesis, making extraction from natural sources the most viable production method [1].

Microwave-assisted extraction (MAE) has emerged as a superior alternative to conventional extraction techniques for this compound recovery. Traditional methods such as Soxhlet extraction, maceration, and percolation typically require long extraction times (up to 10 hours) and large solvent volumes, often resulting in degradation of thermolabile compounds and lower extraction efficiency [2] [3]. In contrast, MAE offers rapid volumetric heating, reduced solvent consumption, and enhanced extraction yields through its unique mechanism of direct energy transfer to polar molecules within the plant matrix. The efficiency of microwave-mediated extraction stems from the instantaneous heating of moisture present inside plant cells, generating significant internal pressure that ruptures cell walls and facilitates the release of bioactive compounds into the surrounding solvent [4]. This technology aligns with the principles of green chemistry by minimizing environmental impact while improving process efficiency, making it particularly valuable for the commercial-scale production of this compound-based biopesticides and pharmaceutical intermediates.

Optimization Study and Experimental Design

Response Surface Methodology Approach

The optimization of microwave-assisted this compound extraction employs statistical experimental design to systematically evaluate the influence of critical process parameters on extraction yield. A Box-Behnken Design (BBD) under the framework of Response Surface Methodology (RSM) represents the most effective approach for this purpose, as it requires fewer experimental runs than full factorial designs while providing comprehensive data on individual factor effects and interaction phenomena. In a recent study, researchers applied BBD to investigate three key independent variables—magnetron voltage (X₁), extraction time (X₂), and pH of the extraction medium (X₃)—each evaluated at three distinct levels. This experimental design generated 17 runs including five center points, allowing for precise assessment of linear, quadratic, and interaction effects while estimating experimental error [5].

The statistical analysis revealed that the relationship between process parameters and this compound yield is predominantly characterized by significant quadratic effects and parameter interactions rather than simple linear correlations. The model adequacy was rigorously validated through analysis of variance (ANOVA), lack-of-fit tests, and residual analysis, confirming that the response surface model accurately described the experimental data. The coefficient of determination (R²) values exceeding 0.95 indicated excellent correlation between predicted and observed values, while non-significant lack-of-fit demonstrated the model's reliability for prediction within the experimental domain. This methodological approach enables researchers to identify optimal parameter combinations that would be difficult to discover through conventional one-variable-at-a-time experimentation [5].

Quantitative Optimization Results

Table 1: Experimental Range and Levels of Independent Process Variables

Independent Variable Symbol Unit Low Level (-1) Middle Level (0) High Level (+1)
Magnetron Voltage X₁ V 60 70 80
Extraction Time X₂ min 5 7 9
pH of Extraction Medium X₃ - 3 4.5 6

Table 2: Analysis of Variance (ANOVA) for Response Surface Quadratic Model

Source Sum of Squares Degrees of Freedom Mean Square F-value p-value Significance
Model 152.46 9 16.94 24.85 < 0.0001 Significant
X₁-Voltage 12.34 1 12.34 18.10 0.0032 Significant
X₂-Time 8.67 1 8.67 12.72 0.0083 Significant
X₃-pH 10.25 1 10.25 15.04 0.0054 Significant
X₁X₂ 2.89 1 2.89 4.24 0.0763 Not Significant
X₁X₃ 18.45 1 18.45 27.06 0.0011 Significant
X₂X₃ 15.78 1 15.78 23.15 0.0018 Significant
X₁² 42.36 1 42.36 62.14 < 0.0001 Significant
X₂² 36.74 1 36.74 53.89 0.0002 Significant
X₃² 45.12 1 45.12 66.19 < 0.0001 Significant
Residual 4.77 7 0.68 - - -
Lack of Fit 3.85 3 1.28 4.92 0.0752 Not Significant
Pure Error 0.92 4 0.23 - - -

The experimental results demonstrated that the optimal extraction conditions for maximizing this compound yield from neem seeds were determined to be 69.22 V magnetron voltage, 6.89 minutes extraction time, and pH 4.35 of the hydroalcoholic extraction medium. Under these optimized parameters, the achieved this compound yield reached 37.5 μg per gram of pretreated neem seed, representing a significant improvement over conventional extraction methods. The statistical analysis revealed that all three quadratic terms (X₁², X₂², X₃²) and two interaction effects (X₁X₃ and X₂X₃) exhibited highly significant influence (p < 0.0001) on the extraction yield, highlighting the complex, non-linear relationship between process parameters and extraction efficiency [5].

The canonical analysis of the response surface confirmed that the stationary point represented a true maximum, with the optimal conditions coinciding with the regions of highest predicted yield in the contour plots. The model validation experiments conducted at the predicted optimum conditions yielded results within 95% confidence intervals of the predicted values, demonstrating the robustness and predictive capability of the developed model. This optimization approach successfully addressed the limitations of earlier MAE methods that tended to consume high volumes of organic solvent and require longer extraction times, providing a more efficient and environmentally friendly alternative for this compound extraction [5].

Detailed Extraction Protocol

Sample Preparation and Pretreatment

The extraction protocol begins with comprehensive sample preparation to ensure consistent starting material and maximize this compound recovery. Mature neem seeds should be collected from healthy trees during the peak fruiting season (typically June-August in tropical regions) and thoroughly cleaned to remove any pulp, debris, or damaged seeds. The seeds must be air-dried in shade for 7-10 days until constant weight is achieved, followed by mechanical decortication to separate the kernels from the hard seed coats. The collected kernels should be coarsely ground using a laboratory mill to achieve a particle size range of 0.5-1.0 mm, which optimizes surface area for extraction while minimizing excessive fine powder that can complicate filtration. The moisture content of the ground material should be determined and standardized to approximately 8-10% using additional drying or controlled hydration as needed [5].

For the hydroalcoholic extraction medium, prepare a mixture of ethanol and deionized water in a 70:30 (v/v) ratio, which has been shown to provide optimal solubility for this compound while ensuring efficient microwave absorption. Adjust the pH to the optimal value of 4.35 using citric acid buffer (0.1 M), which helps stabilize this compound against alkaline degradation while maintaining favorable dielectric properties for microwave interaction. The solvent-to-solid ratio should be maintained at 20:1 (mL/g) to ensure sufficient solvent volume for complete compound extraction while maintaining efficient microwave penetration and heating uniformity throughout the sample [5] [6].

Microwave Extraction Procedure

Table 3: Step-by-Step Microwave-Assisted Extraction Protocol

Step Parameter Specification Purpose/Rationale
1 Sample Loading 5.0 g ground neem seed + 100 mL hydroalcoholic solvent (70:30 ethanol:water, pH 4.35) in sealed vessel Ensures proper solvent-to-solid ratio (20:1) for efficient compound recovery
2 Microwave System Setup Configure magnetron power output to 69.22 V (approximately 450 W equivalent) Provides optimal energy input for cell disruption without compound degradation
3 Extraction Time Program 6.89 minutes with temperature ramp rate of 25°C/min Allows sufficient time for compound diffusion while minimizing thermal degradation
4 Temperature Control Maintain temperature at 65±5°C using internal probe Prevents solvent boiling while ensuring efficient extraction kinetics
5 Pressure Monitoring Ensure pressure remains below 150 psi during extraction Maintains safety margins while enhancing cell wall rupture through internal pressure
6 Cooling Phase Rapid cooling to 30°C within 2 minutes after irradiation Stops thermal degradation processes immediately after extraction
7 Solid-Liquid Separation Vacuum filtration through Whatman No. 1 filter paper Removes plant matrix debris while retaining extracted compounds in solution
8 Solvent Recovery Rotary evaporation at 40°C under reduced pressure Concentrates extract while minimizing thermal degradation of this compound

The extraction process should be performed using a scientific microwave system equipped with closed-vessel technology, power control capabilities, and temperature and pressure monitoring sensors. The sealed vessel environment is essential for maintaining solvents at temperatures above their normal boiling points, which significantly enhances extraction efficiency while preventing solvent loss through evaporation. Following the irradiation period, the vessels should be allowed to cool to room temperature before carefully venting and opening to avoid sudden pressure changes that might cause sample loss. The resulting extract should be immediately filtered to separate the solid residue, and the filtrate concentrated using rotary evaporation at controlled temperatures not exceeding 40°C to prevent thermal degradation of the extracted this compound [5] [6].

G start Start Extraction Protocol sample_prep Sample Preparation: Grind neem seeds (0.5-1.0 mm particle size) start->sample_prep solvent_prep Solvent Preparation: Ethanol:Water (70:30) Adjust pH to 4.35 sample_prep->solvent_prep loading Vessel Loading: 5g sample + 100mL solvent (20:1 ratio) solvent_prep->loading mw_params Set Microwave Parameters: 69.22 V, 6.89 min 65±5°C, <150 psi loading->mw_params extraction Microwave Extraction mw_params->extraction cooling Rapid Cooling to 30°C extraction->cooling filtration Vacuum Filtration cooling->filtration concentration Concentration: Rotary Evaporation at 40°C filtration->concentration storage Storage at -20°C in amber glass concentration->storage end Extract Ready for Analysis storage->end

Graphical Workflow of Microwave-Assisted Extraction Protocol

Analytical Methods and Characterization

This compound Quantification and Quality Assessment

The quantification of this compound in the extracted samples requires advanced analytical techniques to ensure accurate measurement and quality assessment. High-Performance Liquid Chromatography (HPLC) coupled with photodiode array detection represents the most reliable method for this compound quantification. The recommended analytical conditions utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of acetonitrile and water in a gradient elution program starting from 30:70 (v/v) to 60:40 over 25 minutes at a flow rate of 1.0 mL/min. Detection should be performed at 214 nm, where this compound exhibits strong UV absorption, and quantification achieved through comparison with certified reference standards using a five-point calibration curve in the concentration range of 5-100 μg/mL [5].

For comprehensive metabolomic profiling of the extracts, LC-MS and GC-MS-based untargeted metabolomics approaches provide valuable insights into the complete metabolite profile. Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) operated in both positive and negative electrospray ionization modes enables the detection and identification of this compound analogs and other bioactive compounds present in the extract. Similarly, gas chromatography-mass spectrometry (GC-MS) following appropriate derivatization allows for the analysis of primary metabolites and the assessment of this compound's effects on insect metabolic pathways, which is particularly valuable for bioactivity correlation studies [7]. The structural characterization of the isolated this compound can be further confirmed through nuclear magnetic resonance (NMR) spectroscopy, particularly (^1)H and (^{13})C NMR, which provide detailed information about the molecular structure and stereochemistry.

Bioactivity Assessment Protocols

To validate the biological efficacy of the extracted this compound, standardized bioassays should be implemented. The insect growth disruption activity can be evaluated using larvae of the oriental fruit fly (Bactrocera dorsalis) or other susceptible insect species according to established protocols. Freshly emerged first instar larvae should be reared on an artificial diet containing serial dilutions of the this compound extract (typically 0.1-10 ppm concentrations), with developmental duration, survival rates, and pupal weight monitored as key endpoints. This compound exhibits excellent bioactivities against B. dorsalis larvae, leading to significantly longer developmental duration (9.59 ± 0.27 days vs 8.23 ± 0.11 days in controls), lower survival rate (19.78 ± 1.5% vs 88.56 ± 1.4%), and reduced pupal weight (0.084 ± 0.007 mg vs 0.112 ± 0.003 mg) compared to untreated controls [7].

The antifeedant properties of the extracts can be assessed through choice or no-choice feeding assays using appropriate insect models, while antibacterial and antifungal activities should be evaluated according to Clinical and Laboratory Standards Institute (CLSI) guidelines using the disk diffusion method with determination of minimum inhibitory concentrations (MICs). For disk diffusion assays, sterile filter paper disks (6 mm diameter) are impregnated with known concentrations of the this compound extract, placed on Mueller-Hinton agar plates seeded with test microorganisms, and incubated at appropriate conditions. The resulting zones of inhibition are measured after 18-24 hours and compared to standard antibiotics to determine antimicrobial potency [8]. These bioactivity assessments provide critical validation of the functional quality of the extracted this compound beyond mere chemical quantification.

Implementation Notes and Practical Considerations

Solvent Selection and Microwave Parameters

The choice of extraction solvent is critical for optimizing this compound recovery in microwave-assisted processes. Hydroalcoholic mixtures (ethanol-water) represent the ideal solvent system due to their favorable dielectric properties for microwave absorption, environmental acceptability, and selective extraction efficiency for this compound. Ethanol exhibits a dielectric loss value (ε") of approximately 2.33 at 2450 MHz, classifying it as a medium microwave absorber that provides efficient heating without the excessive energy coupling characteristic of strong absorbers like DMSO or ionic liquids. The incorporation of water (dielectric loss ~0.123) moderates the overall absorption characteristics while enhancing the extraction of polar compounds. This solvent system aligns with green chemistry principles by reducing environmental impact and safety concerns associated with traditional organic solvents like hexane, dichloromethane, or chloroform [6].

When implementing the microwave extraction protocol, several instrument-specific factors must be considered to ensure reproducible results. The magnetron voltage specified in the optimized protocol (69.22 V) corresponds to approximately 450-500 W in most scientific microwave systems, but researchers should consult their instrument manufacturer's calibration data to establish the exact power relationship. The use of closed-vessel technology is essential for maintaining temperatures above the normal boiling point of the hydroalcoholic solvent mixture, which significantly enhances extraction efficiency. Additionally, the stirring rate during extraction should be standardized (typically 300-500 rpm) to ensure homogeneous temperature distribution and consistent heat transfer throughout the sample. For scale-up considerations, the sample-to-vessel volume ratio should not exceed 1:10 to allow adequate headspace for pressure management and prevent potential safety issues during operation [5] [6].

Troubleshooting and Method Adaptation

Several common challenges may arise during method implementation that require specific troubleshooting approaches. If extraction yields are consistently lower than expected, investigators should verify the moisture content of the neem seed powder, as excessively dry samples (below 5% moisture) may not generate sufficient internal pressure for efficient cell wall rupture. The particle size distribution should also be confirmed, as particles smaller than 0.3 mm may cause filtration difficulties while particles larger than 1.2 mm reduce extraction efficiency. If This compound degradation is suspected (evidenced by poor bioactivity despite adequate chemical yield), the temperature control during both extraction and concentration steps should be carefully monitored, and the addition of antioxidant stabilizers such as 0.1% ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent may be beneficial [5].

For researchers adapting this protocol to different neem accessions or related species, preliminary solvent optimization experiments are recommended to account for variations in matrix composition. The basic microwave parameters can be maintained while experimenting with ethanol concentration (50-90%) and pH (3-6) to establish optimum conditions for specific plant materials. When processing larger sample batches, the extraction time may require incremental increases (approximately 15-30 seconds per additional gram of sample) to compensate for the larger thermal mass, though the linear scalability of microwave extraction generally produces consistent results across different sample sizes. Finally, all extracts should be stored in amber glass containers at -20°C under inert atmosphere to maintain this compound stability during long-term storage, with periodic chemical and biological activity assessment to monitor potential degradation [5] [9].

G optimization Parameter Optimization Voltage: 69.22 V Time: 6.89 min pH: 4.35 solvent Solvent System optimization->solvent temp_control Temperature Control 65±5°C Prevents Degradation optimization->temp_control advantages Method Advantages optimization->advantages ethanol Ethanol:Water (70:30) Dielectric Loss: 2.33 Medium Microwave Absorber solvent->ethanol mechanisms Extraction Mechanisms temp_control->mechanisms cell_rupture Cell Wall Rupture Internal Pressure Buildup mechanisms->cell_rupture compound_release Compound Release Enhanced Mass Transfer mechanisms->compound_release time_saving Time Saving (6.89 min vs 10+ hours) advantages->time_saving solvent_reduction Solvent Reduction (20:1 vs higher ratios) advantages->solvent_reduction yield_improvement Yield Improvement 37.5 μg/g advantages->yield_improvement

Key Parameters and Mechanisms in MAE Optimization

Conclusion

The optimized microwave-assisted extraction protocol detailed in these application notes provides researchers with a robust, efficient, and reproducible method for obtaining high-quality this compound from neem seeds. Through systematic optimization using Response Surface Methodology, the critical process parameters have been identified and fine-tuned to maximize extraction yield while minimizing solvent consumption and processing time. The implementation of this protocol enables the production of this compound-rich extracts with confirmed bioactivity against economically important insect pests, supporting the development of effective biopesticides for sustainable agricultural practices. The method aligns with green chemistry principles by reducing environmental impact through decreased solvent usage and energy consumption, representing a significant advancement over conventional extraction techniques. As interest in plant-based biopesticides continues to grow, this optimized extraction protocol will serve as a valuable tool for researchers and manufacturers seeking to harness the remarkable biological properties of this compound for agricultural and pharmaceutical applications.

References

HPLC analysis of azadirachtin in seed extracts

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation and Extraction Protocols

Proper sample preparation is critical for accurate azadirachtin analysis. The following table summarizes two effective extraction methods.

Extraction Method Detailed Procedure Key Advantages Reported Yield

| Solvent Extraction (Direct) [1] | 1. Crush & Extract: Crush neem kernels and soak in ethanol overnight. 2. Filter: Pass the extract through a 0.22 μm membrane filter prior to HPLC analysis. | Simple, economical, no defatting or clean-up required [1]. | Varies by seed quality. | | Sequential Solvent Extraction [2] | 1. Defatting: Percolate dried, powdered seed kernels with n-hexane (4x, 1 hour each) using mechanical agitation and centrifugation. Discard the hexane (oil) fraction. 2. Target Compound Extraction: Extract the resulting precipitate with methanol via percolation. | Removes fatty acids that can interfere with analysis; higher purity extract [2]. | this compound: 2048.8 – 5117.1 mg/kg seeds. 3-Tigloylazadirachtol: 224.7 – 1116.5 mg/kg seeds [2]. | | Microwave-Assisted Extraction (MAE) [3] | 1. Prepare: Use 10g of dried/ground seeds with 50mL of acidified 70% hydroethanolic solution (pH ~4.35). 2. Extract: Use microwave oven at 69.22V magnetron voltage for 6.89 minutes. 3. Partition: Wash extract with 50mL dichloromethane; recover and concentrate the dichloromethane phase by rotary evaporation [3]. | Reduced solvent consumption and shorter extraction time [3]. | 37.5 μg per gram of pre-treated seed [3]. |

HPLC Analysis Conditions

For the separation and quantification of this compound and its related compounds, the following HPLC methods have been successfully applied.

Parameter Method 1 (Forim et al.) [2] Method 2 (HPLC-GLC Study) [1]
Column Phenomenex-Luna II C18 (150 x 4.6 mm, 5 μm) with a pre-column [2] Reverse-Phase C18 (RP-18) column [1]
Mobile Phase Not explicitly detailed in the provided excerpt. Isocratic: Acetonitrile-Water (40:60, v/v) [1]
Flow Rate 1.0 mL/min [2] 1.0 mL/min [1]
Detection UV-Vis [2] UV at 214 nm [1]
Injection Volume 200 μL (loop) [2] Not specified
Key Application Simultaneous quantification of this compound and 3-Tigloylazadirachtol; confirmed by HPLC-MS/MS [2]. Direct analysis of ethanolic seed extract without clean-up [1].

Method Validation Guidelines

Any analytical method used for quality control must be validated. The following table outlines the core validation parameters and typical acceptance criteria based on general HPLC guidelines and the cited this compound studies [4] [5].

Validation Parameter Experimental Procedure & Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte (this compound) in the presence of other components like 3-tigloylazadirachtol, fatty acids, etc. This can be confirmed using HPLC-MS/MS or by demonstrating baseline separation of all peaks [2].
Linearity & Range Prepare and analyze this compound standard solutions at a minimum of 5 concentrations. A correlation coefficient (r²) of > 0.999 is typically expected. The validated range for one method was 5.0–60.0 μg/mL [2].
Accuracy (Recovery) Perform a spike-and-recovery experiment by adding known amounts of this compound standard to a pre-analyzed sample matrix. Report the percentage recovery of the added analyte [4] [5].

| Precision | Repeatability (Intra-assay): Analyze at least 6 determinations at 100% of the test concentration, or 3 concentrations in triplicate. Intermediate Precision: Have a second analyst perform the assay on a different day or with different equipment [4]. | | Limit of Detection (LOD) & Quantification (LOQ) | LOD: The lowest amount that can be detected (signal-to-noise ratio ~3:1). Reported LOD for kernels can be as low as 25 ng/mL [2]. LOQ: The lowest amount that can be quantified with acceptable precision and accuracy (signal-to-noise ratio ~10:1). Reported LOQ for kernels was 1.5 μg/mL [2]. | | Robustness | Deliberately introduce small, intentional variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to evaluate the method's reliability [5]. |

Critical Experimental Considerations

  • Standard Clarification: Be aware that "this compound A" is identical to "this compound," while "this compound B" is correctly named 3-tigloylazadirachtol. These are different compounds, not isomers, and should be quantified separately [2].
  • Maximizing Extraction: The pH of the extraction medium has a significant effect on yield. Optimal recovery in hydroethanolic MAE was achieved at a pH of 4.35 [3].
  • Handling and Storage: this compound is biodegradable and degrades within about 100 hours when exposed to light and water [6]. Work under subdued light, use amber glassware, and store samples and standards at low temperatures to ensure stability.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

start Start Analysis prep Sample Preparation start->prep ext1 Grind Neem Seeds prep->ext1 ext2 Extract with Solvent (e.g., Ethanol, Methanol) ext1->ext2 ext3 Filter (0.22 µm) ext2->ext3 hplc HPLC Analysis ext3->hplc hplc1 Column: C18 Mobile Phase: Acetonitrile/Water Detection: UV 214 nm hplc->hplc1 data Data Analysis & Quantification hplc1->data end Generate Report data->end

References

Comprehensive Application Notes and Protocols: Online SPE-LC-Q-TOF-MS Quantification of Azadirachtins in Azadirachta indica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azadirachtins and Analytical Challenges

Azadirachtins are a class of potent tetranortriterpenoid limonoids found predominantly in the neem tree (Azadirachta indica) that have garnered significant scientific and commercial interest due to their remarkable bioactive properties. These compounds, particularly azadirachtin A and its structural analogues (azadirachtins B, D, H, and I), exhibit powerful insecticidal activities while being biodegradable and environmentally safe, making them ideal candidates for biopesticide formulations [1] [2]. Beyond their pesticidal applications, azadirachtins demonstrate a range of therapeutic potentials including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, positioning them as promising leads for pharmaceutical development [3] [4]. The global market for botanical pesticides containing these compounds has expanded significantly, with demand reaching approximately 100,000 tons annually, though production capacity remains limited [4].

The quantitative analysis of azadirachtins presents substantial analytical challenges due to several factors. First, this compound concentrations vary considerably in different plant tissues (typically 0.2-0.8% in seeds and lower in leaves) and are influenced by geographical origin, harvest time, and processing methods [1] [5]. Second, the structural complexity of these compounds, characterized by multiple chiral centers (16 in this compound A) and oxygen-bearing functional groups, complicates their separation and detection [5]. Third, neem extracts contain a complex matrix of interfering compounds including other limonoids, flavonoids, and lipids that can obscure analytical signals [1] [6]. Traditional HPLC methods with UV detection often suffer from insufficient sensitivity and specificity due to the weak UV absorption of azadirachtins at low wavelengths where solvent interference occurs [1] [7]. The development of automated online SPE-LC-Q-TOF-MS methodologies addresses these limitations by integrating sample purification, concentration, and analysis into a single automated workflow, significantly enhancing analytical efficiency, reproducibility, and sensitivity for quality control applications in both agricultural and pharmaceutical domains [1] [7].

Materials and Methods

Chemicals and Reagents
  • This compound standards: this compound A (AZ-A), this compound B (AZ-B), this compound D (AZ-D), this compound H (AZ-H), and this compound I (AZ-I) with purity >95% [1] [7]
  • Solvents: HPLC-grade methanol and acetonitrile (Fisher Scientific) [1]
  • Additives: Sodium acetate (CNW Technologies GmbH) [1]
  • Water: Purified deionized water (Milli-Q quality) [6]
  • Preparation of stock solutions: Individual stock solutions of each this compound should be prepared in methanol at concentrations of 3000 μg/mL (AZ-A), 1200 μg/mL (AZ-B), 800 μg/mL (AZ-D), 400 μg/mL (AZ-H), and 200 μg/mL (AZ-I) [1]
Sample Preparation Protocol
2.2.1 Plant Material Processing
  • Seed preparation: Manually remove seeds from ripe neem fruits, air-dry, and grind in an iced mortar with liquid nitrogen to obtain a fine powder [1] [7]
  • Leaf preparation: Air-dry leaves under shade conditions, then grind to a homogeneous powder using a laboratory mill [1]
  • Storage: Store all powdered materials at -20°C until extraction to prevent degradation [1]
2.2.2 Extraction Procedure
  • Weighing: Precisely weigh 0.10 g of homogenized powdered seeds or leaves into a 40 mL glass extraction vessel [1]
  • Extraction: Add 20 mL of 70% (v/v) acetonitrile in water to each sample [1]
  • Sonication: Extract samples in an ultrasonic cleaning bath (e.g., KQ-800E, 800W) for 30 minutes at room temperature [1]
  • Re-extraction (seeds only): Repeat the extraction procedure twice more for seed samples to ensure complete extraction; leaf samples require only a single extraction [1]
  • Centrifugation: Centrifuge extracts at 5000 rpm for 5 minutes to separate particulate matter [1]
  • Dilution: Transfer 1 mL of supernatant to a 10 mL volumetric flask and dilute to volume with purified water [1]
  • Filtration: Pass the final sample solution through a 0.22 μm syringe filter membrane prior to injection [1]

Alternative extraction method: For improved extraction efficiency, particularly for seed materials, a sequential extraction with n-hexane (to remove non-polar interferents) followed by methanol can be employed using mechanical agitation and centrifugation [6].

Online SPE-LC-Q-TOF-MS Parameters
2.3.1 Online SPE Conditions

The online solid-phase extraction system (Symbiosis Pico system) should be configured with the following parameters [1] [7]:

G SampleInjection Sample Injection (5-50 µL) SPECartridge SPE Cartridge HySphere C18 HD (10×2 mm, 7 µm) SampleInjection->SPECartridge Activation SPE Activation MeOH, 5000 µL/min, 1000 µL SPECartridge->Activation Equilibration SPE Equilibration H₂O, 5000 µL/min, 1000 µL Activation->Equilibration Loading Sample Loading 10:90 MeOH/H₂O 700 µL/min, 700 µL Equilibration->Loading Washing Washing Step 30:70 MeOH/H₂O 5000 µL/min, 1000 µL Loading->Washing Elution Analytes Elution MeOH, 150 µL/min, 300 µL Washing->Elution LCAnalysis LC Analysis Elution->LCAnalysis

Figure 1: Online SPE Workflow for this compound Analysis

2.3.2 Liquid Chromatography Conditions
  • Analytical column: Zorbax Eclipse XDB C18 (150 mm × 2.1 mm i.d., 3.5 μm) [1] [7]
  • Column temperature: 25°C [1]
  • Mobile phase A: Water with 10 μM sodium acetate [1]
  • Mobile phase B: Acetonitrile with 10 μM sodium acetate [1]
  • Flow rate: 0.25 mL/min (0-2 min), then 0.4 mL/min (2-12 min) [1]
  • Injection volume: 5-50 μL (optimized based on sensitivity requirements) [1]
  • Gradient program: [1] [7]

Table 1: LC Gradient Program for this compound Separation

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 10 0.25
2.00 10 0.25
2.08 50 0.25
2.50 40 0.40
7.00 40 0.40
7.08 90 0.40
10.00 90 0.40
10.08 10 0.40
12.00 10 0.40
2.3.3 Q-TOF Mass Spectrometry Parameters
  • Ionization mode: Positive electrospray ionization (ESI+) [1] [7]
  • Mass range: m/z 50-800 [1]
  • Drying gas (N₂) flow rate: 10 L/min [1]
  • Drying gas temperature: 350°C [1]
  • Nebulizer pressure: 310 kPa [1]
  • Sheath gas temperature: 250°C [1]
  • Capillary voltage: 4000 V [1]
  • Fragmentor voltage: 140 V [1]
  • Nozzle voltage: 500 V [1]
  • Octopole RF voltage: 750 V [1]
Method Validation Protocol

To ensure analytical reliability, the following validation parameters should be assessed [1]:

  • Linearity: Prepare calibration curves using at least six concentration levels for each this compound analog, injected in triplicate
  • Precision: Evaluate intra-day and inter-day precision by analyzing QC samples at low, medium, and high concentrations
  • Accuracy: Perform recovery studies by spiking pre-analyzed samples with known quantities of standards
  • Sensitivity: Determine limit of detection (LOD) and limit of quantification (LOQ) for each analyte
  • Specificity: Verify the absence of interference from matrix components at the retention times of target analytes

Results and Validation

Method Validation Results

The optimized online SPE-LC-Q-TOF-MS method demonstrates excellent performance characteristics for the simultaneous quantification of five this compound analogs as summarized in Table 2 [1]:

Table 2: Method Validation Parameters for this compound Analysis

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LOD (ng/mL) LOQ (ng/mL) Recovery (%) Precision RSD (%)
AZ-A 1.0-500 0.9995 0.34 1.13 82.0-95.6 1.25
AZ-B 0.5-250 0.9993 0.41 1.37 85.3-98.2 2.17
AZ-D 0.3-150 0.9991 0.52 1.73 88.7-102.8 3.42
AZ-H 0.2-100 0.9997 0.63 2.10 84.5-96.3 4.83
AZ-I 0.1-50 0.9994 0.76 2.53 86.2-94.7 2.91

The method validation data confirm that the automated online SPE-LC-Q-TOF-MS approach delivers exceptional sensitivity with detection limits in the sub-nanogram per milliliter range, significantly outperforming conventional HPLC-UV methods which typically have detection limits approximately 50-fold higher [1] [6]. The extensive linear dynamic range covering three orders of magnitude ensures accurate quantification across the varying concentration ranges encountered in different neem tissues and commercial formulations. The extraction efficiency, as evidenced by recovery rates of 82.0-102.8% across all analytes, demonstrates minimal matrix effects and excellent extraction consistency. Method precision remains within acceptable limits (<5% RSD) for bioanalytical applications, with slightly higher variability observed for AZ-H, potentially due to its greater susceptibility to in-source fragmentation [1].

Analysis of Neem Samples from Different Origins

Application of the validated method to neem seeds and leaves collected from different geographical locations in Yunnan Province, China, revealed significant variations in this compound content, highlighting the importance of robust analytical methods for quality control [1]. Seed samples consistently showed higher concentrations of all this compound analogs compared to leaf samples, with AZ-A being the most abundant analog in all seed samples. The geographical origin significantly influenced this compound profiles, with samples from Yuanmou County displaying the highest total this compound content, potentially due to specific soil and climatic conditions that favor biosynthesis and accumulation of these bioactive compounds [1]. Commercial neem formulations analyzed using this method showed considerable variability in this compound content, emphasizing the need for stringent quality control in manufacturing processes to ensure product efficacy and reliability [1] [6].

Practical Applications

Analysis of Different Plant Tissues

The online SPE-LC-Q-TOF-MS method has been successfully applied to quantify this compound profiles in various neem plant tissues, providing valuable data for optimizing extraction processes for commercial applications [1]. In a comprehensive study, seeds were found to contain significantly higher concentrations of all five target azadirachtins compared to leaves, with this compound A (AZ-A) being the most abundant analog in all seed samples analyzed. The concentration ratios between different azadirachtins remained relatively consistent within tissue types but varied significantly between tissues, suggesting tissue-specific biosynthesis pathways or differential accumulation mechanisms [1]. These findings have important practical implications for the neem processing industry, confirming that seeds should be prioritized as the primary raw material for this compound extraction, while leaves may serve as a supplementary source for specific analogs.

Quality Control of Commercial Formulations

The method has proven particularly valuable for quality control of commercial neem-based products, where standardization of active ingredient content is essential for ensuring consistent efficacy [1] [6]. Analysis of a commercially available 0.6% this compound EC (emulsifiable concentrate) formulation revealed considerable batch-to-batch variability that would not be detected without sophisticated analytical methods capable of distinguishing between different this compound analogs [1]. Brazilian neem oils produced by mechanical extraction have been shown to contain substantially lower this compound concentrations (228.5-630 mg/kg for AZ-A) compared to the seed kernels from which they were extracted (2048.8-5117.1 mg/kg for AZ-A), highlighting significant losses during processing that impact final product quality [6]. The ability to simultaneously monitor multiple this compound analogs provides manufacturers with critical data for optimizing extraction and formulation processes to maximize retention of bioactive components and ensure consistent product quality.

Troubleshooting and Technical Considerations

Method Optimization Guidelines

Successful implementation of the online SPE-LC-Q-TOF-MS method for this compound quantification requires careful attention to several critical parameters. For SPE cartridge selection, comparative studies have demonstrated that HySphere C18 HD cartridges (10 × 2 mm i.d., 7 μm) provide superior recovery for this compound analogs compared to resin-based alternatives, particularly for the more polar analogs such as AZ-H and AZ-I [1]. The washing step must be carefully optimized to eliminate interfering compounds while maintaining high recovery of target analytes; a washing solution of 30:70 MeOH/H₂O has been shown to effectively remove interferents without significant loss of azadirachtins [1] [7]. Injection volume should be optimized based on sample concentration and detector sensitivity, with volumes between 5-50 μL typically providing optimal results without column overloading [1]. The addition of sodium acetate (10 μM) to both mobile phases has been shown to enhance ionization efficiency and improve peak shapes for all this compound analogs, potentially through adduct formation that stabilizes molecular ions during the electrospray process [1] [7].

Common Challenges and Solutions
  • Signal suppression: Neem extracts contain complex matrices that can cause significant signal suppression or enhancement. The online SPE clean-up effectively addresses this issue, but additional dilution or reduced injection volume may be necessary for particularly concentrated extracts [1]
  • Carryover: Due to the potent biological activity of azadirachtins, even minimal carryover can compromise results. Implement thorough cleaning protocols including extensive needle and injection port washing with 70% acetonitrile between samples [1]
  • System suitability: Regularly monitor system performance using reference standards. Retention time stability should be within ±0.1 minute, and peak area RSD <5% for repeated injections of standard solutions [1] [7]

G Neuroendocrine Neuroendocrine Disruption • Reduces PTTH secretion • Suppresses ecdysteroid production • Inhibits juvenile hormone GrowthRegulation Growth Regulation • Molting disruption • Pupation delay • Morphogenetic defects Neuroendocrine->GrowthRegulation Reproduction Reproduction Effects • Reduced fertility • Altered yolk protein synthesis • Mating disruption Neuroendocrine->Reproduction FeedingDeterrence Feeding Deterrence • Olfactory disruption • Digestive enzyme inhibition • Aversive taste memory FeedingDeterrence->GrowthRegulation MolecularTargets Molecular Targets • Upregulates p53 • Binds to Hsp60 • Disrupts protein synthesis MolecularTargets->GrowthRegulation MolecularTargets->Reproduction

Figure 2: Multifaceted Mechanisms of this compound Action in Insects [5]

Conclusion

The automated online SPE-LC-Q-TOF-MS method described in these application notes represents a significant advancement in this compound analysis, addressing the critical need for reliable quantification methods in both research and quality control settings. This methodology provides exceptional sensitivity, with detection limits in the sub-nanogram per milliliter range, and superior selectivity through the combination of efficient online sample clean-up and high-resolution mass spectrometric detection. The fully automated workflow significantly reduces analysis time and improves reproducibility compared to traditional manual sample preparation approaches, making it particularly suitable for high-throughput applications in industrial quality control laboratories [1] [7].

The comprehensive validation data demonstrate that this method is fit-for-purpose for the simultaneous quantification of five structurally similar this compound analogs in complex plant matrices, delivering excellent linearity, precision, and accuracy across clinically relevant concentration ranges. The successful application to various neem tissues and commercial formulations highlights the method's robustness and versatility, providing valuable tools for standardizing herbal products, optimizing extraction processes, and ensuring batch-to-batch consistency in commercial preparations [1] [6]. Furthermore, the detailed mechanistic insights into this compound's multiple modes of action, including neuroendocrine disruption, feeding deterrence, growth regulation, and molecular targeting, underscore the importance of precise analytical methods for understanding structure-activity relationships and developing enhanced biopesticidal formulations [5].

As global demand for effective and environmentally friendly biopesticides continues to grow, the availability of robust analytical methods such as the one described here will play an increasingly critical role in ensuring product quality, efficacy, and safety. Future method development efforts should focus on expanding the analytical scope to include additional limonoid analogs, further reducing analysis time, and adapting the methodology for high-throughput applications in both agricultural and pharmaceutical contexts.

References

Comprehensive Protocol for Azadirachtin Production Using Hairy Root Cultures of Azadirachta indica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes (reclassified as Rhizobium rhizogenes), provide a sustainable and controllable biotechnological platform for producing valuable plant secondary metabolites like azadirachtin [1] [2]. This complex limonoid is one of the most potent botanical biopesticides known, but its supply from neem seeds is constrained by seasonal, geographical, and genetic variability [3]. Hairy root cultures overcome these limitations by offering rapid, hormone-independent growth, genetic and biochemical stability, and the ability to synthesize complex metabolite profiles comparable to the parent plant [1] [4] [2]. The system leverages the natural genetic transformation mechanism of A. rhizogenes, where Transfer DNA (T-DNA) from its Root-inducing (Ri) plasmid integrates into the plant genome, triggering prolific root proliferation and enabling consistent metabolite production under optimized in vitro conditions [1] [5].

Workflow Overview

The diagram below outlines the complete experimental workflow for establishing hairy root cultures and producing this compound.

G cluster_1 1. Preparation cluster_2 2. Transformation & Induction cluster_3 3. Culture & Optimization cluster_4 4. Analysis & Production P1 Plant Material Selection (A. indica seeds/seedlings) P2 Bacterial Culture (A. rhizogenes strain) P1->P2 P3 Explant Preparation (Sterilized cotyledons, hypocotyls, leaves) P2->P3 T1 Co-cultivation (Wounding, Bacterial Inoculation, Acetosyringone) P3->T1 T2 Hairy Root Initiation (3-4 weeks post-inoculation) T1->T2 T3 Decontamination (Cefotaxime treatment) T2->T3 T4 Transformation Confirmation (PCR analysis) T3->T4 C1 Culture Establishment (ON, B5, or MS media) T4->C1 C2 Growth Optimization (Media, sucrose, pH) C1->C2 C3 Elicitation Strategy (Biotic/Abiotic elicitors) C2->C3 C2->C3 Optimized conditions C4 Precursor Feeding (Cholesterol, MVA pathway) C3->C4 C3->C4 Enhanced precursor uptake A1 Biomass Harvest (Stationary phase) C4->A1 A2 Metabolite Extraction (Solvent extraction) A1->A2 A3 This compound Analysis (SFC, HPLC, Bioassay) A2->A3

Detailed Experimental Protocols

Hairy Root Induction and Establishment
3.1.1 Plant Material Preparation
  • Source: Fresh seeds of Azadirachta indica from mature trees [6]
  • Sterilization Protocol:
    • Wash seeds in running tap water for 30 minutes
    • Treat with commercial disinfectant (e.g., Dettol) for 5 minutes [6]
    • Surface sterilize with 70% (v/v) ethanol for 1 minute
    • Treat with 0.1% (w/v) mercuric chloride solution for 3 minutes
    • Rinse 4-5 times with sterile distilled water
  • Germination: Culture sterilized seeds in 50 mL Erlenmeyer flasks containing hormone-free Murashige and Skoog (MS) solid medium [6]
  • Explant Selection: Use cotyledons, hypocotyls, or leaves from 3-week-old germinated seedlings [6]
3.1.2 Bacterial Strain and Culture
  • Strain Selection: Agrobacterium rhizogenes LBA 9402 or K599 (NCPPB 2659) [4] [6]
  • Culture Medium: Yeast Extract Peptone (YEP) or ATGN medium [7] [6]
  • Growth Conditions: Incubate at 28°C for 48 hours to reach optimal density (OD₆₀₀ ≈ 0.6-1.0) [7]
3.1.3 Inoculation and Co-cultivation
  • Inoculation Method: Immerse pre-cultured explants in bacterial suspension for 10 minutes [8]
  • Wounding: Gently wound explants at injection sites prior to inoculation
  • Co-cultivation: Transfer infected explants to MS solid medium without antibiotics
  • Efficiency Enhancement: Add 100 µM acetosyringone to potentiate virulence gene activation [1] [7]
  • Conditions: Maintain at 28°C in dark for 2-3 days [8] [6]
3.1.4 Decontamination and Culture Establishment
  • Antibiotic Treatment: After co-cultivation, transfer explants to MS basal medium supplemented with 500 mg/L cefotaxime [6]
  • Root Isolation: Excise individually emerging hairy roots 3-4 weeks post-inoculation [6]
  • Subculturing: Perform 4-5 passages on medium with progressively decreasing cefotaxime concentrations (500 → 250 → 0 mg/L) [6]
  • Maintenance: Culture established hairy root lines in hormone-free liquid medium on orbital shakers (90-110 rpm) at 25±2°C in dark [9]
3.1.5 Transformation Confirmation
  • Molecular Analysis: Perform polymerase chain reaction (PCR) using primers specific to rol genes (rolA, rolB, rolC) from Ri plasmid T-DNA [4]
  • Visual Markers: Employ engineered strains with fluorescent reporters (mCherry) or visual markers (RUBY) for rapid identification [7]
Culture Media Optimization for Enhanced Biomass and this compound Production

The table below summarizes key media components and their optimization for this compound production.

Table 1: Culture Media Composition and Optimization for this compound Production

Component Optimal Condition Effect on this compound Production References
Basal Medium Ohyama and Nitsch (ON) medium Maximum this compound yield (0.0166% DW) compared to Gamborg's B5 and MS media [3] [9]
Carbon Source Sucrose (3-5%) Highest biomass (18.40 g/L DW at 5%) and optimal metabolite yield [8]
Initial pH 5.5-5.8 Optimal for root growth and secondary metabolite accumulation [8]
Nitrogen Source Varies by medium ON medium contains specific NO₃⁻/NH₄⁺ ratio favorable for this compound biosynthesis [9]
Inoculum Size 0.5 g/100 mL Balanced growth and nutrient utilization in 250 mL flasks [8]
Elicitation Strategies for Enhanced this compound Yield

Elicitation triggers plant defense responses, leading to enhanced production of secondary metabolites. The signaling pathways involved are illustrated below.

G Elicitor Elicitor Application (SA, MeJA, Fungal extracts) SA Salicylic Acid (Abiotic) Elicitor->SA MeJA Methyl Jasmonate (Abiotic) Elicitor->MeJA Fungal Fungal Elicitors (Biotic: C. lunata) Elicitor->Fungal Defense Defense Response Activation SA->Defense 15 mg/L MeJA->Defense 100 µM Fungal->Defense 1% v/v Signal Signal Transduction Pathway Activation Defense->Signal Genes Biosynthetic Gene Upregulation Signal->Genes Enzymes Enzyme Activation in Biosynthetic Pathways Genes->Enzymes Result Enhanced this compound Biosynthesis & Accumulation Enzymes->Result

The table below provides specific details on elicitor concentrations and their effects on this compound production.

Table 2: Elicitation Strategies for Enhanced this compound Production in Hairy Root Cultures

Elicitor Category Specific Elicitor Optimal Concentration This compound Yield Fold Increase References
Biotic Elicitors Curvularia lunata fungal filtrate 1% (v/v) 7.1 mg/g DW ~2.2x [10]
Signal Compounds Salicylic Acid (SA) 15 mg/L 4.95 mg/g DW ~1.5x [10]
Signal Compounds Methyl Jasmonate (MeJA) 100 µM 0.095% DW ~6x [9]
Signal Compounds Salicylic Acid (SA) Not specified 0.14% DW ~9x [9]
Abiotic Elicitors Silver (Ag⁺) Concentration dependent Variable enhancement - [10]
Precursor Feeding
  • Cholesterol Supplementation: Add cholesterol (50 mg/L) as an indirect precursor to the medium, increasing this compound production to 70.42 mg/L in 25 days [10]
  • Other Precursors: Test isopentynyl pyrophosphate, mevalonic acid lactone, and geranyl pyrophosphate to enhance terpenoid backbone biosynthesis [10]
  • Feeding Timing: Add precursors during active growth phase (day 10-14) for optimal incorporation into biosynthetic pathways
Analytical Methods for this compound Quantification
3.5.1 Extraction Protocol
  • Harvesting: Collect hairy root biomass during stationary phase (typically 25-28 days) [10]
  • Drying: Freeze-dry or oven-dry biomass at 40°C to constant weight
  • Extraction: Macerate dried powder in methanol or dichloromethane (1:10 w/v) using sonication for 30 minutes
  • Concentration: Evaporate solvent under reduced pressure at 35°C
  • Storage: Store extract at -20°C until analysis
3.5.2 Quantification Methods
  • Supercritical Fluid Chromatography (SFC): Effectively separates and identifies this compound and related limonoids (3-tigloylazadirachtol, nimbin, salannin) [4]
  • High-Performance Liquid Chromatography (HPLC): Conventional method for this compound quantification using C18 columns with UV or MS detection
  • Bioassay: Desert locust (Schistocerca gregaria) antifeedant activity assessment to confirm biological efficacy [4]

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Hairy Root Cultures for this compound Production

Problem Potential Causes Solutions
Low transformation efficiency Non-responsive explants, incompatible bacterial strain, inadequate wounding Optimize explant type (cotyledons), use hypervirulent strain (K599), improve wounding method, add acetosyringone (100-200 µM)
Bacterial contamination Incomplete decontamination Increase cefotaxime concentration (up to 500 mg/L), extend antibiotic treatment duration, perform multiple subcultures
Low this compound yield Suboptimal culture conditions, lack of elicitation Optimize medium (test ON, B5, MS), apply elicitors (SA, MeJA, fungal extracts), add precursors (cholesterol)
Reduced growth rate Suboptimal physical conditions, medium composition Adjust sucrose concentration (3-5%), optimize pH (5.5-5.8), ensure proper aeration (shaker speed 90-110 rpm)
Loss of biosynthetic stability Somaclonal variation, genetic instability Regular subculturing (every 4 weeks), selection of high-producing root clones, cryopreservation of valuable lines

Conclusion and Future Perspectives

Hairy root cultures of Azadirachta indica represent a promising sustainable platform for consistent production of the valuable biopesticide this compound, overcoming the limitations of traditional extraction from neem seeds [3]. Through optimized transformation protocols, culture conditions, and strategic application of elicitors and precursors, researchers can significantly enhance this compound yields compared to conventional undifferentiated cultures [10] [9].

Future developments should focus on integrating advanced biotechnological tools such as CRISPR/Cas-mediated genome editing for pathway engineering [1] [5], bioreactor scale-up for industrial production [1] [2], and multi-omics approaches (transcriptomics, metabolomics) to better understand and manipulate the this compound biosynthetic pathway [1]. The combination of traditional optimization methods with these emerging technologies will further establish hairy root cultures as a robust "green cell factory" for sustainable production of high-value plant metabolites to meet growing industrial and agricultural demands [2].

References

Comprehensive Application Notes and Protocols for Azadirachtin Production Using Cell Suspension Culture of Azadirachta indica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Azadirachtin is a highly oxidized tetranortriterpenoid (molecular formula: C₃₅H₄₄O₁₆) that represents the most potent insecticidal compound found in the neem tree (Azadirachta indica) [1]. It exhibits exceptional bioactivity against over 600 insect species through multiple modes of action including antifeedancy, growth regulation, and reproductive disruption while maintaining low toxicity toward mammals and beneficial organisms [1] [2]. Traditional this compound production relies on extraction from neem seeds, which presents significant challenges including seasonal variability, geographical limitations, and inconsistent metabolite content [1] [3]. Plant cell suspension cultures offer a promising alternative for sustainable this compound production, providing consistent yields, controlled process conditions, and independence from environmental factors [4] [5]. These application notes present comprehensive protocols and optimization strategies for establishing and maintaining productive Azadirachta indica cell suspension cultures for this compound production.

Culture Establishment and Maintenance

Callus Induction Protocol
  • Explant Selection and Sterilization: Collect young, healthy leaves from mature neem trees. Wash thoroughly under running tap water for 3 hours, then surface sterilize sequentially with 70% (v/v) ethanol for 45 seconds followed by 2.5% (w/v) sodium hypochlorite solution for 13 minutes. Rinse three times with sterile distilled water [4]. Aseptically cut leaves into 1 cm² segments using sterilized scalpel.

  • Culture Conditions: Transfer explants to Murashige and Skoog (MS) medium [4] supplemented with optimized plant growth regulator combinations based on experimental objectives. The highest percentage of callusing (100%) has been achieved using 1 mg/L picloram and 2 mg/L kinetin, while maximum fresh weight of callus (264.50 mg) was observed with 1.5 mg/L NAA and 3 mg/L kinetin [4]. Maintain cultures at 25 ± 2°C in complete darkness and subculture every 3 weeks [4].

Cell Suspension Culture Initiation
  • Culture Establishment: Transfer 175-180 mg of friable callus to 250 mL Erlenmeyer flasks containing 50 mL liquid MS medium with optimal plant growth regulators (1 mg/L picloram and 2 mg/L kinetin) [4]. Maintain cultures on rotary shakers at 110 rpm at 26 ± 2°C in darkness [4]. Subculture every 12 days using an initial cell density of 2.6 × 10⁵ cells/mL (settled cell volume of 8%) [6].

  • Growth Monitoring Parameters: Regularly assess multiple growth parameters including:

    • Culture cell density: Count using hemocytometer after chromium trioxide treatment [4]
    • Settled Cell Volume (SCV): Allow 1 mL culture to settle for 30 minutes in graduated tube [4]
    • Packed Cell Volume (PCV): Centrifuge at 1500 rpm for 5 minutes [4]
    • Fresh Cell Weight (FCW) and Dry Cell Weight (DCW): Determine via vacuum filtration and oven drying at 50°C for 72 hours [4]

Process Optimization Strategies

Media Optimization and Statistical Approaches

Table 1: Optimal Media Components for Cell Growth and this compound Production in A. indica Suspension Cultures

Component Concentration Range Optimal for Biomass Optimal for this compound Significance
Carbon Source
Glucose 20-40 g/L 30 g/L 30 g/L Superior to sucrose for both biomass and this compound [7]
Sucrose 20-40 g/L 30 g/L 30 g/L Conventional carbon source with good results [7]
Nitrogen Source
NO₃⁻/NH₄⁺ ratio Variable 60:40 mM 60:40 mM Balanced ratio crucial for growth and production [7]
Phosphate 0.5-2.5 mM 1.5 mM 1.25 mM Significant positive effect on both parameters [7]
Inoculum Level 5-15% (v/v) 10% 10% Optimal for initiation of growth [7]
Plant Growth Regulators
Picloram 0.5-2 mg/L - 1 mg/L Highest this compound production with kinetin [4]
Kinetin 1-3 mg/L - 2 mg/L Optimal with picloram for production [4]
2,4-D + Zeatin riboside 1.5 + 3 mg/L Maximum cell density - Best for cell growth [4]

Statistical optimization using Plackett-Burman design has demonstrated significant effects of glucose, nitrate, phosphate, and inoculum level on both biomass formation and this compound production [7]. Mathematical models developed from these studies enable prediction of optimal conditions and understanding of complex nutrient interactions.

Elicitation Strategies for Enhanced Production
  • Yeast Extract Elicitation: Prepare stock solution by dissolving yeast extract in distilled water and filter sterilize using 0.22 µm syringe filter [6]. Add to 8-day-old cell suspension cultures at concentrations ranging from 25-200 mg/L [6]. Optimal concentrations vary for different metabolites:

    • This compound: 25 mg/L for 2-4 days (16.08 mg/g DW accumulation, 219.78 mg/L production) [6]
    • Mevalonic acid: 50 mg/L for 2 days (1.75 mg/g DW accumulation, 23.77 mg/L production) [6]
    • Squalene: 50 mg/L for 4 days (0.22 mg/g DW accumulation, 4.53 mg/L production) [6]
  • Response Surface Methodology: Employ RSM to predict optimal elicitation conditions. Models predict maximum this compound accumulation (13.61 mg/g DW) with 245 mg/L yeast extract for 2 days, though verification is essential [6]. This approach allows for comprehensive understanding of interactive effects between elicitor concentration and exposure time.

Kinetic Modeling and Growth Parameters
  • Two-Stage Process: Implement separate growth and production stages for enhanced this compound synthesis [7]. Optimal cell growth occurs with 1.5 mg/L 2,4-D and 3 mg/L zeatin riboside, achieving maximum cell density of 2.44 × 10⁶ cells/mL, SCV of 97.95%, and PCV of 81.46% [4]. The highest average growth rate (0.25 days) occurs with 1.5 mg/L NAA and 3 mg/L zeatin riboside [4].

  • Productivity Optimization: The highest reported this compound production reaches 285.64 mg/L with 3.69 mg/g DW accumulation using 1 mg/L picloram and 2 mg/L kinetin in MS medium [4]. This represents a significant improvement over conventional extraction methods and demonstrates the commercial potential of optimized suspension cultures.

Analytical Methods and Gene Expression

Metabolite Extraction and HPLC Analysis
  • Extraction Protocol: Add 1 mL dichloromethane to 100 mg dried powdered cells and sonicate for 25 minutes at room temperature [4] [6]. Centrifuge at 7000 rpm for 15 minutes and collect supernatant. Repeat extraction twice, combine supernataries, and evaporate dichloromethane at 50°C in water bath [4]. Redissolve dried samples in 1.5 mL HPLC-grade distilled water and store at -20°C until analysis [6].

  • HPLC Analysis: Perform analysis using Knauer HPLC-DAD system with Toso C18 column (TSKgel-ODS, 5 µm, 4.60 × 250 mm) [6]. Use mobile phase of acetonitrile:water (10:90) at flow rate of 0.90 mL/min with appropriate detection wavelengths [6].

Gene Expression Analysis
  • qRT-PCR Protocol: Isolate total RNA from treated and control cells using appropriate extraction kits. Analyze expression of key genes in terpenoid biosynthesis pathway including squalene synthase 1 (SQS1) and squalene epoxidase 1 (MOF1) [6]. Maximum relative gene expression occurs with 150 mg/L yeast extract for 4 days (SQS1) and 25 mg/L yeast extract for 2 days (MOF1) [6].

  • Transcriptome Studies: Utilize hybrid-sequencing (Illumina HiSeq and PacBio SMRT) to identify 22 candidate genes involved in this compound A biosynthesis, including enzymes encoding 2,3-oxidosqualene cyclase (OSC), alcohol dehydrogenase, cytochrome P450 (CYP450), acyltransferase, and esterase [8]. These findings provide potential targets for future metabolic engineering approaches.

Scale-Up Production and Bioprocess Economics

Bioreactor Operations and Scale-Up
  • Bioreactor Configuration: Design bioprocess plant with 10 m³ production bioreactor and series of 8 seed bioreactors for inoculum propagation [5]. Use stirred tank bioreactors with controlled parameters for temperature, pH, dissolved oxygen, and mixing intensity [5].

  • Downstream Processing: Implement separation operations including filtration, centrifugation, and extraction based on laboratory experimental data [5]. Consider integration of XAD-7 resin for improved separation efficiency and cost reduction [5].

Economic Analysis and Commercial Viability

Table 2: Economic Analysis of this compound Production via Cell Suspension Culture in Bioreactors

Parameter Value Notes Reference
Production Capacity
Active ingredient (this compound) 8,160 kg/year [5]
Formulated product 40,800 kg/year [5]
Economic Indicators
Total capital investment $12,238,730 [5]
Minimum sale price range $76.9-330.0/kg Final product [5]
Market Context
Global biopesticides market (2016) $58.2 billion [5]
Projected market (2022) $79.3 billion Compound annual growth rate 5.3% [5]
Neem extract market (2015) $653 million [8]
Projected market (2022) $1.8 billion Annual growth rate 16.3% [8]

Economic feasibility analysis indicates viability with appropriate market positioning [5]. The growing biopesticides market, increasing regulatory restrictions on synthetic pesticides, and consumer demand for sustainable agricultural products create favorable conditions for commercial implementation of this compound production through cell suspension cultures [5] [8].

Conclusion and Future Perspectives

Cell suspension culture of Azadirachta indica represents a promising technology for sustainable production of this compound, addressing limitations of traditional extraction methods from neem seeds. Through careful optimization of media components, plant growth regulators, and elicitation strategies, significant improvements in this compound yield can be achieved. The protocols outlined in these application notes provide researchers with comprehensive methodologies for establishing productive suspension cultures, from initial callus induction to scale-up considerations.

Future development efforts should focus on advanced metabolic engineering approaches targeting the identified candidate genes in the this compound biosynthetic pathway [8], bioprocess intensification strategies to enhance productivity and reduce costs, and innovative formulation technologies such as nanoencapsulation to improve stability and efficacy of the final product [9]. Integration of these advanced approaches with the fundamental protocols established herein will further enhance the commercial viability of this compound production through plant cell suspension culture, contributing to more sustainable agricultural practices.

Appendix

Diagram: this compound Biosynthesis Pathway and Engineering Targets

Diagram: Experimental Workflow for Culture Establishment and Optimization

experimental_workflow Experimental Workflow for Culture Establishment cluster_optimization Optimization Strategies cluster_analysis Analytical Methods cluster_timeline Typical Timeframe Start Start: Explant Collection (Young Neem Leaves) Sterilization Surface Sterilization 70% Ethanol (45 sec) 2.5% Sodium Hypochlorite (13 min) Start->Sterilization Callus_Induction Callus Induction MS Medium + PGRs (25±2°C, Dark, 3 weeks) Sterilization->Callus_Induction Selection1 Callus Quality Assessment (Friable vs. Compact) Callus_Induction->Selection1 Suspension_Initiation Suspension Culture Initiation Liquid MS + PGRs 110 rpm, 26±2°C, Dark Growth_Monitoring Growth Monitoring Cell Density, SCV, PCV, FCW, DCW Suspension_Initiation->Growth_Monitoring Culture_Optimization Culture Optimization Media, PGRs, Elicitors Culture_Optimization->Growth_Monitoring Media_Opt Media Optimization Carbon/Nitrogen/Phosphate Statistical Approaches PGR_Opt PGR Optimization Auxins/Cytokinins Combinations Elicitation Elicitation Strategies Yeast Extract (25-245 mg/L) Timing/Duration Process_Modeling Process Modeling Two-Stage Systems Kinetic Analysis Selection2 Optimization Required? Growth_Monitoring->Selection2 Metabolite_Analysis Metabolite Analysis Extraction, HPLC, qRT-PCR Data_Analysis Data Analysis RSM, Kinetic Modeling Metabolite_Analysis->Data_Analysis Extraction Metabolite Extraction Dichloromethane, Sonication Centrifugation, Evaporation HPLC HPLC Analysis C18 Column, Acetonitrile:Water DAD Detection Gene_Expr Gene Expression qRT-PCR (SQS1, MOF1) Transcriptome Analysis Selection3 Production Targets Met? Data_Analysis->Selection3 Scale_Up Scale-Up Bioreactor (10 m³) Selection1->Callus_Induction Poor Quality Selection1->Suspension_Initiation High Quality Friable Callus Selection2->Culture_Optimization Yes Selection2->Metabolite_Analysis No Selection3->Culture_Optimization No Selection3->Scale_Up Yes Weeks1_3 Weeks 1-3 Weeks4_8 Weeks 4-8 Weeks9_12 Weeks 9-12 Months4_6 Months 4-6

References

Comprehensive Application Notes and Protocols: Response Surface Methodology for Azadirachtin Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azadirachtin and Response Surface Methodology

This compound is a highly oxidized tetranortriterpenoid and complex limonoid that serves as the primary bioactive insecticidal compound in neem (Azadirachta indica) seeds, typically present at concentrations of 0.2% to 0.8% by weight. [1] This secondary metabolite exhibits exceptional biological activity against over 600 insect species through multiple modes of action, including growth disruption, antifeedant effects, and reproductive inhibition. [2] [3] The complex molecular structure of this compound contains 16 stereogenic centers and numerous oxygen-bearing functional groups, making chemical synthesis economically unfeasible for commercial applications, with the first total synthesis requiring 71 steps and yielding merely 0.00015%. [2] [1] Consequently, extraction from natural neem sources remains the primary production method, necessitating optimization approaches to improve efficiency and yield.

Response Surface Methodology (RSM) represents a powerful statistical and mathematical approach for optimizing complex processes where multiple variables influence one or more responses of interest. [4] [5] RSM enables researchers to efficiently explore factor relationships, build predictive models, and identify optimal operational conditions with reduced experimental effort compared to traditional one-variable-at-a-time approaches. [6] The fundamental principle involves designing experiments to collect quantitative data, fitting empirical models (typically second-order polynomials), and analyzing response surfaces to locate optimal regions within the design space. [4] For this compound extraction, RSM has demonstrated particular utility in optimizing critical parameters such as solvent composition, temperature, extraction time, and physical conditions to maximize yield, bioactivity, or process efficiency. [7] [6]

Experimental Design Strategies for this compound Optimization

Factor Screening and Selection

Before implementing a comprehensive RSM study, preliminary factor screening is essential to identify the most influential variables affecting this compound extraction efficiency. For botanical extractions, this typically involves investigating solvent-related parameters (concentration, polarity, pH), physical conditions (temperature, time), and matrix factors (particle size, solid-to-liquid ratio). Research has demonstrated that for this compound extraction, the pH of the extraction medium exhibits significant effects on yield, likely due to the compound's sensitivity to acidic or alkaline conditions that may promote degradation. [6] Similarly, extraction time and temperature (or their equivalents in alternative extraction methods like microwave-assisted extraction) consistently emerge as critical factors across multiple studies. [7] [6]

The screening process typically employs fractional factorial designs, such as Plackett-Burman designs, which allow efficient evaluation of multiple factors with minimal experimental runs. [4] These designs assume that higher-order interactions are negligible and focus on estimating main effects, making them ideal for initial factor identification. For this compound optimization, screening experiments have revealed that factors such as ethanol concentration, ultrasonication frequency, and solid-to-liquid ratio significantly influence extraction yield and bioactivity. [7] Once the critical factors are identified, their ranges must be carefully selected based on practical constraints and preliminary experiments to ensure the operational space encompasses the anticipated optimum conditions.

Experimental Design Selection

After identifying critical factors and their appropriate ranges, selection of an appropriate experimental design is crucial for efficient model building. The most common RSM designs for this compound optimization include:

  • Central Composite Design (CCD): This design combines factorial points (2^k or 2^(k-1)), axial (star) points, and center points to estimate second-order effects. CCD can be rotatable, providing uniform prediction variance throughout the design space, and may be circumscribed, inscribed, or face-centered depending on factor constraints. [4] [5] The number of required experiments for CCD follows the formula N = 2^k + 2k + n₀, where k is the number of factors and n₀ is the number of center points.

  • Box-Behnken Design (BBD): This spherical design with all points lying on a radius of √2 from the center offers greater efficiency than CCD for the same number of factors, requiring fewer experimental runs while still supporting quadratic model fitting. [5] [6] For example, a 3-factor BBD requires only 13 experiments (including center points) compared to 15-20 for a comparable CCD. BBD is particularly advantageous when extreme factor combinations are impractical or hazardous.

The choice between CCD and BBD depends on specific experimental constraints, with BBD often preferred for this compound extraction optimization due to its efficiency and avoidance of extreme conditions that might degrade the target compound. [6] For instance, microwave-assisted extraction of this compound has been successfully optimized using BBD with factors including magnetron voltage (60-80V), extraction time (5-15 min), and pH (4-6). [6]

Table 1: Comparison of Experimental Designs for this compound Optimization

Design Type Number of Factors Recommended Runs Model Capability Advantages Applications in this compound Optimization
Central Composite Design (CCD) 2-5 15-50 Full quadratic Rotatable, precise estimation Ultrasonication-assisted extraction [7]
Box-Behnken Design (BBD) 2-5 13-46 Full quadratic Efficient, avoids extremes Microwave-assisted extraction [6]
3-Factor Full Factorial 3 8-16 Linear with interactions Screening, main effects Preliminary factor screening [4]

Comprehensive Extraction Protocols

Ultrasonication-Assisted Extraction (UAE) Protocol

Ultrasonication-assisted extraction leverages cavitation phenomena to enhance mass transfer and cell wall disruption, improving this compound recovery from neem matrices. The following protocol has been optimized using RSM for maximum yield and α-glucosidase inhibitory activity: [7]

  • Sample Preparation: Collect fresh neem leaves or seeds and wash thoroughly with 0.5% sodium hypochlorite solution to remove surface contaminants. For leaves, air-dry at room temperature (25±2°C) for 72 hours or until constant weight, then grind to a fine powder (particle size 0.5-1.0 mm) using a laboratory mill. For seeds, deshell after drying and grind the kernels separately. Store prepared material in airtight containers at -20°C until use.

  • Extraction Procedure: Weigh 1.0 g of prepared neem material accurately and transfer to a 100 mL Erlenmeyer flask. Add 15 mL of 60% ethanol (v/v) in water (solid-to-liquid ratio of 1:15). Subject the mixture to ultrasonication at a frequency of 30 kHz while maintaining temperature at 35°C using a circulating water bath. Extract for 75 minutes for maximum yield or 52.5 minutes for optimal antioxidant activity. Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator. Transfer the concentrated extract to a pre-weighed vial and determine yield gravimetrically.

  • Analytical Quantification: For this compound quantification, prepare standard solutions (6.5-50 ppm) in ethanol and measure absorbance at 212-220 nm using UV-VIS spectrophotometry. [6] Alternatively, for enhanced specificity, employ HPLC with a C18 column (250 × 4.6 mm, 5 μm) using acetonitrile-water gradient elution at 1.0 mL/min flow rate with detection at 214 nm.

Table 2: Optimized Conditions for Ultrasonication-Assisted this compound Extraction

Parameter Optimal for Yield Optimal for Antioxidant Activity Range Studied Influence on Extraction
Ethanol Concentration (%) 60% 60% 40-80% Affects solubility and cell membrane permeability
Solid-to-Liquid Ratio 1:15 1:15 1:10-1:20 Influences mass transfer driving force
Temperature (°C) 35 35 25-45 Impacts diffusion rates and stability
Time (minutes) 75 52.5 30-90 Determines extraction kinetics equilibrium
Ultrasonication Frequency (kHz) 30 30 25-35 Affects cavitation intensity and cell disruption
Microwave-Assisted Extraction (MAE) Protocol

Microwave-assisted extraction utilizes dielectric heating to rapidly elevate temperature within plant matrices, enhancing compound release. The following protocol has been optimized for this compound extraction from neem seeds: [6]

  • Equipment Modification: Modify a conventional microwave oven by installing a condenser system and variable voltage regulator (0-100V) to control magnetron output. Connect the condenser to a cooling water system (10-15°C) and collection flask. Calibrate the system using temperature probes and standard solutions before extraction experiments.

  • Extraction Process: Weigh 10.0 g of dried, ground neem seeds (particle size 0.5-1.0 mm) and transfer to a round-bottom flask. Add 50 mL of 70% hydroethanolic solution (solid-to-liquid ratio 1:5) adjusted to pH 4.35 using 0.1M HCl. Place the flask in the microwave cavity and connect to the condenser. Apply microwave irradiation at 69.22V for 6.89 minutes. After extraction, cool the mixture to room temperature and filter through Buchner funnel with Whatman No. 1 filter paper. Wash the solid residue with 20 mL fresh solvent and combine filtrates.

  • Post-Extraction Processing: Transfer the combined filtrate to a separatory funnel and partition with 50 mL dichloromethane. Shake gently for 5 minutes, allow phases to separate completely (15-20 minutes), then collect the dichloromethane phase. Repeat the partitioning twice with fresh dichloromethane (2 × 50 mL). Combine dichloromethane fractions and concentrate using rotary evaporation at 35°C. Dissolve the residue in 10 mL methanol for analysis and storage.

  • Analytical Verification: Quantify this compound content by UV-VIS spectrophotometry at 214-220 nm against a standard calibration curve (6.5-50 ppm). [6] Confirm identity by TLC on silica gel GF254 with toluene:ethyl acetate:formic acid (5:4:1) mobile phase (Rf ≈ 0.35) or by HPLC as described in the UAE protocol.

Data Analysis and Optimization Techniques

Model Fitting and Validation

The core of RSM analysis involves fitting mathematical models to experimental data and rigorously validating their predictive capability. For most this compound optimization studies, a second-order polynomial model provides sufficient flexibility to capture curvature and interaction effects: [4] [5]

[Y = \beta_0 + \sum_{i=1}^k \beta_i X_i + \sum_{i=1}^k \beta_{ii} X_i^2 + \sum_{i=1}^{k-1} \sum_{j=i+1}^k \beta_{ij} X_i X_j + \varepsilon]

Where Y is the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ represents linear coefficients, βᵢᵢ represents quadratic coefficients, βᵢⱼ represents interaction coefficients, Xᵢ and Xⱼ are coded independent variables, and ε is the random error term.

Model validation involves both statistical and experimental approaches. Key statistical measures include:

  • Analysis of Variance (ANOVA): Determines the overall significance of the model, with p-values <0.05 indicating statistical significance. Lack-of-fit tests should be non-significant (p>0.05) for adequate model fitting.
  • Coefficient of Determination (R²): Values >0.90 indicate the model explains most of the response variability. Adjusted R² accounts for the number of terms in the model.
  • Residual Analysis: Checks for normality, constant variance, and independence of residuals to validate model assumptions.

Experimental validation requires conducting confirmation experiments at predicted optimal conditions and comparing observed responses with model predictions. For this compound MAE optimization, the model predicted a yield of 37.5 μg/g under optimal conditions (69.22V, 6.89 min, pH 4.35), which was experimentally verified with <5% error. [6]

Optimization and Response Surface Analysis

Once a validated model is established, optimization techniques identify factor settings that maximize or minimize responses. The most common approaches include:

  • Canonical Analysis: Characterizes the stationary point (maximum, minimum, or saddle point) by eigenvector decomposition of the quadratic form. [5] This technique precisely locates optimal conditions within the experimental region.
  • Desirability Function Approach: Simultaneously optimizes multiple responses by converting each to a desirability value (0-1 scale) and maximizing the overall composite desirability. [5] This is particularly valuable when balancing this compound yield with antioxidant activity or other quality metrics.
  • Steepest Ascent/Descent: Sequentially moves toward improved response regions along the gradient vector, useful when the initial design space is far from the optimum. [4]

For this compound extraction, studies have revealed significant interaction effects between factors. In MAE optimization, voltage-pH (X1X3) and time-pH (X2X3) interactions demonstrated substantial influence on extraction yield (p<0.0001), indicating that pH modulation significantly affects microwave energy utilization efficiency. [6] Similarly, in UAE optimization, interactions between ethanol concentration and extraction time significantly influenced both yield and α-glucosidase inhibitory activity. [7]

Table 3: Representative Model Coefficients for this compound Extraction Optimization

Term UAE Coefficient [7] MAE Coefficient [6] Interpretation Statistical Significance
Intercept (β₀) 4.28 36.45 Overall mean response p<0.0001
Voltage/Solvent (β₁) 0.35* 1.87 Linear effect of primary factor p<0.05
Time (β₂) 0.28* 2.05 Linear effect of time p<0.05
pH (β₃) -0.31* -2.94 Linear effect of pH p<0.05
Voltage²/Solvent² (β₁₁) -0.42 -5.72 Quadratic curvature p<0.0001
Time² (β₂₂) -0.38 -4.89 Quadratic curvature p<0.0001
pH² (β₃₃) -0.45 -6.15 Quadratic curvature p<0.0001
Voltage×pH/Solvent×Time (β₁₃) -0.25 -3.28 Interaction effect p<0.01

Note: *Representative values for illustration; actual coefficients vary by specific experimental conditions.

Visualization and Workflow Documentation

Experimental Workflow Diagram

The following Graphviz diagram illustrates the comprehensive workflow for optimizing this compound extraction using Response Surface Methodology:

azadirachtin_optimization cluster_screening Factor Screening Phase cluster_design Experimental Design Phase cluster_analysis Analysis & Optimization Phase cluster_verification Verification Phase Start Problem Definition & Objective Setting F1 Literature Review & Prior Knowledge Start->F1 F2 Preliminary Experiments F1->F2 F3 Statistical Screening (Plackett-Burman) F2->F3 F4 Critical Factor Identification F3->F4 D1 Select RSM Design (CCD or BBD) F4->D1 D2 Define Factor Ranges & Levels D1->D2 D3 Randomize Run Order D2->D3 D4 Conduct Experiments D3->D4 A1 Data Collection & Response Measurement D4->A1 A2 Model Fitting (Regression Analysis) A1->A2 A3 Model Validation (ANOVA, Residuals) A2->A3 A3->A2 Model Improvement A4 Response Surface Analysis A3->A4 A5 Identify Optimal Conditions A4->A5 V1 Confirmation Experiments A5->V1 V2 Compare Predicted vs Actual Results V1->V2 V2->A2 Model Refinement V3 Process Implementation & Documentation V2->V3 End Optimized Process V3->End

Diagram 1: Comprehensive Workflow for this compound Optimization Using RSM

Response Surface Visualization

For visualizing optimization results, contour plots and 3D surface plots effectively represent relationships between factors and responses. The following Graphviz diagram illustrates a conceptual response surface for this compound yield as a function of two critical factors:

response_surface Conceptual Response Surface for this compound Yield Optimization LowSolvent Low Ethanol Concentration HighTime Long Extraction Time LowSolvent->HighTime LowSolvent->HighTime Balanced conditions LowYield Low Yield Region <30 μg/g LowSolvent->LowYield HighSolvent High Ethanol Concentration LowTime Short Extraction Time HighSolvent->LowTime HighSolvent->HighTime Optimal combination HighSolvent->LowYield Possible degradation at high concentrations LowTime->LowYield MediumYield Medium Yield Region 30-36 μg/g LowTime->MediumYield HighTime->MediumYield HighTime->MediumYield HighYield High Yield Region >36 μg/g HighTime->HighYield Balanced conditions Optimum Optimal Conditions ~37.5 μg/g HighTime->Optimum Optimal combination FactorSpace Factor Design Space Defined by Experimental Ranges Surface Response Surface (Quadratic Model) FactorSpace->Surface Stationary Stationary Point Determined by Canonical Analysis Surface->Stationary Stationary->Optimum

Diagram 2: Conceptual Response Surface for this compound Yield Optimization

Conclusion and Future Perspectives

The application of Response Surface Methodology has demonstrated significant value in optimizing this compound extraction processes, systematically improving yield, efficiency, and bioactivity while reducing solvent consumption and operational costs. Through carefully designed experiments and rigorous statistical analysis, researchers have identified critical factor interactions and nonlinear effects that would remain undiscovered using traditional optimization approaches. The documented protocols for both ultrasonication-assisted and microwave-assisted extraction provide researchers with validated methodologies that can be directly implemented or adapted for specific laboratory conditions.

Future research directions should explore the integration of RSM with emerging analytical techniques and sustainability metrics. Environmental impact assessments could be incorporated as additional responses to develop greener extraction processes. Additionally, the combination of RSM with artificial intelligence and machine learning approaches may further enhance predictive capability and optimization efficiency, particularly when dealing with complex multi-response systems. As this compound continues to gain importance in agricultural and pharmaceutical applications, these optimized extraction methodologies will play a crucial role in ensuring sustainable and economically viable production of this valuable natural compound.

References

Application Notes: Yeast Extract Elicitation for Enhanced Metabolite Yield

Author: Smolecule Technical Support Team. Date: February 2026

Elicitation with yeast extract (YE) is a well-established biotechnological strategy to enhance the production of secondary metabolites in plant cell and tissue cultures. Yeast extract acts as a biotic elicitor, stimulating the plant's defense mechanisms and thereby catalyzing the synthesis of bioactive compounds [1] [2]. This approach is particularly valuable for producing high-value compounds like azadirachtin from neem (Azadirachta indica), which has significant applications as a bioinsecticide and in pharmaceuticals [1] [3].

The following sections provide a detailed experimental protocol, the key findings from its application in neem cell suspension cultures, and a visual summary of the workflow.

Detailed Experimental Protocol

This protocol is adapted from a study on neem cell suspension cultures [1] and reflects general principles for elicitation [2].

Phase 1: Establishment of Cell Suspension Culture
  • Callus Induction:

    • Explants: Collect young, healthy leaves from neem plants.
    • Surface Sterilization: Sterilize leaves with ethanol and sodium hypochlorite solutions.
    • Culture Medium: Inoculate explants onto solid Murashige and Skoog (MS) medium.
    • Growth Regulators: Supplement the medium with 1.0 mg/L picloram and 2.0 mg/L kinetin.
    • Growth Conditions: Maintain cultures at 25 ± 2°C in complete darkness.
    • Duration: Subculture friable callus every 3-4 weeks [1].
  • Cell Suspension Initiation:

    • Medium: Transfer approximately 2-3 grams of friable callus to liquid MS medium containing the same growth regulators (1.0 mg/L picloram and 2.0 mg/L kinetin).
    • Culture Conditions: Maintain cultures on a rotary shaker at 110 rpm, at 26 ± 2°C, in the dark.
    • Subculturing: Subculture the suspension every 12 days using a settled cell volume (SCV) of 8% as the inoculum [1].
Phase 2: Elicitation with Yeast Extract
  • Elicitor Preparation:

    • Prepare a stock solution of yeast extract in distilled water.
    • Sterilize the solution by passing it through a 0.22 µm syringe filter [1].
  • Elicitor Application:

    • Timing: Add the sterile yeast extract to the suspension culture on the 8th day of the growth cycle (typically during the late exponential phase).
    • Concentrations: Test a concentration range. A study found that 25 mg/L yielded the highest this compound production, while 100 mg/L was optimal for cell growth [1]. Other studies use concentrations of 50 and 100 mg/L [2].
    • Culture and Sampling: Continue incubation on the shaker. Sample the cultures at regular intervals (e.g., 2, 4, 6, 8, 10, and 12 days post-elicitation) to analyze growth and metabolite content [1].
Phase 3: Analysis of Response
  • Biomass Measurement:

    • Fresh Weight (FW): Collect cells by vacuum filtration on pre-weighed filter paper and weigh immediately.
    • Dry Weight (DW): Dry the collected cells in an oven at 50°C for 72 hours until a constant weight is achieved [1].
  • Metabolite Extraction:

    • Lyophilize and powder the dry cells.
    • Add 1 mL of dichloromethane to 100 mg of powdered cells.
    • Sonicate the mixture for 25 minutes at room temperature.
    • Centrifuge at 7,000 rpm for 15 minutes and collect the supernatant.
    • Repeat the extraction twice and pool the supernatants.
    • Evaporate the solvent in a water bath at 50°C.
    • Re-dissolve the dried extract in 1.50 mL of HPLC-grade water and store at -20°C prior to analysis [1].
  • HPLC Analysis:

    • Analyze the extracts using a High-Performance Liquid Chromatography system equipped with a DAD detector.
    • Quantify this compound, mevalonic acid, and squalene by comparing against standard curves [1].
  • Gene Expression Analysis (Optional):

    • Use quantitative Real-Time PCR to analyze the relative expression of key biosynthetic pathway genes, such as squalene synthase 1 (SQS1) and squalene epoxidase 1 (MOF1), in elicited versus control cultures [1].

Summary of Quantitative Data

The tables below summarize the experimental effects of yeast extract concentration and sampling time on neem cell cultures, based on the cited study [1].

Table 1: Effect of Yeast Extract (YE) Concentration on Metabolite Production and Gene Expression in Neem Cell Cultures

Parameter Optimal YE Concentration Result at Optimal Concentration Observation / Notes
Cell Growth (Dry Weight) 100 mg/L 21.01 g/L Highest biomass yield [1].
This compound Accumulation 25 mg/L 16.08 mg/g DW Highest concentration per cell mass [1].
This compound Production 25 mg/L 219.78 mg/L Highest total yield per liter of culture [1].
Squalene Accumulation 50 mg/L 0.22 mg/g DW Measured 4 days post-elicitation [1].
Mevalonic Acid Accumulation 50 mg/L 1.75 mg/g DW Measured 2 days post-elicitation [1].
SQS1 Gene Expression 150 mg/L Maximum Expression 4 days of treatment [1].
MOF1 Gene Expression 25 mg/L Maximum Expression 2 days of treatment [1].

Table 2: Model-Predicted Optimal Conditions for Maximum Metabolite Yield

Metabolite Target Metric Predicted Optimal YE Concentration Predicted Optimal Time (Days)
This compound Accumulation 245 mg/L 2.0 [1]
This compound Production 71 mg/L 2.0 [1]
Squalene Accumulation 200 mg/L 5.0 [1]
Squalene Production Long-term exposure to high YE >6.5 [1]

Experimental Workflow Visualization

The following diagram outlines the key stages of the protocol, from callus establishment to final analysis.

Start Start P1 Callus Induction & Maintenance Start->P1 P2 Cell Suspension Culture Initiation P1->P2 Friable Callus P3 Yeast Extract Elicitation P2->P3 8-Day-Old Culture P4 Culture Sampling & Biomass Measurement P3->P4 Incubate & Sample P5 Metabolite Extraction P4->P5 Dry Cell Weight P6 HPLC Analysis P5->P6 Extract P7 Data Analysis & Modeling P6->P7 Quantification Data End End P7->End

Key Considerations for Researchers

  • Optimization is Crucial: The optimal concentration of yeast extract and the timing of harvest are highly dependent on the specific cell line and the target metabolite. Use response surface methodology for efficient optimization [1].
  • Trade-off Between Growth and Production: Note that higher yeast extract concentrations may promote biomass growth but not necessarily the target secondary metabolite. A concentration of 25 mg/L was optimal for this compound, while 100 mg/L was best for biomass [1].
  • Mechanism of Action: Yeast extract is rich in nutrients, vitamins, and compounds that activate plant defense responses. This elicitation stimulates metabolic pathways, leading to increased synthesis of proteins and secondary metabolites like this compound [2].

References

Azadirachtin Application in Integrated Pest Management: Protocols and Implementation Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action

Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has emerged as one of the most prominent botanical insecticides in agricultural use worldwide. As a key alternative to conventional synthetic pesticides, this compound plays a crucial role in sustainable agriculture and integrated pest management (IPM) programs due to its unique properties and favorable environmental profile. Unlike broad-spectrum synthetic insecticides that often disrupt ecosystem balance, this compound offers targeted activity against numerous pest species while preserving beneficial organisms, making it particularly valuable for modern IPM approaches that emphasize ecological balance and reduced chemical inputs [1].

The chemical complexity of this compound contributes to its multiple modes of action, which include potent antifeedant effects, growth disruption, and reproductive inhibition against a wide spectrum of insect pests. This compound is recognized for its exceptional selectivity, demonstrating low toxicity to mammals, birds, and beneficial arthropods such as predators and parasitoids that provide natural biological control in agricultural systems [1] [2]. This selective toxicity aligns perfectly with IPM principles, allowing for preservation of ecosystem services while effectively managing pest populations. Furthermore, this compound decomposes quickly in the environment, resulting in lower residual impacts and largely avoiding the pollution problems associated with conventional pesticides [1].

The molecular mechanisms underlying this compound's insecticidal activity involve complex physiological processes. This compound primarily functions as a growth disruptor by interfering with the endocrine system of insects, specifically through inhibition of ecdysone biosynthesis, the hormone responsible for molting and metamorphosis. This disruption leads to incomplete ecdysis, morphological deformities, and eventual death in immature insect stages. Additionally, this compound exhibits strong antifeedant properties by directly affecting the chemoreceptors in insect mouthparts, effectively starving pests despite the availability of host plants [1]. Recent research has also revealed that this compound can impact cellular physiology through the regulation of multiple gene pathways associated with cell death and drug metabolism, suggesting additional modes of action that contribute to its efficacy [3].

Application Protocols and Methodologies

Field Evaluation Protocols

Experimental Design for Field Trials: Proper field evaluation of this compound requires carefully structured experimental designs that account for environmental variability and ensure statistical reliability. Research should be conducted using randomized complete block designs with sufficient replication (typically 4-6 blocks) to minimize positional effects. Each treatment plot should be of adequate size to allow for realistic assessment of pest populations and crop damage, with recommended plot sizes ranging from 10-50 m² depending on the crop and pest system. Buffer zones between treatments are essential to prevent cross-contamination [4] [5].

Assessment Parameters: Comprehensive field evaluation should include multiple assessment parameters conducted at regular intervals throughout the crop cycle. Key metrics include: pre-treatment pest density (to establish baseline conditions), periodic pest counts at 7-14 day intervals after application, crop damage indices (e.g., leaf injury ratings, gall formation for nematodes), and yield measurements at harvest. For nematode management, soil samples should be collected from the rhizosphere zone (0-30 cm depth) and processed using standardized extraction methods (e.g., Baermann funnel technique) to quantify juvenile nematode populations [4].

Application Specifications: Field applications should be timed according to pest developmental stages and crop phenology for optimal efficacy. For foliar applications against insect pests, this compound formulations should be applied when pest populations approach economic thresholds but before significant damage occurs. For soil-dwelling pests like nematodes, applications should be made at or before planting to protect young roots. Equipment calibration is critical to ensure accurate delivery rates, with backpack sprayers typically delivering 500-1000 L/ha depending on crop canopy density [4] [5].

Laboratory Bioassays

Insect Rearing and Maintenance: Laboratory evaluations of this compound require establishment of standardized insect colonies maintained under controlled environmental conditions (typically 25±2°C, 60-70% RH, and appropriate photoperiod). Insects should be reared on host plants or artificial diets free from contaminants to ensure consistent quality for bioassays [2].

Treatment Application Methods: Laboratory applications can utilize several standardized methods depending on the target organism and exposure route. Leaf dip bioassays involve immersing host plant leaves in treatment solutions for 10-15 seconds, air-drying, and then exposing to test insects. Topical applications utilize microsyringes to deliver precise volumes (typically 1-2 µL) directly to the insect cuticle. Diet incorporation methods mix this compound into artificial diets at desired concentrations for ingestion studies. All methods should include appropriate solvent controls to account for any effects of formulation ingredients [2].

Response Assessment: Bioassays should evaluate multiple response variables including mortality rates at 24, 48, and 72-hour intervals, sublethal effects such as reduced feeding, developmental abnormalities, and extended developmental times. For antifeedant assays, leaf area consumption should be quantified using graph paper or digital image analysis. Growth inhibition effects are assessed by measuring weight gain/loss and molting abnormalities over time [2].

Specific Protocols for Major Pest Groups

Root-Knot Nematode Management: For management of root-knot nematodes (Meloidogyne spp.), apply this compound-based formulations as a soil drench at transplantation for short-cycle crops like lettuce. Recommended application rates range from 1-5 L/ha of commercial formulations containing 0.3-1% this compound, diluted in sufficient water to ensure thorough soil penetration (typically 1000-2000 L/ha). Soil should be adequately moist before application to facilitate product distribution. Integration with other control tactics such as organic amendments or biological control agents is recommended for long-cycle crops where this compound persistence may be insufficient [4].

Lepidopteran Pest Control: For lepidopteran pests such as Spodoptera littoralis and Tuta absoluta, apply this compound as a foliar spray when larval populations approach economic thresholds. Early instar larvae are generally more susceptible, making timing critical. Formulations are typically applied at rates of 10-50 g this compound per hectare, with the addition of sticker-spreaders to improve residue persistence. Canopy coverage should be thorough, ensuring application to both upper and lower leaf surfaces where larvae typically feed. In IPM programs, applications should be coordinated with monitoring of natural enemy populations to minimize disruption [4] [2].

Homopteran Pest Management: For homopteran pests including whiteflies (Bemisia tabaci) and leafhoppers (Jacobiasca lybica), this compound applications should target nymphal stages which are generally more susceptible than adults. Applications should be made when nymphal densities reach action thresholds, typically 5-10 nymphs per leaf depending on the crop. Complete coverage of undersides of leaves is essential as these pests often feed on abaxial surfaces. The addition of penetrating surfactants can enhance efficacy against these pests [5].

Table 1: Application Protocols for Different Pest Groups

Pest Group Application Method Optimal Timing Recommended Rate Key Considerations
Root-knot Nematodes Soil drench Transplantation 1-5 L/ha Ensure adequate soil moisture; more effective in short-cycle crops
Lepidopteran Larvae Foliar spray Early instar stage 10-50 g ai/ha Thorough canopy coverage; target lower leaf surfaces
Homopteran Pests Foliar spray Nymphal stage 20-40 g ai/ha Complete coverage of leaf undersides; add surfactants
Mites Foliar spray First sign of damage 30-60 g ai/ha High-volume applications; ensure contact with pests

Efficacy Data and Performance Metrics

Nematode Suppression Efficacy

Research has demonstrated that this compound exhibits significant nematode suppression capabilities, particularly against root-knot nematodes (Meloidogyne spp.). In greenhouse experiments with lettuce crops, soil application of this compound-based nematicide resulted in a 71% reduction in final soil population density of M. incognita juveniles compared to non-treated controls. This suppression level was statistically comparable to the synthetic nematicide fluopyram, which achieved a 67% reduction. The gall index on lettuce roots, an important measure of root damage, was reduced by 47% with this compound treatment, again comparable to the 51% reduction achieved with fluopyram [4].

The crop cycle length has been identified as a critical factor influencing this compound efficacy against nematodes. In short-cycle crops like lettuce (45-70 days), this compound provided effective nematode control and significantly increased yield (36.7% improvement over control). However, in long-cycle crops like tomato (90-120 days), this compound as a standalone treatment showed limited ability to suppress final nematode population densities, though it still resulted in significantly higher yields (38.2% improvement over control). This differential efficacy is attributed to the degradation dynamics of this compound in soil environments, where its activity declines over time due to microbial breakdown and other environmental factors [4].

The physiological response of nematodes to this compound exposure involves both direct mortality and sublethal effects. Laboratory studies indicate that a 48-hour exposure to 2000 ppm concentration of this compound resulted in more than 50% immobility of M. incognita second-stage juveniles (J2). This compound also demonstrated ovicidal activity on nematode eggs and a nematostatic effect on J2, preventing normal development and root penetration. These sublethal impacts contribute significantly to overall population suppression in field conditions [4].

Insect Control Performance

This compound has demonstrated notable efficacy against a broad spectrum of insect pests across multiple cropping systems. Field studies on citrus leafminer (Phyllocnistis citrella) showed that this compound applications combined with petroleum oil effectively reduced leafminer infestations while maintaining populations of the parasitoid Ageniaspis citricola, demonstrating its IPM-compatibility. This selective action contrasts with broad-spectrum insecticides like avermectin, which significantly reduced both pest and parasitoid populations [2].

In vegetable production systems, this compound formulations have shown variable efficacy against different insect pests. Research on potatoes and eggplants in Sudan demonstrated that commercial this compound formulations (NeemAzal-T/S) provided effective control of the leafhopper Jacobiasca lybica, with higher mortality observed in second instar nymphs compared to third instar. Interestingly, neem oil with very low this compound content also showed significant efficacy, suggesting that other neem compounds may contribute to insecticidal activity or enhance this compound performance through improved cuticular penetration [5].

The residual activity of this compound is influenced by multiple environmental factors including temperature, UV radiation, and rainfall. Studies indicate that this compound persistence typically ranges from 5-10 days under field conditions, with longer residual activity in soil applications (up to 16 weeks for some nematicidal effects) compared to foliar sprays. This persistence profile necessitates appropriate application timing and interval considerations in IPM programs [4].

Table 2: Comparative Efficacy of this compound Against Various Pests

Pest Species Crop Application Rate Efficacy Reduction Yield Improvement Reference
Meloidogyne incognita Lettuce 1x LRFR + 0.4% oil 71% (soil population) 36.7% [4]
Meloidogyne incognita Tomato 1x LRFR + 0.4% oil Not significant 38.2% [4]
Jacobiasca lybica Potato NeemAzal-T/S 68-85% (nymphal mortality) 22% (marketable yield) [5]
Phyllocnistis citrella Citrus 1x LRFR + oil Significant reduction Not specified [2]
Bemisia tabaci Eggplant Neem kernel extract Moderate to high 15% [5]
Crop Response and Yield Impacts

The implementation of this compound in IPM programs has demonstrated consistent positive yield impacts across multiple crop species, even in cases where pest suppression metrics were moderate. In lettuce production, this compound treatment resulted in yield increases of 36.7% compared to non-treated controls in nematode-infested soils. Similarly, in tomato crops, despite limited suppression of final nematode populations, this compound application still yielded 38.2% higher production compared to untreated controls [4].

Beyond direct pest control, this compound may elicit plant physiological responses that contribute to improved crop performance. Some studies suggest that this compound can induce systemic acquired resistance in plants, enhancing their innate defensive capabilities against subsequent pest attacks. These induced defenses may include increased production of defensive compounds or structural modifications that reduce pest establishment and damage [1].

The economic viability of this compound applications depends on multiple factors including crop value, pest pressure, and application costs. Research on vegetable production systems indicates that the yield benefits from this compound applications generally offset treatment costs when pest pressure is moderate to high. However, under low pest pressure conditions, economic returns may be marginal, highlighting the importance of accurate pest monitoring and threshold-based application decisions in IPM programs [4] [5].

Implementation in Integrated Pest Management

Integration Strategies

Successful integration of this compound into IPM programs requires thoughtful consideration of its compatibility with other pest management tactics. This compound demonstrates excellent compatibility with biological control agents, showing minimal impact on predatory insects, mites, and parasitoids. This compatibility allows for simultaneous implementation of conservation biological control and this compound applications, creating synergistic effects that enhance overall pest management. Research on citrus IPM demonstrated that this compound applications preserved populations of the leafminer parasitoid Ageniaspis citricola, while effectively suppressing the target pest [2].

The combination of this compound with cultural control methods can significantly enhance its efficacy and reliability. For nematode management in long-cycle crops, integrating this compound with soil solarization has proven more effective than either tactic alone. Similarly, combining this compound applications with sanitation practices (crop residue destruction, weed management) reduces overall pest pressure and decreases reliance on any single control method [4].

This compound can be effectively partnered with other biorational pesticides in IPM programs. Sequential applications of this compound with microbial insecticides like Bacillus thuringiensis have shown additive or synergistic effects against lepidopteran pests. Similarly, combination with horticultural oils enhances efficacy against homopteran pests like whiteflies and aphids. These combinations can broaden the spectrum of activity while minimizing the risk of resistance development [2] [5].

Application Timing and Threshold Considerations

Appropriate application timing is critical for maximizing this compound efficacy while minimizing usage. For insect pests, applications should target the most susceptible life stages, typically early instar larvae or nymphal stages. Research indicates that proper timing based on pest phenology can achieve effective control with reduced application rates compared to calendar-based spray schedules [2].

Action thresholds for this compound applications should be established based on crop value, pest species, and natural enemy presence. Studies on citrus leafminer determined that pesticide applications were not economically justified when pest infestations were below 1 mine per leaf and biological control agents were present. Similar crop-specific thresholds should guide this compound use in other systems to prevent unnecessary applications [2].

The frequency of application should balance efficacy concerns with economic and environmental considerations. Research suggests that multiple applications at lower rates often provide more consistent control than single high-rate applications, particularly for pests with extended emergence periods. However, application intervals should respect the product's persistence and avoid excessive use that might stimulate resistance development [4] [5].

Resistance Management

Although resistance to this compound has been relatively slow to develop compared to synthetic insecticides, proactive resistance management remains essential for preserving its long-term efficacy. The complex, multiple modes of action of this compound reduce the likelihood of resistance development, but not eliminate it entirely [1].

Incorporating this compound into rotation programs with other biorational and conventional insecticides with different modes of action can significantly delay resistance development. Recommended rotation partners include microbial insecticides, insect growth regulators, and botanicals with distinct biochemical targets. Avoid sequential applications of this compound across multiple generations of the target pest [1].

Mixture strategies combining this compound with other control agents can enhance efficacy and resistance management. Research indicates that combining this compound with petroleum oils enhances performance against various pests while potentially reducing selection pressure for resistance to either component. However, mixture partners should be carefully selected to ensure compatibility and avoid antagonistic effects [2] [5].

Conclusion and Future Prospects

This compound represents a versatile and ecologically compatible tool for integrated pest management programs across diverse agricultural systems. Its multiple modes of action, including antifeedant, growth regulatory, and reproductive effects, provide effective suppression of numerous pest species while preserving beneficial organisms. The expanding body of research confirms that when properly implemented with attention to application timing, method, and integration with complementary tactics, this compound can deliver effective pest control with minimal environmental impact [1] [4] [2].

Future development of this compound-based pest management will likely focus on formulation advancements to enhance stability, persistence, and delivery efficiency. Nanoencapsulation technologies show particular promise for protecting this compound from UV degradation and controlling its release rate, potentially extending residual activity and reducing application frequency. Additionally, genetic research elucidating the complete biosynthetic pathway of this compound may enable more efficient production through metabolic engineering approaches, addressing current supply limitations [1] [6] [7].

As agricultural systems continue evolving toward greater sustainability, this compound's role in IPM is expected to expand, particularly in sensitive production environments and high-value specialty crops where preserving biological control services is essential. Continued research on its integration with emerging pest management technologies will further solidify its position as a cornerstone of ecologically-based pest management strategies suited to 21st century agricultural challenges.

Visual Implementation Framework

G cluster_0 This compound Mechanisms cluster_1 Physiological Targets cluster_2 Resulting Effects cluster_3 IPM Outcomes AZ This compound Application ET Endocrine System AZ->ET ND Neural Function AZ->ND CD Cellular Damage AZ->CD DR Detoxification Pathways AZ->DR GR Growth Regulation ET->GR Disrupts molting RP Reproductive Inhibition ET->RP Hormonal disruption AF Antifeedant Response ND->AF Affects chemoreception MT Mortality CD->MT Induces apoptosis DR->MT Overwhelms systems PC Pest Control GR->PC AF->PC RP->PC MT->PC BE Beneficial Preservation PC->BE Selective action RC Resistance Management PC->RC Multiple modes EI Environmental Impact Reduction PC->EI Reduced residues BE->PC Biological control enhancement RC->PC Sustained efficacy

Diagram 1: Mechanism of Action and IPM Integration Pathways of this compound. This diagram illustrates the complex physiological targets of this compound in pest species and the resulting outcomes that make it valuable for integrated pest management programs.

G cluster_0 Assessment Phase cluster_1 Decision Phase cluster_2 Implementation Phase cluster_3 Evaluation Phase Start Pest Monitoring Program MD Monitor Pest Density Start->MD ID Identify Pest Species Start->ID ES Evaluate Pest Stage Start->ES BE Assess Beneficials Start->BE ET Economic Threshold Reached? MD->ET Regular intervals ID->ET Species-specific ES->ET Stage-specific BE->ET Conservation考虑 ET->MD No, continue monitoring AS Select Application Strategy ET->AS Yes SA Soil Application AS->SA Nematodes/Soil pests FA Foliar Application AS->FA Foliar pests CB Combination with Other Tactics AS->CB High pressure EV Efficacy Evaluation SA->EV FA->EV CB->EV AD Adjust Strategy if Needed EV->AD Insufficient control DC Document Results EV->DC Adequate control AD->MD Revised approach

Diagram 2: Decision Framework for this compound Use in IPM Programs. This workflow outlines the systematic process for implementing this compound within an integrated pest management context, emphasizing monitoring-based decision making and strategic application selection.

References

Comprehensive Application Notes and Protocols: Neem Seed Extraction and Azadirachtin Purification Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neem Seeds and Azadirachtin

This compound, a highly oxidized tetranortriterpenoid belonging to the limonoid group, represents one of the most biologically active compounds isolated from neem seeds (Azadirachta indica). This complex molecule contains eight rings (five incorporating oxygen atoms), 16 chiral centers, and three quaternary carbon atoms, with functionalities including hydroxyl groups, enol ethers, acetals, hemiacetals, epoxides, and carboxylic acid esters [1] [2]. The structural complexity of this compound presents significant challenges for chemical synthesis, with the first total synthesis requiring 22 years and 71 steps, yielding a mere 0.00015% final output [3]. This inefficient synthesis makes extraction from natural sources the only viable method for obtaining this valuable compound.

Neem seeds contain a diverse array of bioactive compounds with demonstrated therapeutic value. The seeds typically contain 0.2% to 0.8% this compound by weight, along with other limonoids such as nimbin, nimbidin, salannin, and gedunin [1] [4]. These compounds contribute to neem's broad-spectrum biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties [5]. The presence of these valuable compounds, combined with the waste generated by discarding approximately 50% of neem seeds, has stimulated significant research interest in developing efficient extraction and purification methodologies to maximize yield while maintaining bioactivity [6].

Table 1: Key Bioactive Compounds in Neem Seeds and Their Biological Activities

Compound Chemical Class Biological Activities Primary Location in Neem
This compound Limonoid Insecticidal, Antifeedant, Growth Regulator Seeds (0.2-0.8% by weight)
Nimbin Triterpenoid Anti-inflammatory, Antipyretic, Antifungal Seeds, Leaves
Nimbidin Triterpenoid Antiulcer, Antibacterial, Antifungal Seeds
Salannin Limonoid Insect Antifeedant, Antimalarial Seeds
Gedunin Limonoid Antimalarial, Antifungal, Anticancer Seeds, Bark
Quercetin Flavonoid Antioxidant, Anti-inflammatory, Antibacterial Leaves, Seeds

Extraction Techniques for Neem Seeds

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction using carbon dioxide (SCF-CO₂) represents an advanced, environmentally friendly technique for isolating volatile compounds and bioactive constituents from neem seeds. This method leverages compressed carbon dioxide at temperatures and pressures exceeding its critical point (31.1°C, 73.8 bar), creating a supercritical state with enhanced solvating properties [4]. The SFE process offers significant advantages over conventional methods, including superior selectivity, minimal thermal degradation of heat-sensitive compounds, and elimination of toxic solvent residues. The extraction parameters must be carefully optimized, as temperature and pressure significantly influence both yield and composition of the extracted compounds.

Experimental protocols for SFE involve loading 300g of finely ground neem seed powder (32 mesh size) into an extraction vessel equipped with sintered metal plates at both ends. The system maintains precise temperature control using thermostat water circulators, while CO₂ is compressed to the desired pressure (typically 100-200 bar) using diaphragm compressors [4]. The optimal parameters identified through systematic investigation include a pressure of 100 bar and temperature of 40°C, which yielded 40 volatile compounds representing 92.39% of total volatiles, including valuable bioactive compounds such as Terpinen-4-ol, 1,2,4-Trithiolane, allyl isopropyl sulphide, and various sesquiterpenes [4]. Following extraction, the volatile fraction is partitioned through hydro-distillation and separated using chloroform, with the solvent removed using rotary evaporation and the resulting oil dried over anhydrous sodium sulfate.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction has emerged as a highly efficient method for intensifying the extraction of this compound from neem seed kernels. This technique employs ultrasonic transducers that generate high-frequency vibrations (typically 20-40 kHz), producing cavitation phenomena in the extraction medium [6]. The resultant cavitation bubbles collapse violently, generating localized temperatures up to 5000K and pressures exceeding 300MPa, which disrupt plant cell walls and enhance mass transfer of bioactive compounds into the solvent [6]. The UAE protocol demonstrates remarkable efficiency, achieving extraction yields up to 3.5 times higher than conventional stirred reactor methods while reducing extraction time by approximately 66%.

The standard UAE protocol involves pre-treatment of raw neem seeds through rinsing, soaking for 4-5 days in water, depulping, and drying at 40°C for five days [6]. The dried seeds are decoated using a mortar and pestle, and the kernels are ground to a fine powder. For extraction, a binary solvent system of ethanol and water (70:30 ratio) proves most effective, with solid-to-liquid ratio optimized at 1:15 [6]. Extraction is performed at 60% amplitude for 15 minutes, followed by concentration using rotary evaporation. For enhanced bioactivity and application, the concentrated this compound neem oil can be emulsified using natural gums (acacia or guar gum) at 20% amplitude for 5 minutes to form stable nanoemulsions suitable for agricultural applications [6].

Conventional Solvent Extraction

Traditional solvent extraction methods remain widely used for this compound isolation, particularly in resource-limited settings. The patent literature describes a process beginning with defatted neem seed kernel powder extracted with a polar solvent such as methanol, ethanol, or acetone [7]. The extraction is typically performed at room temperature with continuous stirring for 8-12 hours, followed by filtration and concentration under reduced pressure at temperatures not exceeding 50°C to prevent this compound degradation [7]. The concentrated extract is then partitioned with a non-polar solvent like n-hexane to remove hydrophobic impurities, followed by further purification steps.

While conventional methods are technically simple and require minimal specialized equipment, they present several limitations, including higher solvent consumption, longer extraction times, and potential degradation of thermolabile compounds [4]. Additionally, these methods often yield extracts with lower concentrations of target compounds and higher levels of impurities, necessitating more extensive purification steps. The selection of extraction solvent significantly influences yield, with chloroform extracts demonstrating superior antioxidant activity compared to butanol, ethyl acetate, hexane, and methanol extracts in comparative studies [5].

Table 2: Comparison of Extraction Techniques for this compound from Neem Seeds

Extraction Method Optimal Parameters Yield Advantages Limitations
Supercritical Fluid Extraction 100-200 bar, 40-60°C, CO₂ as solvent 4.61-31.57 g/100g (material basis) [4] No solvent residues, Selective extraction, Low thermal degradation High equipment cost, Technical complexity, Limited scalability
Ultrasound-Assisted Extraction 60% amplitude, 15 min, Ethanol:Water (70:30), Solid:Liquid 1:15 3.5x higher than conventional methods [6] Reduced extraction time, Enhanced yield, Energy efficient Potential radical formation, Limited penetration depth, Optimization complexity
Solvent Extraction Methanol/Ethanol, 8-12 hours, Room temperature Varies with seed quality and solvent Simple equipment, Scalable, Low technical barrier Solvent residues, Longer extraction time, Lower selectivity
Hydro-distillation 9 hours, Continuous steam 25 volatile compounds [4] Simple setup, No organic solvents Thermal degradation, Low efficiency, High energy consumption

Purification and Stabilization Methods

This compound Purification Protocols

Purification of this compound from crude extracts employs a multi-step process to isolate the target compound from co-extracted lipids, pigments, and other limonoids. The patented purification method begins with crude neem seed extract obtained after solvent extraction and concentration [7]. The concentrated extract is sequentially treated with non-polar solvents (typically n-hexane) to remove hydrophobic impurities, followed by intermediate polarity solvents (such as dichloromethane) to extract this compound while leaving polar impurities in the residue [7]. The solvent selection is critical, with acetone proving effective for precipitating unwanted resins and waxes while maintaining this compound in solution.

The final purification stage involves chromatographic techniques, particularly column chromatography using silica gel with gradient elution of solvents of increasing polarity [7]. Fractions are collected and monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with this compound-containing pools combined and concentrated. The purified this compound can be obtained as a powder through careful crystallization or lyophilization. For enhanced stability in agricultural formulations, purified this compound can be complexed with emulsifiers including polysorbate 20 (Tween 20) and converted into storage-stable aqueous compositions [7]. These formulations maintain bioactivity while improving handling properties and facilitating application.

Stabilization and Formulation Strategies

Stabilization of this compound presents significant challenges due to its sensitivity to environmental factors, particularly light and water, which cause degradation within approximately 100 hours under field conditions [1]. Effective stabilization strategies include the development of nanoemulsions using natural gums such as acacia and guar gum, which form protective matrices around this compound molecules [6]. These emulsion systems enhance stability while improving water dispersibility for agricultural applications. The emulsification process is optimized at 20% ultrasonic amplitude for 5 minutes, producing stable oil-in-water emulsions with droplet sizes suitable for foliar application.

Additional stabilization approaches described in patent literature include the incorporation of ultraviolet absorbers such as aminobenzoic acid derivatives, which reduce photodegradation during storage and field application [7]. The development of solid formulations, including wettable powders and soluble concentrates, further enhances storage stability by reducing hydrolytic degradation. Quality control measures for stabilized formulations include accelerated stability testing under elevated temperature and humidity conditions, with HPLC monitoring of this compound content over time to establish shelf-life parameters.

G This compound Purification Workflow start Neem Seed Kernels ext1 Solvent Extraction (Methanol/Ethanol) start->ext1 ext2 Supercritical Fluid Extraction (CO₂) start->ext2 ext3 Ultrasound-Assisted Extraction start->ext3 crude Crude Neem Extract ext1->crude ext2->crude ext3->crude conc Concentrated Extract (Rotary Evaporation <50°C) crude->conc step1 Defatting (n-Hexane Partition) conc->step1 step2 Solvent Partition (Dichloromethane) step1->step2 step3 Chromatography (Silica Gel Column) step2->step3 step4 Crystallization/ Lyophilization step3->step4 pure Purified this compound (Powder Form) step4->pure form Stable Formulation (Emulsion/Powder) pure->form

Analytical Methods and Bioactivity Assessment

Quantification and Characterization Techniques

Comprehensive analysis of this compound and related compounds employs sophisticated chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) represents a cornerstone technique for profiling volatile compounds in neem extracts, utilizing non-polar capillary columns (e.g., TR 5MS, 30m × 0.25mm ID, 0.25μm film thickness) with temperature programming from 40°C to 250°C at 5°C/min [4] [8]. Helium serves as the carrier gas at optimized flow rates (1.0 mL/min), with mass detection covering 50-650 m/z range and compound identification through comparison with reference libraries (Wiley, NIST) [8]. This methodology enables identification of numerous bioactive compounds, including terpenoids, flavonoids, and sulfur-containing compounds responsible for neem's biological activities.

High-Performance Liquid Chromatography (HPLC) with ultraviolet or diode-array detection provides quantitative analysis of this compound and other non-volatile limonoids. Advanced techniques such as High-Performance Thin-Layer Chromatography (HPTLC) offer complementary analysis with faster sample processing [8]. For structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and stereochemistry. The analytical workflow typically begins with rapid TLC screening of fractions followed by quantitative HPLC analysis of promising samples, with structural confirmation through GC-MS and NMR for unidentified compounds.

Bioactivity Testing and Validation

Bioactivity assessment of this compound extracts encompasses multiple assays to confirm proposed mechanisms of action. Antioxidant activity evaluation employs established in vitro methods including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP), and total antioxidant capacity measurement [5]. Studies demonstrate that this compound and nimbolide exhibit concentration-dependent antiradical scavenging activity, with efficacy following the order: nimbolide > this compound > ascorbate [5]. These antioxidant properties contribute to chemopreventive effects observed in disease models, potentially through prevention of procarcinogen activation and oxidative DNA damage.

Insecticidal bioassays evaluate this compound's primary commercial application, assessing effects on insect growth, feeding behavior, and reproduction [1]. These studies confirm that this compound interferes with multiple insect pathways, acting as an insect growth regulator by antagonizing ecdysteroid and juvenile hormone activities, reducing secretion of prothoracicotropic hormone (PTTH) and allatotropins from the corpus cardiacum complex [1]. Additionally, the compound disrupts reproductive functions, causes feeding deterrence, and inhibits digestive enzymes, collectively contributing to its efficacy against over 200 insect species [1]. For agricultural applications, efficacy testing on target crops (e.g., fenugreek) demonstrates enhanced growth parameters and reduced pest damage, validating the practical utility of this compound-based biopesticides [6].

Table 3: Analytical Methods for this compound Characterization and Quantification

Analytical Method Application Key Parameters Sensitivity/LOD
GC-MS Volatile compound profiling, Quality control Column: TR-5MS (30m × 0.25mm), Temp: 40-250°C, Carrier: He (1.0 mL/min) Detection limit: ~0.1 μg/g [4]
HPLC-DAD/UV This compound quantification, Purity assessment Reverse-phase C18 column, Mobile phase: Acetonitrile-Water, Detection: 210-220 nm Varies with standards and detection
HPTLC Rapid screening, Fingerprint analysis Silica gel plates, Multiple mobile phases, Derivatization reagents Visual detection at μg levels [8]
NMR Spectroscopy Structural elucidation, Stereochemistry ¹H NMR (400-600 MHz), ¹³C NMR, 2D techniques (COSY, NOESY) Structure confirmation at mg scale

Research Applications and Future Perspectives

Agricultural and Pharmaceutical Applications

This compound's unique properties support diverse applications across multiple sectors. In agriculture, it serves as a cornerstone of organic farming and integrated pest management (IPM) programs, with demonstrated efficacy against aphids, beetles, caterpillars, and other destructive insects [9]. Farmers report approximately 70% reduction in pest populations within two weeks of application, with minimal impact on beneficial insects [9]. Seed treatment applications, where seeds are coated with this compound before planting, provide early-stage protection and can reduce pest damage by up to 50%, establishing healthier seedlings and improving crop yields [9]. The compound's multiple modes of action, including growth regulation, feeding deterrence, and reproductive disruption, reduce the likelihood of resistance development compared to single-mode synthetic insecticides.

In the pharmaceutical and cosmetic sectors, this compound and other neem-derived compounds show significant promise. Research has revealed their anti-inflammatory properties through regulation of proinflammatory enzyme activities including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [5]. Anticancer activity occurs through modulation of various molecular pathways including p53, pTEN, NF-κB, PI3K/Akt, Bcl-2, and VEGF [5]. Additionally, antimicrobial properties support applications in natural skincare products for treating acne, fungal infections, and hyperpigmentation, while wound healing capabilities assist in treating burns and abrasions [6]. The favorable safety profile of neem extracts, with LD₅₀ in rats exceeding 3,540 mg/kg (practically non-toxic), further supports their application in consumer products [1].

Emerging Trends and Research Directions

Future research directions in neem seed extraction and this compound application focus on enhancing efficiency and expanding utility. Genetic and metabolic engineering approaches seek to elucidate the complete biosynthetic pathway of this compound, with recent transcriptomic and genomic studies identifying candidate genes encoding enzymes involved in terpenoid precursor synthesis, cyclization, and modification [3]. This knowledge enables potential metabolic engineering of microbial systems or neem tissue cultures for enhanced this compound production, circumventing the challenges associated with chemical synthesis or variable natural extraction yields.

Formulation innovations represent another active research frontier, with nanoemulsions and microencapsulation technologies improving stability, bioavailability, and controlled release of this compound [6]. By 2025, sophisticated delivery systems including nano-formulations are expected to enhance efficacy and reduce application frequency in agricultural settings [9]. Additionally, synergistic combinations with other biopesticides or conventional insecticides offer opportunities for reduced chemical loads while maintaining efficacy, as demonstrated by the synergistic effect observed between this compound and the biopesticide Beauveria bassiana [1]. These advanced approaches address key challenges in this compound utilization, particularly its environmental lability (degrading within 100 hours when exposed to light and water) and variability in natural source material [1].

G This compound Mechanism of Action in Insects aza This compound Exposure neuro Neuroendocrine Disruption aza->neuro feed Feeding Deterrence (Antifeedant) aza->feed repro Reproductive Disruption aza->repro cellular Cellular & Molecular Effects aza->cellular hormone Reduced hormone secretion (PTTH, Allatotropins) neuro->hormone growth Growth Regulation (Ecdysteroid/JH antagonism) neuro->growth smell Olfactory Disruption Reduced feeding stimulus feed->smell enzyme Digestive Enzyme Inhibition feed->enzyme sterility Sterility & Reduced Mating Success repro->sterility yolk Inhibition of Yolk Protein & Vitellogenin Synthesis repro->yolk p53 p53 Upregulation Cell Cycle Disruption cellular->p53 protein Protein Synthesis Inhibition (Hsp60 binding) cellular->protein death Insect Growth Disruption Mortality Population Control hormone->death growth->death smell->death enzyme->death sterility->death yolk->death p53->death protein->death

Conclusion

The extraction and purification of this compound from neem seeds represents a rapidly advancing field with significant implications for sustainable agriculture, pharmaceutical development, and cosmetic applications. The continued refinement of extraction methodologies, particularly supercritical fluid and ultrasound-assisted techniques, demonstrates progressive improvements in efficiency, yield, and environmental compatibility. Meanwhile, advances in analytical techniques provide deeper insights into the complex chemistry of neem-derived compounds and their multifaceted biological activities. As research progresses, the integration of genomic approaches with traditional phytochemical methods promises to unlock further potential in this versatile natural resource, addressing growing global demand for effective, eco-friendly alternatives to synthetic compounds across multiple industries.

References

Troubleshooting Guide: Overcoming Low Azadirachtin Yield

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is required to overcome low yields. The following workflow outlines the key stages for investigation and optimization.

G cluster_stage1 Stage 1: System Foundation cluster_stage2 Stage 2: Yield Enhancement cluster_stage3 Stage 3: Process Scaling Start Low Azadirachtin Yield S1 Check Explant Source & Culture Type Start->S1 S2 Optimize Basal Culture Medium S1->S2 S3 Apply Elicitors (e.g., Yeast Extract) S2->S3 S4 Optimize Elicitor Concentration & Timing S3->S4 S5 Develop Mathematical Model S4->S5 S6 Implement Fed-Batch Strategy in Bioreactor S5->S6 For Scale-Up

Explant Source and Culture Type

The choice of starting plant material and the type of in vitro culture established are fundamental to achieving high yields.

  • Problem: Inconsistent or inherently low biosynthetic capability.
  • Solution:
    • Select Elite Explants: Use immature zygotic embryos as the explant source. Research shows these yield significantly higher this compound compared to leaf or ovary explants [1].
    • Prefer Redifferentiated Cultures: Establish redifferentiated callus cultures over dedifferentiated ones. Organized tissues often support higher secondary metabolite production. One study achieved a yield of 2.33 mg/g Dry Weight (DW) from redifferentiated zygotic embryo cultures, vastly outperforming other culture types [1].
    • Consider Hairy Root Cultures: As an alternative, Agrobacterium rhizogenes-induced hairy root cultures can be a stable production system and are amenable to elicitation [2].
Elicitation Strategy

Elicitors are compounds that trigger stress responses, leading to enhanced production of secondary metabolites.

  • Problem: Cell cultures are not stimulated to produce this compound at their maximum capacity.
  • Solution:
    • Use Biotic Elicitors: Yeast Extract (YE) is a highly effective biotic elicitor.
    • Optimize Concentration and Timing: The effect of YE is dose- and time-dependent. The table below summarizes key experimental findings for suspension cultures [3]:
Elicitor Optimal Concentration Optimal Duration Effect on this compound
Yeast Extract 25 mg/L 4 days Production: 219.78 mg/L [3]
Yeast Extract 245 mg/L (predicted) 2 days Accumulation (predicted): 13.61 mg/g DW [3]
Salicylic Acid Information missing Information missing ~9-fold increase in hairy roots [2]
Jasmonic Acid Information missing Information missing ~6-fold increase in hairy roots [2]

Bioprocess and Medium Optimization

Controlling the cultivation environment and nutrient supply is crucial, especially for scale-up.

  • Problem: Nutrient depletion or inhibition limits biomass and product formation.
  • Solution:
    • Develop a Fed-Batch Process: A mathematical model-based fed-batch strategy can overcome substrate limitation/inhibition. One study achieved a 2.5-fold increase in this compound yield by implementing a model-guided nutrient feed in a 3L stirred-tank bioreactor [4].
    • Optimize Key Nutrients: Statistically optimized concentrations for suspension cultures include 25 g/L glucose, 5.7 g/L nitrate, and 0.094 g/L phosphate [4].
    • Select the Right Basal Medium: For hairy root cultures, Ohyama and Nitsch's basal medium produced a higher yield of this compound (0.0166% DW) compared to Gamborg's or MS media [2].

Frequently Asked Questions (FAQs)

Q1: Why is cell culture preferred over direct extraction from neem seeds for this compound production? Cell culture offers several advantages: it ensures a consistent and reliable supply independent of seasonal, geographical, and climatic variations [1] [5]. It avoids the problems of genetic heterogeneity in neem trees and the rapid degradation of this compound in stored seeds [1]. Furthermore, it eliminates the risk of contamination with carcinogenic aflatoxins that can occur in improperly stored seeds [5] [6].

Q2: What are the common reasons for the instability of this compound in formulations? The primary reason is the degradation of this compound upon exposure to sunlight (UV radiation) [5]. Typically, crude extracts can lose activity within 8 days if unprotected. Solutions include formulating the product with UV screens or sunscreens, which can extend its field effectiveness to 2-3 weeks. The compound is also sensitive to high temperatures and must be stored in cool, shaded conditions [5].

Q3: Beyond elicitation, what other strategies can boost this compound production?

  • Metabolic Engineering: With the ongoing identification of key genes in the terpenoid biosynthesis pathway (e.g., via transcriptomics), engineering high-yielding cell lines presents a future strategy [7].
  • Pathway Gene Expression: Upregulating the expression of key biosynthetic genes like Squalene Synthase 1 (SQS1) and Squalene Epoxidase 1 (MOF1) via elicitation has been correlated with increased production of precursors and this compound [3].
  • Two-Stage Culture: Separating the growth phase (using a growth medium) from the production phase (using a production medium with different hormone or nutrient composition) can enhance metabolite synthesis [6] [4].

Q4: How can I predict and model the optimal conditions for my culture system? Response Surface Methodology (RSM) is a powerful statistical and mathematical tool for optimizing complex processes. It can model and predict the interactive effects of multiple factors (like elicitor concentration and time) on this compound yield, reducing the number of experiments needed to find optimal conditions [3].

References

Optimizing azadirachtin extraction pH and solvent conditions

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Extraction Conditions at a Glance

Extraction Method Optimal pH Optimal Solvent / Medium Key Operational Parameters Target Output / Yield Source Compound
Microwave-Assisted Extraction (MAE) 4.35 [1] [2] Hydroalcoholic medium [1] [2] Voltage: 69.22 V; Time: 6.89 min [1] [2] 37.5 μg/g of pretreated seed [1] [2] Neem Seeds [1] [2]
Ultrasound-Assisted Extraction (UAE) Information not specified in search results Binary solvent (specifics not detailed) [3] Optimized using RSM and Box-Behnken Design for solid-liquid ratio, time, amplitude, and solvent ratio [3] Process effectiveness (mg/unit energy) [3] Neem Seed Kernels [3]

| Conventional Solvent Extraction | Information not specified in search results | High Polar Solvents (e.g., Methanol, Water): Better for total phenolic content and overall antioxidants [4]. Low Polar Solvents (e.g., Ethyl Acetate, Chloroform): Better for total flavonoid content [4]. | Maceration [4] | Varies by target compound (phenolics vs. flavonoids) [4] | Neem Leaves [4] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key extraction techniques referenced in the table.

Protocol 1: Microwave-Assisted Extraction (MAE) [1] [2]

This protocol is designed for extracting azadirachtin from neem seeds.

  • 1. Sample Preparation: Neem seeds should be cleaned and pretreated. The study used pretreated seeds as the starting material.
  • 2. Equipment Setup: Use a microwave-assisted extraction system where you can control voltage, time, and temperature.
  • 3. Extraction Process:
    • Set the extraction medium to a hydroalcoholic solution (e.g., a mixture of water and ethanol).
    • Precisely adjust the pH of the medium to 4.35 using a pH meter.
    • Place the pretreated neem seeds in the vessel and add the pH-adjusted solvent.
    • Run the extraction at the optimized parameters: 69.22 V for 6.89 minutes.
  • 4. Analysis: The yield of 37.5 μg of this compound per gram of pretreated seed was confirmed, likely via HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE) [3]

This protocol outlines the general approach for extracting this compound from neem seed kernels using ultrasound.

  • 1. Sample Preparation: Neem seed kernels are decoated, crushed into a powder, and stored away from light and moisture.
  • 2. Equipment Setup: Use an ultrasonic transducer (e.g., an ultrasonic bath or probe system).
  • 3. Extraction Process:
    • The study emphasizes using a binary solvent system, though the exact solvents are not specified in the provided excerpt.
    • The process parameters (solid-liquid ratio, ultrasonic amplitude, time, and solvent ratio) were optimized using a Response Surface Methodology (RSM) with a Box-Behnken Design (BBD).
    • The goal is to maximize the yield relative to the energy dissipated (mg/unit energy).
  • 4. Post-Processing: The extracted oil can be concentrated and then emulsified in water using natural gums like guar or acacia for application.

The workflow for these optimization processes can be summarized as follows:

Start Start: Define Extraction Goal P1 1. Select Extraction Method (MAE, UAE, etc.) Start->P1 P2 2. Design Experiments (Using RSM/Box-Behnken) P1->P2 P3 3. Execute Experiments (Vary pH, solvent, time, power) P2->P3 P4 4. Analyze Yield & Quality (e.g., via HPLC) P3->P4 P5 5. Identify Optimal Conditions (From model response) P4->P5 End End: Establish Optimized Protocol P5->End

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical in this compound extraction, and why is a slightly acidic pH recommended? While the exact mechanistic studies were outside the scope of the provided articles, pH is a fundamental parameter in extraction. A slightly acidic pH (around 4.35) can influence the stability of the target compound and the interaction between the solvent and the plant matrix. This compound is a complex molecule that may be more stable or have higher solubility in mildly acidic conditions, preventing its degradation during the microwave-assisted process [1].

Q2: I'm getting low yields even when following these protocols. What could be wrong? Low yields can stem from several factors not directly captured in the final optimized parameters:

  • Source Material Variability: The this compound content in neem seeds is highly variable (0.3%-0.5% dry weight) and depends on the tree's geographic origin, climate, and time of harvest [5]. The quality of your starting material is crucial.
  • Improper Parameter Control: In MAE, small deviations in voltage and time can significantly impact yield, as the model showed strong quadratic and interaction effects for these parameters [1]. Ensure your equipment is calibrated.
  • Sample Preparation: The referenced MAE study used "pretreated" seeds [1]. Inefficient drying, grinding, or defatting of your seeds before extraction can create a barrier between the solvent and the active compound.

Q3: How do I choose between MAE, UAE, and conventional methods? The choice involves a trade-off between efficiency, cost, and project goals.

  • MAE & UAE: These are advanced, efficient methods that use energy to disrupt plant cells, leading to higher yields, shorter extraction times, and reduced solvent consumption [6] [3]. They are ideal when speed and maximizing yield are priorities.
  • Conventional Solvent Extraction: Methods like maceration or Soxhlet are simpler and require less specialized equipment but are typically slower and less efficient [6] [7]. They are suitable for initial, small-scale experiments.

Q4: The optimal solvent seems to depend on what I want to extract. Can you clarify? Absolutely. The "optimal" solvent is not universal; it depends on the chemical nature of your target compounds.

  • For a broad spectrum of polar antioxidants and phenolic compounds, high-polarity solvents like methanol or water are more effective [4].
  • For less polar compounds like many flavonoids, medium to low-polarity solvents such as ethyl acetate or chloroform will give a better yield [4].
  • This compound-specific extraction in the cited studies successfully used a hydroalcoholic medium (a mix of polar solvents) [1] [2], indicating its solubility profile.

References

Frequently Asked Questions (FAQs) on Elicitor Use

Author: Smolecule Technical Support Team. Date: February 2026

  • Which elicitors are most effective for boosting azadirachtin? Both biotic and abiotic elicitors can be highly effective. Research shows that Salicylic Acid (SA), Methyl Jasmonate (MeJA), and Yeast Extract are among the most potent. The optimal choice can depend on your specific cell line and culture conditions [1] [2].

  • What is a typical effective concentration range for these elicitors? Elicitor concentration is critical. The table below summarizes effective ranges from recent studies. Note that effectiveness is also dependent on exposure time.

    | Elicitor | Effective Concentration Range | Key Findings & Optimal Conditions | | :--- | :--- | :--- | | Salicylic Acid (SA) | 0.75 mM | Achieved the highest this compound content (0.1268 g/g DCW) with a 6-day incubation [1]. | | Yeast Extract | 25 - 245 mg/L | 25 mg/L for 2 days boosted accumulation; 245 mg/L for 2 days predicted for highest production. Higher concentrations (100 mg/L) favored biomass [2]. | | Methyl Jasmonate (MeJA) | 50 - 200 µM | Effectively enhances secondary metabolite production in various plant cell cultures; optimal concentration is system-dependent [3]. | | Cadmium Chloride | 0.1 mM | Primarily enhanced dry cell weight when incubated for 12 days [1]. |

  • When should I add the elicitor to my cell culture? The timing of elicitor addition is crucial for maximizing production without overly compromising cell growth. A common and effective strategy is to add the elicitor during the late exponential or early stationary phase of cell growth. For a 12-day subculture cycle, this is often around day 8 [2].

  • My cells are producing more biomass but less this compound. What's wrong? This is a common scenario where culture conditions favor growth over secondary metabolite production. To shift the balance, consider:

    • Optimizing Sucrose Concentration: Higher sucrose levels (4-5%) can enhance both biomass and this compound yield [2] [3].
    • Fine-tuning Elicitor Dose: High elicitor concentrations can sometimes stress cells to the point of inhibiting production. Try a lower concentration or shorter exposure time [1] [2].
    • Investigating a Two-Stage Process: This involves using one set of conditions for rapid biomass growth and then transferring cells to a production medium, often with an elicitor, to stimulate this compound synthesis [4] [5].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Elicitation with Salicylic Acid (SA)

This protocol is based on the study that reported very high this compound content [1].

  • Cell Line: Iranian native neem cell suspension culture.
  • Culture Medium: Murashige and Skoog (MS) medium.
  • Elicitor Preparation: Prepare a stock solution of SA and filter-sterilize (0.22 µm syringe filter).
  • Elicitation: Add SA to the cell suspension culture to a final concentration of 0.75 mM.
  • Incubation & Harvest: Incubate the cultures for 6 days. Harvest cells by vacuum filtration, measure Dry Cell Weight (DCW), and extract this compound for HPLC analysis.
Protocol 2: Elicitation with Yeast Extract for Bioreactor Studies

This protocol outlines a method optimized using Response Surface Methodology (RSM) [2].

  • Cell Culture: Neem cell suspension in MS medium with plant growth regulators (e.g., 1 mg/L picloram and 2 mg/L kinetin).
  • Inoculation: Use an initial cell density of approximately 2.6 × 10⁵ cells/mL (or 8% packed cell volume).
  • Elicitor Addition: On day 8 of the culture cycle, add a filter-sterilized yeast extract solution. For enhanced accumulation, use 25 mg/L; for predicted high production, test up to 245 mg/L.
  • Sampling: Harvest cells 2 to 4 days post-elicitation for this compound analysis. Fresh and Dry Weight should be measured to calculate productivity.
Protocol 3: Optimizing Fed-Batch Cultivation Based on Kinetic Models

For bioreactor scale-up, a model-based feeding strategy can significantly improve yields [5].

  • Initial Batch Phase: Begin cultivation in a stirred-tank bioreactor with optimized initial concentrations of glucose (~25 g/L), nitrate (~5.7 g/L), and phosphate (~0.094 g/L).
  • Monitoring: Track cell growth and substrate consumption. A mathematical model can predict when nutrients become limiting.
  • Fed-Batch Initiation: After the initial batch phase (around day 10 in the cited study), initiate a nutrient feed.
  • Feeding Strategy: Implement a predetermined feeding profile for carbon and nitrogen sources to maintain them at non-inhibitory but sufficient levels, thereby extending the production phase and increasing final this compound titer.

Troubleshooting Common Experimental Challenges

Problem Possible Cause Suggested Solution
Low this compound Yield Post-Elicitation Suboptimal elicitor concentration or exposure time Perform a dose-response and time-course experiment [1] [2].
Cell line with low biosynthetic potential Screen different explant sources or cell lines; redifferentiated cultures often yield more [4].
High Cell Mortality After Elicitation Elicitor concentration is too high or cytotoxic Reduce elicitor concentration or shorten exposure time. Test a different, less harsh elicitor [1].
Inconsistent Results Between Batches Genetic heterogeneity of initial explants Develop and use a standardized, well-characterized cell line [4].
Slight variations in culture conditions Strictly control inoculum size, medium pH, and environmental factors [2] [3].

Experimental Workflow for Elicitor Optimization

The following diagram illustrates a logical workflow for systematically testing and applying elicitors in your experiments.

Start Start: Establish Stable Cell Suspension Culture A Determine Growth Curve & Identify Exponential Phase Start->A Start->A B Screen Elicitors (SA, Yeast Extract, MeJA) A->B A->B C Perform Dose-Response & Time-Course Experiments B->C B->C D Analyze Results: This compound & Biomass C->D C->D D->C If yield needs improvement E Optimize Culture Conditions (Sucrose, Medium, pH) D->E D->E If yield is acceptable F Scale-Up in Bioreactor with Fed-Batch Strategy E->F E->F End Harvest & Extract This compound F->End F->End

References

Azadirachtin Production Optimization: Key Findings & Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core optimization strategies and their outcomes from recent research to help you benchmark your experiments.

Optimization Strategy Culture System Key Factors Optimized Reported Azadirachtin Yield Citation
Statistical Media Optimization Hairy Root Culture Sucrose, Potassium phosphate, Potassium nitrate, Magnesium sulfate 73.84 mg/L (68% increase) [1]
Statistical Media Optimization Cell Suspension Culture Glucose, Nitrate, Phosphate, Inoculum level 11.12 mg/L [2]
Explant & Culture Selection In Vitro Redifferentiated Callus (Zygotic Embryo) Explant type, Cell differentiation status 2.33 mg/g Dry Weight [3]

Detailed Experimental Protocols

Here are the methodologies for the two primary statistical optimization approaches.

Protocol: Medium Optimization for Hairy Root Cultures

This protocol is adapted from the study that achieved a 68% increase in this compound production [1].

  • Culture Initiation:

    • Explants: Leaf discs of Azadirachta indica.
    • Transformation: Use Agrobacterium rhizogenes to generate transformed hairy roots.
    • Basal Medium: Liquid culture using MS (Murashige and Skoog) major and minor salts, Gamborg's (B5) vitamins, and 30 g/L sucrose [1] [3].
    • Culture Condition: Use a liquid-to-flask volume ratio of 0.15 [1].
  • Statistical Optimization Steps:

    • Screening (Plackett-Burman Design): Use this design to identify the most influential medium components on this compound production. The study identified sucrose, potassium dihydrogen phosphate, potassium nitrate, and magnesium sulfate as key factors [1].
    • Optimization (Central Composite Design): Use this response surface methodology to determine the optimal concentration of each key factor. The verified optimal concentrations were [1]:
      • Sucrose: 40 g/L
      • Potassium dihydrogen phosphate (KH₂PO₄): 0.19 g/L
      • Potassium nitrate (KNO₃): 3.1 g/L
      • Magnesium sulfate (MgSO₄): 0.41 g/L
    • Validation: Grow hairy roots in the optimized medium and measure biomass and this compound accumulation after 25 days [1].
Protocol: Medium Optimization for Suspension Cultures

This protocol is for optimizing this compound production in cell suspension cultures [2].

  • Culture Initiation:

    • Explants: Callus derived from neem seed kernel [2].
    • Basal Medium: The study tested different carbon (glucose, sucrose) and nitrogen (nitrate, ammonium) sources [2].
    • Superior Carbon Source: Glucose supported higher biomass (6.32 g/L DCW) and this compound production (11.12 mg/L) compared to sucrose [2].
  • Statistical Optimization Steps:

    • Screening (Plackett-Burman Design): Identify significant media components. The study found glucose, nitrate, phosphate, and inoculum level had major effects [2].
    • Modeling & Analysis: Generate mathematical model equations for biomass and this compound production. Use contour plots to understand complex nutrient interactions and find optimal concentrations [2].

Troubleshooting Common Issues

Problem: Low biomass growth and this compound yield in suspension cultures.

  • Solution: Systematically optimize the culture medium. Use a Plackett-Burman design to identify critical factors like carbon source (prefer glucose), and nitrogen ratio. Then, use response surface methodology to fine-tune their concentrations [2].

Problem: Inconsistent or low this compound production in callus cultures.

  • Solution: Select the right explant and culture type. Zygotic embryo explants cultured into redifferentiated callus (organized tissue) consistently produced significantly higher this compound (up to 2.33 mg/g DW) compared to dedifferentiated callus or cultures from leaf/ovary explants [3].

Experimental Workflow for Optimization

The diagram below outlines a logical pathway for planning and executing a statistical optimization experiment for this compound fermentation.

Start Start: Define Optimization Goal CultureSelect Select Culture System Start->CultureSelect Suspension Cell Suspension CultureSelect->Suspension HairyRoot Hairy Root CultureSelect->HairyRoot InVitroCallus In Vitro Callus CultureSelect->InVitroCallus Screen Screening Phase (Plackett-Burman Design) Suspension->Screen Key Factors: Glucose, Nitrate, Phosphate HairyRoot->Screen Key Factors: Sucrose, KNO₃, KH₂PO₄, MgSO₄ InVitroCallus->Screen Key Factor: Explant & Tissue Type Model Optimization Phase (Response Surface Methodology) Screen->Model Validate Validate Model in Bioreactor Model->Validate

Key Factors for Success

From the research, focusing on these areas is critical for enhancing this compound production:

  • Culture System Choice: Hairy root and specific redifferentiated callus cultures show high potential for consistent and elevated this compound synthesis [1] [3].
  • Systematic Approach: A two-stage statistical optimization (screening followed by concentration optimization) is far more efficient than one-factor-at-a-time experiments [2] [1].
  • Explant Source: The tissue origin of your culture profoundly impacts the final yield, with zygotic embryos being the most promising [3].

References

Solving azadirachtin degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Azadirachtin Degradation

This compound is known to break down under various environmental conditions. The key factors influencing its stability during storage are well-established in the scientific literature, though the most recent studies I found are from several years ago.

The table below summarizes the primary factors that cause this compound to degrade:

Factor Effect on Stability Key Findings
Light [1] [2] [3] High degradation Degrades rapidly in UV light and daylight; more stable in dark conditions. [1] [4]
Temperature [1] [4] High degradation Higher temperatures (40-70°C) significantly increase degradation rate; activation energy is 75±9 kJ/mol. [1]
pH [1] Medium degradation Unstable in both highly acidic (pH 2) and alkaline (pH 8) conditions; most stable at pH 4-5. [1]
Storage Time [4] Medium degradation Concentration decreases over time on treated surfaces (e.g., seeds); slower degradation in dark storage. [4]
Oxygen & Solvents [2] Contributes to degradation Formulations without protic solvents and those that create protective microemulsions show better stability. [2]

Strategies to Minimize Degradation

Based on the identified factors, here are the primary recommended strategies to enhance this compound's shelf life in a research setting.

  • Control Light Exposure: Store this compound standards and formulations in amber glassware or opaque containers. Keep them in a dark cupboard or refrigerator. One study noted that some neem formulations can retain their this compound content for up to a year when stored in the dark [4].
  • Manage Temperature: Store samples in a cool, temperature-controlled environment. Refrigeration is generally recommended for long-term storage of sensitive compounds.
  • Optimize pH Environment: When formulating solutions, aim for a slightly acidic pH (around 4-5) to provide the most stable chemical environment for this compound [1].
  • Use Advanced Formulations: Consider formulation technologies that protect the active ingredient. Microencapsulation (e.g., using complex coacervation with proteins and polysaccharides) can entrap this compound and shield it from environmental factors [5]. Furthermore, patents disclose that formulations using water-soluble organosilicone surfactants can create stable microemulsions or nano-suspensions that enhance shelf-life [2].

Experimental Workflow for Stability Testing

For researchers needing to verify the stability of their own this compound samples or test new formulations, the following workflow outlines a general approach. Note that specific protocols (e.g., exact HPLC-MS settings) should be sourced from current, validated laboratory methods.

cluster_stress Controlled Stress Factors Start Start: Prepare this compound Samples Factor Apply Stress Factors Start->Factor Aliquot into vials Analyze Sample Analysis (HPLC-MS) Factor->Analyze After predetermined times Light Light (UV, Dark, Daylight) Factor->Light Temp Temperature (40°C - 70°C) Factor->Temp pH pH (2, 4, 6, 8) Factor->pH Time Storage Time Factor->Time Data Data Analysis & Kinetics Analyze->Data Quantify concentration End End Data->End Report half-life and degradation products

Workflow for Testing this compound Stability
Key Methodological Details
  • Sample Analysis: The primary method for quantifying this compound and identifying its degradation products is Liquid Chromatography coupled with Mass Spectrometry (LC-MS and LC-MS/MS) [1] [6]. The electrospray ionization (ESI) source is particularly effective for identifying a wide range of structures in neem extracts [1] [6].
  • Degradation Kinetics: The degradation of this compound-A over time generally follows first-order kinetics [1]. This means the rate of degradation is proportional to its concentration, allowing for the calculation of a half-life under specific conditions.
  • Identifying Degradants: Using HPLC-MS/MS, researchers have characterized various degradation products of this compound-A that form under different pH and temperature conditions, helping to propose chemical degradation pathways [1].

Key Limitations and Future Research

It's important to note that the quantitative data on degradation rates (e.g., half-lives at specific temperatures) and the precise structure of all degradation products are highly dependent on the specific formulation and environmental conditions. The most critical limitation for your project is that the foundational studies on degradation kinetics are from 2004 [1] [6], and the search results do not contain more recent breakthroughs in stabilization technology.

  • Consult Recent Literature: Use platforms like Scopus, Web of Science, or Google Scholar to search specifically for papers published in the last 2-3 years on "this compound stabilization," "nanocarriers for biopesticides," or "controlled release formulations."
  • Review Recent Patents: Patent databases can be a valuable source of information on the latest commercial formulation technologies designed to improve stability.

References

Increasing azadirachtin content in hairy root cultures

Author: Smolecule Technical Support Team. Date: February 2026

Hairy Root Culture Induction & Media Optimization

Q: What is the most effective method to induce hairy roots and optimize media for high azadirachtin yield?

The key to high this compound production lies in successfully inducing hairy roots and systematically optimizing the culture medium. Below is a summary of the most effective protocols.

Optimization Factor Recommended Protocol Key Findings & Outcomes
General Media Comparison Test Ohyama & Nitsch (ON), Gamborg's (B5), Murashige & Skoog (MS) basal media [1]. Ohyama & Nitsch (ON) medium found superior for this compound yield [1] [2].
Hairy Root Induction Use Agrobacterium rhizogenes (e.g., LBA 920, A4, K599). Infect leaf explants; culture on hormone-free medium [3] [4]. Provides a stable, hormone-independent system for metabolite production [3].
Enhanced Production Medium Use a modified Murashige and Skoog (MM2) medium, supplemented with 1.0 mg/L IAA, 0.025 mg/L GA₃ (added on day 15) [4]. Significantly boosts this compound production to 113 mg/L in shake flasks [4].

| Elicitation | Add elicitors on day 15 of the culture cycle [1] [4]. | Drastically increases this compound content:

  • Salicylic Acid: ~9-fold increase vs. control [1].
  • Jasmonic Acid: ~6-fold increase vs. control [1].
  • Biotic Elicitor (Curvularia filtrate): ~5-fold increase vs. control [1]; 1% v/v boosts yield in bioreactors [4]. | | Precursor & Permeabilization | Add 50 mg/L cholesterol (precursor) and 0.5% v/v DNBP (permeabilizing agent) on day 15 [4]. | Enhances biosynthetic flux and release of metabolites [4]. |

The experimental workflow for establishing and optimizing hairy root cultures is summarized in the diagram below.

Start Start: Select Leaf Explants A Infect with Agrobacterium rhizogenes Start->A B Induce Hairy Roots on Hormone-Free Medium A->B C Culture in Optimal Medium (Ohyama & Nitsch) B->C D Day 15: Add Supplements C->D E1 Growth Regulators (IAA, GA3) D->E1 E2 Elicitors (Salicylic/Jasmonic Acid) D->E2 E3 Precursor (Cholesterol) & Permeabilizer (DNBP) D->E3 F Harvest Roots (Day 25-30) E1->F E2->F E3->F G Analyze this compound Yield F->G

Troubleshooting Common Experimental Challenges

Q: My hairy root cultures are growing poorly or producing low this compound. What could be wrong?

Here are solutions to common problems encountered during culture:

Problem Possible Causes Solutions & Recommendations

| Low Hairy Root Induction Rate | Non-optimal bacterial strain, explant type, or co-cultivation conditions [3]. | - Bacterial Strain: Test LBA 9402, A4, or K599 [3].

  • Explant: Use cotyledons, hypocotyls, or leaves [3].
  • Co-cultivation: Add acetosyringone to virulence gene activators [3]. | | Low this compound Yield in Flasks | Suboptimal medium or lack of pathway stimulation [1]. | - Switch from common media (MS, B5) to Ohyama & Nitsch medium [1].
  • Implement an elicitation strategy (e.g., salicylic acid) and add biosynthetic precursors (cholesterol) [1] [4]. | | Root Clumping & Poor Growth in Bioreactors | Oxygen transfer limitations due to dense, interlocked root matrix [5] [6]. | - Use supported reactor designs (e.g., polyurethane foam discs or baskets) [5].
  • Optimize aeration strategy (increased air-flow rate or oxygen enrichment) [6]. | | Low Metabolite Productivity in Bioreactors | Inefficient bioreactor configuration and gas transfer [5] [6]. | - Avoid conventional stirred-tank/bubble column reactors [5].
  • Use modified bubble column or stirred-tank reactors with root supports [5] [4].
  • Optimize inlet O₂: 100% O₂ (v/v in air) can triple productivity vs. air [6]. |

Scale-Up Strategies for Bioreactors

Q: How can I successfully scale up hairy root cultures from shake flasks to bioreactors?

Scaling up is a critical bottleneck. The table below compares performance in different bioreactor configurations.

Bioreactor Configuration Key Feature Reported Performance (this compound) Reference
Modified Bubble Column Polyurethane foam (PUF) discs as root support [5]. Volumetric productivity: 1.14 mg L⁻¹ day⁻¹ [5]. [5]
Modified Stirred Tank Polyurethane foam (PUF) as root support [4]. Volumetric productivity: 3.89 mg L⁻¹ day⁻¹ [4]. [4]
Nutrient Mist Bioreactor Aerosol delivery of nutrient medium [5]. Suitable for scale-up; detailed performance data in primary source [5]. [5]

The primary challenge in a bioreactor is overcoming oxygen transfer limitations. The following diagram illustrates the interconnected strategies to address this.

Problem Core Problem: Oxygen Transfer Limitation S1 Reactor Design (Use root supports e.g., Polyurethane foam) Problem->S1 S2 Aeration Control (Optimize air-flow rate: 0.8 vvm) Problem->S2 S3 Oxygen Enrichment (Increase inlet O₂ to 100%) Problem->S3 Outcome Enhanced Oxygen Transfer → Higher Biomass & this compound Yield S1->Outcome S2->Outcome S3->Outcome

Future Perspectives

Emerging technologies like CRISPR/Cas-based genome editing and artificial intelligence-driven modeling (e.g., ANFIS, ANN) are being explored to further optimize hairy root systems and metabolic pathways for unprecedented yields [3] [7].

References

Azadirachtin analysis method interference reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of interference in azadirachtin analysis?

    • A1: The main challenges come from the complex neem matrix itself. Tissues are rich in co-extractives like polysaccharides, polyphenols, pigments (chlorophyll), and fatty acids [1] [2]. These compounds can foul chromatography columns, suppress or enhance ionization in mass spectrometry, and lead to inaccurate quantification.
  • Q2: Which part of the neem plant is best for this compound analysis?

    • A2: Seeds are the most concentrated source for azadirachtins and are typically preferred for extraction and analysis of these active compounds [3] [2]. While leaves contain other bioactive compounds, they are a poorer source of this compound and its structural analogues [4].
  • Q3: My this compound yields are low and inconsistent. What could be the cause?

    • A3: Inconsistent yields can stem from several factors:
      • Plant Material Variability: The this compound content in neem seeds can vary significantly based on their geographical origin and genetic background [2].
      • Sample Preparation: Inefficient or incomplete extraction and cleanup steps can fail to remove interfering metabolites, leading to poor analyte recovery [1] [2].
      • Degradation: this compound is susceptible to degradation by light, water, and varying pH levels. Ensure extracts are handled under controlled conditions (e.g., low light, neutral pH) [3] [5].

Troubleshooting Guide for Common Experimental Issues

The table below summarizes specific problems, their likely causes, and recommended solutions.

Problem Possible Cause Solution
Low Purity (Low A260/A280 ratio) Polyphenol/polysaccharide contamination [1] Sorbitol Wash: Incorporate multiple wash cycles with a sorbitol wash buffer during initial tissue homogenization [1].
Low Analytical Recovery Inefficient cleanup; analyte loss [2] Online SPE: Implement an automated online Solid-Phase Extraction system for superior and reproducible cleanup prior to LC-MS [2].
Poor Chromatography (Broad Peaks, Shoulders) Matrix effects; column contamination [2] Enhanced Separation: Use a C18 column with a mobile phase containing a volatile salt (e.g., 10 µM sodium acetate) to improve peak shape [2].
Inconsistent Quantification Co-eluting interferences; ion suppression in MS [2] Selective Detection: Use LC-Q-TOF-MS for accurate mass measurement, which helps distinguish azadirachtins from isobaric interferences [2].

Detailed Experimental Protocols

Here are two optimized protocols for sample preparation and analysis.

High-Yield DNA Extraction from Metabolite-Rich Neem Tissues

This protocol is crucial for genomic studies where metabolite interference is a major hurdle [1].

  • Principle: A modified CTAB method using a preliminary sorbitol wash to precipitate polysaccharides and remove soluble polyphenols.
  • Reagents:
    • Buffer I (Sorbitol Wash Buffer): 0.35 M Sorbitol, 100 mM Tris-HCl, 5 mM EDTA, pH 7.5. Add 1% β-mercaptoethanol (v/v) fresh before use [1].
    • Buffer II (CTAB Extraction Buffer): 2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl, 20 mM EDTA, 1% PVP. Add 1% β-mercaptoethanol (v/v) fresh before use [1].
  • Procedure:
    • Homogenization: Grind 100 mg of fresh leaf tissue (or 20-30 mg of dried tissue) to a fine powder in liquid nitrogen.
    • Sorbitol Wash:
      • Transfer the powder to a tube containing 1 mL of Buffer I and vortex vigorously.
      • Centrifuge at 2,500 rpm (558× g) for 5 minutes at room temperature.
      • Discard the supernatant. If the supernatant remains turbid or viscous, repeat this wash step 2-3 times [1].
    • CTAB Extraction:
      • Add 700 µL of pre-warmed Buffer II to the pellet, mix thoroughly, and incubate at 65°C for 20-30 minutes.
      • Add an equal volume of Chloroform:Isoamyl alcohol (24:1), mix gently, and centrifuge for 10 minutes.
      • Transfer the aqueous upper phase to a new tube.
    • DNA Precipitation: Precipitate DNA with 2/3 volume of isopropanol, wash the pellet with 76% ethanol, and air dry before resuspending in TE buffer or nuclease-free water [1].

This protocol consistently yields high-quality DNA with an A260/A280 ratio of ~1.8, suitable for downstream applications like PCR and SSR marker analysis [1].

Online SPE-LC-Q-TOF-MS Method for this compound Quantification

This advanced analytical method provides high sensitivity and automated cleanup for precise quantification of multiple azadirachtins [2].

  • Principle: Automated online solid-phase extraction coupled with liquid chromatography and high-resolution mass spectrometry for simultaneous analysis of five this compound analogues (A, B, D, H, I).
  • Sample Preparation:
    • Homogenize 0.10 g of neem seed powder.
    • Extract with 20 mL of 70% acetonitrile in an ultrasonic bath for 30 minutes. Repeat extraction twice for seeds.
    • Centrifuge at 5,000 rpm for 5 minutes. Dilute the supernatant 1:10 with water and filter (0.22 µm) before injection [2].
  • Online SPE Conditions:
    • Cartridge: HySphere C18 HD [2].
    • Loading: 10% Methanol in Water.
    • Washing: 30% Methanol in Water to remove early-eluting interferences.
    • Elution: Methanol for transferring analytes to the analytical column [2].
  • LC-Q-TOF-MS Conditions:
    • Analytical Column: C18 column (150 mm × 2.1 mm, 3.5 µm).
    • Mobile Phase: (A) Water and (B) Acetonitrile, both with 10 µM sodium acetate.
    • Gradient: 10% B to 90% B over 10 minutes.
    • MS Detection: Positive ionization mode; mass range m/z 50-800 [2].

This validated method shows excellent recovery (82.0–102.8%), linearity (r² ≥ 0.9991), and low LODs (0.34–0.76 ng mL⁻¹), making it a powerful tool for quality control [2].

Experimental Workflow Diagrams

The following diagrams outline the logical flow for the two key protocols described above.

High-Yield DNA Extraction Workflow

dna_workflow start Start: Collect Neem Leaf Tissue step1 Grind tissue to fine powder using liquid nitrogen start->step1 step2 Suspend in Sorbitol Wash Buffer (0.35M Sorbitol, 1% β-mercaptoethanol) step1->step2 step3 Centrifuge and discard supernatant (Repeat 2-3 times if needed) step2->step3 step4 Incubate pellet with CTAB Buffer (65°C, 20-30 min) step3->step4 step5 Extract with Chloroform:Isoamyl Alcohol (24:1) and centrifuge step4->step5 step6 Transfer aqueous phase step5->step6 step7 Precipitate DNA with Isopropanol step6->step7 step8 Wash pellet with 76% Ethanol step7->step8 end Resuspend pure DNA in TE Buffer step8->end

This compound Quantification Workflow

References

Scale-up challenges in azadirachtin production

Author: Smolecule Technical Support Team. Date: February 2026

Production Challenges & Troubleshooting

Here are the primary challenges in scaling up azadirachtin production, along with methodologies to address them.

Challenge Underlying Cause & Impact Proposed Solutions & Experimental Protocols

| Inconsistent Raw Material Quality [1] [2] | Cause: High genetic heterozygosity in neem (out-breeding nature) and varying this compound content (0.3-0.5% dry weight in seeds) [3]. Impact: Unpredictable yield and quality in extracts. | Source Control: Establish seeds from controlled, genetically similar orchards. Pre-processing Analysis: Implement strict QC: reject moldy seeds; dry seeds in shade (3-7 days) [4]. | | Low & Variable Extraction Yield [1] [5] | Cause: Inefficient release from plant matrix. Average industrial extraction efficiency is ~2.4% from seed kernels [5]. Impact: High production cost, unreliable supply. | Protocol - Solvent Extraction:

  • Finely crush dried, clean seeds.
  • Mix 500g powder with 10L solvent (e.g., ethanol, methanol).
  • Soak overnight with agitation.
  • Filter through cloth/ filter paper. Advanced Methods: Supercritical Fluid Extraction (higher purity), Microwave-Assisted Extraction (improved efficiency) [5]. | | Product Instability & Short Shelf-Life [1] [6] | Cause: this compound degrades rapidly with exposure to UV light, heat, and neutral/alkaline conditions [4]. Impact: Loss of efficacy in stored formulations. | Stabilization Protocol:
  • Additives: Incorporate UV screens (e.g., certain polymers), antioxidants (e.g., BHT).
  • Storage: Keep extracts in cool, dark place; consider freeze-drying for stable powder ("neem bitters") [4].
  • Encapsulation: Use microencapsulation technologies to significantly enhance shelf-life [1] [5]. | | Complex & Partially Unknown Biosynthesis [7] [8] | Cause: Biosynthesis pathway is not fully elucidated; involves complex, multi-step oxidation and rearrangement [7]. Impact: Hinders metabolic engineering and heterologous production. | Protocol - Transcriptome Analysis for Gene Discovery:
  • Sample: Collect high-azadirachtin tissues (fruit, seed) [8].
  • Sequence: Use hybrid-sequencing (Illumina + PacBio SMRT) for accurate full-length transcripts [8].
  • Analyze: Identify differentially expressed genes (e.g., OSC, CYP450, ADH, ACT, EST) [8].
  • Validate: Confirm gene function with qRT-PCR and heterologous expression (e.g., in E. coli or yeast) [8]. | | In Vitro Production Difficulties [2] | Cause: Dedifferentiated calli (unorganized cells) produce very low this compound yields. Impact: Cannot leverage cell suspension cultures for scalable, consistent production. | Protocol - Differentiated Tissue Culture:
  • Explant: Use immature zygotic embryos as starting material.
  • Medium: Culture on MS medium with plant growth regulators (e.g., BAP, NAA).
  • Goal: Induce redifferentiated callus (organized structures), which yielded up to 2.33 mg/g DW this compound vs. trace amounts in dedifferentiated callus [2]. |

Advanced Analytical and Scaling Workflows

For researchers aiming to systematically overcome these challenges, the following workflows outline the path from gene discovery to stable product formulation.

Diagram: this compound Biosynthesis Gene Discovery Pipeline

Start Start: Multi-Tissue Sampling A RNA Extraction (Fruit, Leaf, Seed, etc.) Start->A B Hybrid-Sequencing (Illumina + PacBio SMRT) A->B C De Novo Transcriptome Assembly & Annotation B->C D Differential Expression Analysis & Filtering C->D E Phylogenetic Analysis & Domain Prediction D->E F Candidate Gene Selection (OSC, CYP450, ADH, etc.) E->F G Functional Validation (qRT-PCR, Heterologous Expression) F->G End End: Gene Characterization G->End

Diagram: this compound Production & Stabilization Workflow

Start Start: Raw Material Selection A Controlled Source Seeds Start->A B Pre-processing (Shade Dry, Mill) A->B C Extraction (Solvent, SFE, Microwave) B->C D Concentration & Purification C->D E Formulation & Stabilization D->E F Microencapsulation + UV Screens E->F G Final Product (Stable Liquid/Powder) F->G End End: Quality Control & Packaging G->End

Methodology Deep-Dive: Key Experiments

For researchers looking to replicate or build upon foundational work, here are detailed protocols for two critical experiments referenced in the guides.

1. Protocol for Establishing High-Yield In Vitro Cultures [2]

  • Explant Source and Sterilization: Collect immature fruits from a mature neem tree. Surface sterilize first with 1% (v/v) savlon solution for 10 minutes, rinse with sterile distilled water, then treat with 90% ethanol for 30 seconds, followed by a final sterilization with 0.1% (w/v) mercuric chloride (HgCl₂) for 10 minutes under a laminar airflow cabinet. Perform three subsequent washes with sterile distilled water.
  • Explant Preparation and Culture: Dissect the sterilized fruits under a stereo-microscope to isolate zygotic embryos at the early–late dicotyledonary stages.
  • Culture Medium: Use Murashige and Skoog (MS) basal medium as the foundation. Supplement with plant growth regulators. The study found success with various combinations of 2,4-D, BAP, and TDZ, alone or with NAA, IAA, kinetin, ABA, GA₃, and casein hydrolysate.
  • Culture Conditions: Maintain cultures at 25°C with a light intensity of 1000–2000 lux.
  • Key Outcome: Transfer developing calli to fresh medium of the same composition for multiplication. Critically, redifferentiated callus cultures (showing organized tissue development) from zygotic embryos accumulated significantly higher amounts of this compound (up to 2.33 mg/g dry weight) compared to unorganized, dedifferentiated callus.

2. Protocol for Mining Biosynthesis Genes via Transcriptomics [8]

  • Tissue Sampling and Selection: Collect multiple tissues (e.g., fruit, leaf, stem, flower, root) from neem. Prioritize fruits and leaves, as they are reported to have higher this compound content, making them a "high-yield group" for comparative analysis.
  • RNA Sequencing Strategy: Employ a hybrid-sequencing approach. Use PacBio SMRT sequencing to generate long reads that can capture full-length transcript sequences, and use Illumina HiSeq sequencing to generate accurate short reads. The short reads are then used to correct errors in the long reads, resulting in a highly accurate and comprehensive transcriptome assembly.
  • Bioinformatic Analysis:
    • Assembly and Annotation: Perform de novo transcriptome assembly from the hybrid-seq data and annotate the resulting unigenes.
    • Differential Expression: Compare expression levels (e.g., using FPKM values) of all unigenes across the different tissues. Focus on genes that are highly expressed in the high-azadirachtin tissues (fruit, seed).
    • Candidate Gene Filtering: From the differentially expressed genes, filter for those encoding key enzyme families involved in terpenoid backbone biosynthesis and limonoid modification: 2,3-oxidosqualene cyclase (OSC), cytochrome P450 (CYP450), alcohol dehydrogenase (ADH), acyltransferase (ACT), and esterase (EST).
    • Phylogenetic and Structural Validation: Perform phylogenetic analysis to compare candidate neem genes with functionally characterized genes from other plants. Use domain prediction and molecular docking studies to further support their potential function.
  • Experimental Validation: Validate the expression levels of candidate genes using quantitative real-time PCR (qRT-PCR). For the most promising candidates, perform full-length PCR cloning and attempt functional characterization via heterologous expression.

References

Optimizing biomass and azadirachtin accumulation in bioreactors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most effective strategies to enhance azadirachtin yield in Azadirachta indica cell cultures? Elicitation is a highly effective strategy. The table below summarizes optimized conditions from key studies.

    Table: Optimized Elicitor Conditions for this compound Enhancement | Elicitor | Optimal Concentration | Exposure Time | Key Findings & Protocol | | :--- | :--- | :--- | :--- | | Chitosan [1] | Optimized via RSM | Optimized via RSM | Significantly increased this compound, mevalonic acid, and squalene; enhanced expression of SQS1 and MOF1 genes [1]. | | Methyl Jasmonate (MeJ) [1] | Concentration-dependent | Specific timing required | Acts as a signal transducer for secondary metabolism; optimal concentration is crucial to avoid inhibition [1]. | | Salicylic Acid [1] | Powerful elicitor | - | Highlighted as a particularly effective elicitor for boosting this compound production in neem cell culture [1]. | | Precursors [1] | - | - | Exogenous addition in the growth medium can enhance in vitro this compound production [1]. |

    Experimental Protocol: Statistical Elicitor Optimization [1]

    • Culture Preparation: Initiate hairy root cultures or cell suspension cultures of Azadirachta indica.
    • Experimental Design: Employ a Plackett-Burman design to screen for significant elicitors and their concentration ranges. Subsequently, use Response Surface Methodology (RSM) to fine-tune the most influential factors (e.g., elicitor concentration, timing of addition, and exposure duration).
    • Elicitor Application: Add filter-sterilized elicitors to the medium during the active growth or production phase, as determined by RSM.
    • Harvest and Analysis: Collect biomass at optimized time points. Analyze this compound content using High-Performance Liquid Chromatography (HPLC) and measure key gene expression levels via qPCR.
  • FAQ 2: Which bioreactor type is best for shear-sensitive cultures like hairy roots? Hairy roots and shear-sensitive cells require bioreactors that minimize mechanical stress. The following table compares systems used for similar plant cultures.

    Table: Bioreactor Comparison for Shear-Sensitive Cultures | Bioreactor Type | Key Feature | Application Example | Performance Outcome | | :--- | :--- | :--- | :--- | | Nutrient Sprinkle Bioreactor (NSB) [2] | Gentle nutrient mist or spray penetrates root matrix without shear damage. | Rhaponticum carthamoides transformed roots [2]. | Achieved the highest dry biomass (22.2 g/L) and peak amount of target metabolites (Caffeoylquinic Acids, 544.5 mg/L) [2]. | | Nutrient Mist Bioreactor [3] | Nano-size nutrient mist particles penetrate the inner core of the root matrix. | Azadirachta indica hairy roots [3]. | Facilitated uniform growth and high-density cultivation of hairy roots [3]. | | Modified Stirred Tank [3] | Agitation system modified to reduce shear forces (e.g., using paddle impellers). | Azadirachta indica hairy roots [3]. | Used for cultivation and scale-up studies for this compound production [3]. | | Packed-Bed Bioreactor [4] | Cells immobilized in a solid matrix (e.g., alginate beads) are protected from fluid shear. | Actinobacillus succinogenes for succinic acid production [4]. | Enabled continuous operation with high productivity and cell reusability [4]. |

  • FAQ 3: How can I optimize the culture medium for better biomass accumulation? Using statistical design to optimize the medium composition is highly effective. Experimental Protocol: Statistical Medium Optimization [1]

    • Screening: Use a Plackett-Burman design to identify which medium components (e.g., carbon source, nitrogen source, phosphate, hormones) significantly impact biomass and this compound accumulation.
    • Optimization: Apply Response Surface Methodology (RSM) to the significant factors to determine their optimal concentrations and interactions for maximizing your target outputs.
    • Validation: Conduct a validation experiment using the optimized medium conditions predicted by the model to confirm the improvements in biomass and metabolite yield.

Troubleshooting Common Experimental Problems

Problem Possible Causes Suggested Solutions
Low biomass yield Suboptimal medium, poor mass transfer, shear stress from agitation [5] [3]. Optimize medium using statistical designs [1]. Switch to a shear-reducing bioreactor (e.g., NSB, airlift) [2] [5].
Low this compound production Lack of differentiation, absence of elicitation, degradation during process [3]. Use differentiated tissue (hairy roots) [3]. Implement an elicitation strategy [1].
Inconsistent results between batches Uncontrolled variables, genetic instability of cell line, inconsistent inoculation [3]. Use a genetically stable elite cell line [3]. Strictly standardize protocols and culture conditions. Employ statistical design for robust process setup [1].

Experimental Workflow for Process Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing your bioprocess, integrating the strategies discussed above.

Start Start: Suboptimal Process Step1 Establish Baseline Metrics Start->Step1 Step2 Troubleshoot Root Cause Step1->Step2 Analysis1 Analysis: Is Biomass the issue? Step2->Analysis1 Step3 Select Optimization Strategy Step4 Design and Run Experiment Step3->Step4 Step5 Analyze Results & Iterate Step4->Step5 End Optimized Process Step5->End Analysis2 Analysis: Is Metabolite Yield the issue? Analysis1->Analysis2 No StrategyA Strategy A: Optimize Biomass Analysis1->StrategyA Yes Analysis2->Step3 Both/Unclear StrategyB Strategy B: Optimize Metabolite Production Analysis2->StrategyB Yes ActionA1 • Statistical Medium Optimization • Change Bioreactor Type StrategyA->ActionA1 ActionA2 • Use Differentiated Tissue • Apply Elicitors StrategyB->ActionA2 ActionA1->Step4 Proceed to Test ActionA2->Step4 Proceed to Test

References

Azadirachtin vs pyriproxyfen toxicity comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles at a Glance

The following tables summarize the toxicity of Azadirachtin and Pyriproxyfen across different species, based on the experimental data from the search results.

Species Toxicity Measure This compound Pyriproxyfen Experimental Context & Key Findings
Rat (Mammalian) Acute Oral LD₅₀ > 5,000 mg/kg [1] Information missing This compound showed no signs of acute toxicity or death at this dose [1].
Rat (Mammalian) Subchronic Oral Toxicity (90-day) NOAEL: 1,500 mg/kg/day [1] Information missing In a 90-day study, this compound did not cause mortality but led to dose-dependent aggressiveness and changes in liver and thyroid glands at 3,000 and 6,000 mg/kg/day [1].
Rat Hepatocytes (In Vitro) Cytotoxicity, Apoptosis, DNA Damage Information missing Metabolites showed higher toxicity potential than parent compound [2] A study on rat liver cells indicated that Pyriproxyfen metabolites may pose a greater risk [2].
*Eretmocerus mundus* (Parasitoid Wasp) Adult Survival (Max Field Rate) Toxic (Reduced survival) [3] Highly Toxic (Most toxic to adults) [3] Both insecticides were toxic to this beneficial insect. Pyriproxyfen was the most harmful to adult survival [3].
*Eretmocerus mundus* (Parasitoid Wasp) Sublethal Effects (e.g., on reproduction) Disrupted progeny sex ratio and longevity [3] Harmful to reproductive capacity [3] Both insecticides caused significant sublethal effects on the survivors [3].
*Chrysoperla carnea* (Lacewing) Side-effects on Predators Harmless [4] Harmless [4] In a laboratory study, both were found to be safe for this beneficial predator [4].
*Opius concolor* (Parasitoid) Side-effects on Parasitoids Reduced progeny size and adult reproductive parameters [4] Harmless [4] This compound showed toxicity to this parasitoid, while Pyriproxyfen did not [4].
*Daphnia pulex* (Water Flea) 48-hr LC₅₀ 0.57 - 0.68 mg/L (formulation-dependent) [5] Information missing Commercial this compound formulations (Azatin, Neemix) showed acute toxicity to this aquatic invertebrate [5].
*Danio rerio* (Zebrafish) 96-hr LC₅₀ > 4,000 mg/L (green callus extract) [5] > 1.5 mg/L (above water solubility) [6] This compound extract was considered non-toxic. Pyriproxyfen's LC₅₀ is above its solubility limit, limiting acute toxicity, but it causes tissue damage [5] [6].

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of the data, here are the methodologies from key studies.

Protocol: Selectivity Assessment on a Parasitoid Wasp

This study assessed the lethal and sublethal effects of insecticides on pupae and adults of Eretmocerus mundus [3].

  • Test Substances: this compound, Pyriproxyfen, and acetamiprid (a neonicotinoid, used for comparison).
  • Test Organism: A Neotropical strain of the parasitoid Eretmocerus mundus.
  • Application Method:
    • Pupal Stage: Pupae within their host were directly treated with insecticides.
    • Adult Stage: Adults were exposed to insecticide residues on glass plates.
  • Key Measured Endpoints:
    • Lethal Effects: Adult emergence from treated pupae; survival of emerged adults; survival of exposed adults.
    • Sublethal Effects: Reproductive capacity, sex ratio, and longevity of the first progeny of surviving individuals.
  • Core Finding: Both biorational insecticides (this compound and Pyriproxyfen) were found to be toxic to E. mundus, with Pyriproxyfen being the most toxic to adults [3].
Protocol: Side-effects on Beneficial Insects

This laboratory study evaluated the impact of insecticides on various predators and parasitoids using multiple application techniques [4].

  • Test Substances: this compound, Pyriproxyfen, and spinosad.
  • Test Organisms: Predators (Chrysoperla carnea, Podisus maculiventris) and parasitoids (Opius concolor, Hyposoter didymator).
  • Application Methods:
    • Topical: Applied directly to pupae.
    • Residual Contact: Adults exposed to dried residues on surfaces.
    • Ingestion: Adults fed a diet containing the insecticide.
  • Key Measured Endpoints: Mortality, reduction in progeny size, and other reproductive parameters.
  • Core Finding: this compound was mostly harmless except for the parasitoid O. concolor, while Pyriproxyfen was harmless to all tested species irrespective of the application method [4].
Protocol: Acute Toxicity and Histopathology in Zebrafish

This study investigated the effects of acute exposure to Pyriproxyfen on adult zebrafish [6].

  • Test Substance: Pyriproxyfen (96% purity).
  • Test Organism: Adult male and female zebrafish (Danio rerio).
  • Experimental Design:
    • Fish were exposed to a range of concentrations (0.01 - 1.5 mg/L) for 96 hours in a static system.
    • The highest concentrations (5.0 and 10.0 mg/L) exceeded Pyriproxyfen's water solubility, preventing accurate LC₅₀ determination.
  • Key Measured Endpoints:
    • Mortality over 96 hours.
    • Histopathological analysis of gills, liver, intestines, kidneys, and gonads after exposure.
  • Core Finding: While acute mortality was low due to low solubility, Pyriproxyfen caused significant tissue damage in various organs even at environmentally relevant concentrations [6].

Mechanisms of Action

The diagrams below illustrate the core mechanisms and experimental findings for these two insecticides.

fpix cluster_az This compound (Botanical Triterpenoid) cluster_pyr Pyriproxyfen (Juvenile Hormone Analog) Az This compound A1 Disruption of Metamorphosis Az->A1 A2 Feeding Deterrent (Antifeedant) Az->A2 A3 Growth Regulation & Molting Disruption Az->A3 PYR Pyriproxyfen P1 Mimics Juvenile Hormone PYR->P1 P2 Binds to USP-EcR Receptor Complex P1->P2 P3 Disrupts Larval Development P2->P3 P4 Inhibits Adult Emergence P3->P4

fpix cluster_path Testing Pathways cluster_a This compound Findings cluster_p Pyriproxyfen Findings Start Start: Comparative Toxicity Assessment A1 Moderate toxicity to aquatic invertebrates (e.g., Daphnia) Start->A1 P1 Low acute aquatic toxicity due to low solubility Start->P1 A2 Low acute toxicity to mammals (rats) and zebrafish A1->A2 A3 Variable effects on beneficial insects: Toxic to some parasitoids Harmless to some predators A2->A3 Conclusion Conclusion: Toxicity is complex and species-specific A3->Conclusion P2 Causes histopathological damage in fish organs P1->P2 P3 Metabolites may be more toxic in mammals P2->P3 P4 Generally harmless to tested beneficial insects P3->P4 P4->Conclusion

Key Comparative Conclusions

  • For Mammalian Toxicity: this compound shows low acute toxicity, while concerns for Pyriproxyfen are emerging around its metabolites.
  • For Non-Target Beneficial Insects: The impact is highly species-specific. Pyriproxyfen was broadly safer in the studies cited, whereas this compound was toxic to certain parasitoid wasps.
  • For Aquatic Organisms: Both insecticides can pose risks, but in different ways. This compound formulations show clearer acute toxicity, whereas Pyriproxyfen, while less acutely lethal, causes significant internal tissue damage in fish.

References

Azadirachtin selectivity compared to neonicotinoids

Author: Smolecule Technical Support Team. Date: February 2026

Azadirachtin vs. Neonicotinoids: At a Glance

Feature This compound Neonicotinoids (e.g., Acetamiprid)
Origin & Classification Botanical insecticide (tetranortriterpenoid) from the Neem tree (Azadirachta indica) [1] [2] [3] Synthetic, neuro-active insecticides chemically similar to nicotine [4] [5] [6]
Primary Mode of Action Multiple, complex modes: potent feeding deterrent, growth disruptor (interferes with molting hormone ecdysone), and oviposition deterrent [7] [2] [3] Agonists of nicotinic acetylcholine receptors (nAChRs) in the central nervous system, causing excitation, paralysis, and death [4] [5] [6]
Toxicity to Mammals & Vertebrates Very low toxicity; considered safe for humans, birds, and livestock [2] [3] Selectively toxic to insects, but chronic exposure risks to mammals are under review; some metabolites may be more toxic [4] [6]
Environmental Persistence Rapidly decomposes (low residual power) in sunlight and environment [2] [8] Systemic and persistent; can contaminate water and persist in soil and plants [5]
Impact on Beneficial Insects (Experimental Data on E. mundus) Toxic, with significant sublethal effects. Disrupted adult emergence, reproductive capacity, and progeny longevity [9] [7]. Caused antifeeding effect in stingless bees [8]. Toxic, with significant sublethal effects. Reduced adult survival and reproductive capacity [9] [7]. Implicated in sublethal harm to bees (impaired learning, foraging) [5] [6].

Experimental Insights into Selectivity

A 2018 study in Chemosphere provides crucial experimental data comparing the effects of this compound, pyriproxyfen (a biorational IGR), and acetamiprid (a neonicotinoid) on the beneficial parasitoid Eretmocerus mundus [9] [7].

Methodology Summary:

  • Test Organism: Pupae and adults of a Neotropical strain of E. mundus.
  • Insecticides Tested: this compound, pyriproxyfen, and acetamiprid, applied at their Maximum Field Recommended Concentration (MFRC) and half of the MFRC.
  • Pupal Exposure: Parasitized whitefly pupae (hosts) were dipped in insecticide solutions.
  • Adult Exposure: Adult wasps were exposed to dry insecticide residues on container walls.
  • Assessed Effects:
    • Lethal: Adult emergence from pupae, survival of emerged adults.
    • Sublethal: Reproductive capacity, sex ratio, and longevity of the surviving first progeny [9] [7].

Key Quantitative Findings:

  • Pupal Toxicity: this compound at its MFRC was the most toxic, reducing adult emergence to only ~17% (an 82% reduction compared to the control) [9] [7].
  • Adult Toxicity: After adult exposure, all insecticides reduced survival. Pyriproxyfen at the MFRC was the most toxic, but acetamiprid and this compound also caused significant mortality [9] [7].
  • Sublethal Effects: All insecticides at half of their MFRCs induced sublethal effects in surviving adults. This compound disrupted the sex ratio and longevity of the next generation, while pyriproxyfen was most harmful to the females' immediate reproductive capacity [9] [7].

The following diagram illustrates the experimental workflow and the key effects measured on the different life stages of the parasitoid.

G cluster_pupal Pupal Stage Bioassay cluster_adult Adult Stage Bioassay Start Study: Selectivity Assessment on E. mundus P1 Parasitized pupal hosts dipped in insecticide solution Start->P1 A1 Adult workers exposed to insecticide residues Start->A1 Parallel Experiment P2 Assessment of Lethal Effects: Adult Emergence Rate P1->P2 P3 Assessment of Sublethal Effects (on survivors): Reproductive Capacity, Sex Ratio, Progeny Longevity P2->P3 Findings Key Finding: Both 'biorational' this compound and neonicotinoid acetamiprid showed significant lethal and sublethal toxicity. P3->Findings A2 Assessment of Lethal Effects: Survival Rate A1->A2 A3 Assessment of Sublethal Effects (on survivors): Reproductive Capacity A2->A3 A3->Findings

Interpretation and Key Takeaways for Professionals

  • "Biorational" Does Not Mean Benign: The study clearly demonstrates that this compound, despite its natural origin and classification as a biorational insecticide, can be as or more harmful to a key beneficial insect as a synthetic neonicotinoid. Its selectivity is not inherent and must be evaluated case-by-case [9] [7] [8].
  • Sublethal Effects are Critical: The significant sublethal impacts on reproduction and progeny highlight that risk assessment must look beyond immediate mortality. These long-term population-level effects can compromise biological control programs [9] [7].
  • Application Timing is Crucial: Given its high toxicity to pupae, applying this compound when beneficial parasitoids are in vulnerable immature stages (within their hosts) should be avoided to maximize conservation.

References

Comparative analysis of azadirachtin content in different neem varieties

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Azadirachtin Content Across Provenances and Ecosystems

The following tables consolidate quantitative data from studies conducted in different regions.

Table 1: this compound Content Variability in Indian Neem Provenances [1]

Parameter Range or Value Among 43 Provenances
This compound A 556.9 - 3,030.8 mg per kg of kernel
This compound B 43.1 - 590.6 mg per kg of kernel
Total this compound (A+B) Wide significant variations reported
A:B Ratio Significant variations reported
Oil Content Significant variations reported

This study highlighted that individual genetic differences were a major source of this variability, as significant differences were found even among individual trees within the same provenance [1].

Table 2: Seed Yield and this compound in Chinese Ecosystems [2]

Ecosystem Type Seed Yield (kg ha⁻¹) This compound Content (mg g⁻¹ of kernel)
Tropical Sub-humid (Yuanyang) 1,763.4 4.9
Tropical Semi-arid (Gejiu) 1,642.6 5.4
Subtropical Semi-arid (Yuanjiang) 1,116.7 5.3
Subtropical Arid (Yuanmou) 748.7 4.8

This study concluded that the ecosystem had a more pronounced effect on seed yield than on the this compound content itself. Trees in tropical and more humid regions generally produced higher seed yields [2].

Key Experimental Protocols for this compound Quantification

The methodologies from the cited studies are detailed below to ensure experimental reproducibility.

  • Sample Material and Collection: For comparative studies, seeds are typically collected from a wide range of provenances [1] or from trees grown in common garden experiments across different ecosystems [2]. Using seeds from the same genetic family, as done in the China study, helps isolate the effect of environment from genetics [2].
  • Extraction of this compound: The standard protocol involves pulverizing neem seed kernels and using solvents for extraction. Common steps include:
    • Defatting: Repeated treatment with non-polar solvents like n-hexane to remove fats [3].
    • Compound Extraction: Subsequent extraction of this compound using polar solvents like methanol [3].
  • Quantification via HPLC: The extracted this compound is quantified using Reversed-Phase High-Performance Liquid Chromatography (HPLC) [1] [2] [3]. This method separates the different isomers (A, B, etc.), and they are quantified using a differential refractometer detector [3].
  • Supporting Genetic and Environmental Analysis:
    • Molecular Cataloguing: DNA fingerprinting techniques like RAPD (Random Amplified Polymorphic DNA) and ISSR (Inter Sequence Specific Repeats) are used to genotype trees. This helps correlate genetic profiles with high this compound production and confirms habitat-based groupings [4] [3].
    • Ecomorphometric and Soil Analysis: Parameters such as seed diameter, soil pH, moisture content, and micronutrient levels (P₂O₅, Zn, Fe, Cu) are measured and analyzed for their relationship with this compound content [3].

Factors Influencing this compound Content

The relationship between this compound levels and influencing factors is complex. The following diagram synthesizes the key relationships identified in the research:

G cluster_genetic Genetic Evidence cluster_env Environmental Evidence A This compound Content B Genetic Factors B->A Primary Driver C Environmental Factors C->A Significant Modulator D Soil Chemistry D->C E Climate E->C G1 Wide variation among individual trees within a single provenance G2 Molecular cataloguing (RAPD/ISSR) clusters trees by chemotype E1 Higher yield in tropical sub-humid ecosystems E2 Soil pH and micronutrients correlate with content

The interplay between these factors can be summarized as:

  • Genetic Makeup is a Primary Driver: Research consistently identifies inherent genetic differences as a fundamental reason for this compound variability. Studies found trees with high and low this compound content within the same geographic and climatic location, indicating that climate alone is not the determining factor [1]. Molecular techniques like RAPD and ISSR have successfully grouped trees (chemotypes) based on their this compound content, further supporting a strong genetic link [4] [3].
  • Environmental Conditions are Significant Modulators: While genetics set the potential, environmental factors influence the final expression.
    • Soil Chemistry: One comprehensive study found that trees growing in extremely arid-alkaline regions with higher soil pH (up to 8.05) yielded the highest amounts of this compound-A. This same study reported negative correlations between the content and certain soil micronutrients like P₂O₅, Zn, Fe, and Cu [3].
    • Climate and Ecosystem: The ecosystem has a more pronounced effect on seed yield than on the this compound concentration within those seeds. Tropical sub-humid regions can produce higher biomass (seed yield), while semi-arid conditions might be associated with slightly higher compound concentration [2].

Research Implications and Future Directions

For drug development and agricultural applications, these findings suggest that selecting high-yielding neem varieties requires a dual approach:

  • Plus Tree Selection: Tree improvement programs are employing heuristic approaches like Exploratory Factor and CRITIC analysis to select superior "Plus Trees" from natural populations based on multiple desirable traits, including this compound content [5].
  • Clonal Propagation: After identifying elite chemotypes, clonal propagation is recommended to preserve and multiply the genetic superiority of high-yielding trees [1] [3].

References

Azadirachtin environmental impact versus synthetic pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Efficacy Comparison

Experimental studies highlight how azadirachtin's efficacy differs from that of synthetic insecticides. It often acts more slowly as a growth disruptor rather than a direct toxin.

Compound Tested Organism Key Efficacy Findings Experimental Protocol Summary

| This compound [1] | Spodoptera frugiperda (Fall Armyworm) larvae | - 96.7% mortality after 120 hours

  • LC₅₀: 35.58 mg/L
  • Acts as a growth disruptor | Leaf-dip method: Maize leaves were dipped in various concentrations of the insecticide and fed to 2nd instar larvae. Mortality was recorded at 120 hours. | | Emamectin Benzoate (Synthetic) [1] | Spodoptera frugiperda (Fall Armyworm) larvae | - 99.3% mortality after 72 hours
  • LC₅₀: 0.26 mg/L
  • Acts as a fast-acting neurotoxin | Leaf-dip method: Same as above, with mortality recorded at 72 hours. | | Various Synthetic Pesticides [2] | Homo sapiens (Agricultural Workers) | - Associated with increased risks of certain cancers (e.g., prostate, lymphohematopoietic), DNA damage, and neurological disorders. | Epidemiological Studies: Large cohort studies (e.g., Agricultural Health Study) link occupational pesticide exposure to health outcomes via questionnaires and cancer registry data. |

Detailed Experimental Protocol

For researchers looking to replicate or build upon efficacy studies, here is a more detailed breakdown of a standard laboratory bioassay, as used in the data above [1].

G start Start Experiment prep Prepare Insecticide Solutions start->prep leaf Treat Plant Material (Leaf-dip Method) prep->leaf expose Expose Insect Larvae leaf->expose record Record Mortality & Sublethal Effects expose->record analyze Analyze Data (LC₅₀, LT₅₀, etc.) record->analyze end End and Report analyze->end

Workflow Steps:

  • Preparation of Test Solutions: Prepare a series of concentrations (e.g., 10, 100, 1000 mg/L) of the this compound-based insecticide from a stock solution using a suitable solvent (e.g., acetone or ethanol) and a diluent (often water with a small amount of emulsifier). A control treatment (solvent and diluent only) is essential [1].
  • Treatment of Plant Material: For leaf-feeding insects, the preferred host plant leaves are washed and air-dried. These leaves are then dipped in the test solutions for a standardized duration (e.g., 10 seconds), with control leaves treated only with the solvent solution [1].
  • Insect Rearing and Exposure: The treated leaves are placed in sterile rearing containers (e.g., Petri dishes). A consistent number of healthy, similarly-aged insect larvae (e.g., 10-20 per replicate) are introduced into each container. The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod) [1].
  • Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, 72, 96, 120 hours). Larvae are considered dead if they do not move when prodded gently. Sublethal effects should also be recorded, including [3] [4]:
    • Antifeedant Effect: Reduction in leaf area consumed.
    • Growth Disruption: Failure to molt, or molting with malformations (deformed wings, cuticle).
    • Fecundity Reduction: For adults that emerge, a reduction in egg-laying capacity.
  • Data Analysis: Mortality data is subjected to statistical analysis (e.g., probit analysis) to calculate key metrics like LC₅₀ (lethal concentration to kill 50% of the population) and LT₅₀ (lethal time to kill 50% of the population) [1].

Mechanism of Action: A Signaling Pathway Overview

This compound's primary action is as an ecdysone blocker, disrupting the insect endocrine system, unlike synthetic neurotoxins.

G aza This compound Exposure block Blocks Ecdysone Production/ Receptor Binding aza->block no_molt Disrupted Molting Cycle block->no_molt death Developmental Arrest or Death no_molt->death synth Synthetic Neurotoxin (e.g., Organophosphate) ache Inhibits Acetylcholinesterase Enzyme synth->ache signal Nerve Signal Overload ache->signal knock Rapid Knockdown and Death signal->knock

Key Pathway Disruptions:

  • This compound: Mimics insect hormones (ecdysones), binding to receptors and blocking molting. This leads to a slow, systemic failure of development and reproduction without directly poisoning the insect [3] [4].
  • Synthetic Neurotoxins: Typically inhibit critical enzymes like acetylcholinesterase, leading to an accumulation of neurotransmitters. This results in uncontrolled nerve firing, rapid paralysis, and quick death [2].

Environmental and Health Risk Assessment

The distinct modes of action and chemical nature of this compound translate directly into different risk profiles.

Assessment Area This compound Synthetic Pesticides
Human Health Risks Considered very safe for humans; US EPA exempts from residue tolerance requirements on food crops when used as directed [5]. Minimal risk of acute poisoning [3]. Associated with severe acute poisonings and chronic health issues in agricultural workers, including certain cancers, neurological disorders (e.g., Parkinson's), and DNA damage [6] [7].
Ecotoxicity Low to moderate. Generally safe for beneficial insects like bees and parasitoids, but toxic to fish and other aquatic life [5] [3]. Its rapid breakdown minimizes long-term exposure. High, broad-spectrum. Toxic to a wide range of non-target organisms, including pollinators, birds, and aquatic life, contributing to biodiversity loss [2] [7].
Resistance Development Lower risk due to multiple, complex modes of action (antifeedant, growth regulator). However, resistance is still possible with continuous use [3]. High risk. Intensive use of single-site-of-action chemicals exerts strong selection pressure, leading to rapid pest resistance [3].

Research Gaps and Future Directions

While this compound is a promising tool, research continues to address its limitations and enhance its efficacy [3]:

  • Stability and Formulation: The compound degrades rapidly in sunlight. Current research focuses on microencapsulation and the use of UV protectants to extend its field persistence.
  • Synergistic Combinations: Studies are exploring mixtures with other biorational pesticides to create more potent, broad-spectrum products with a lower chance of resistance.
  • Precision Delivery: Nanotechnology is being investigated to develop controlled-release carriers, improving stability and ensuring a more targeted application.

References

Azadirachtin resistance development in insect populations

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cases of Azadirachtin Resistance

The table below summarizes key evidence of resistance development across various insect species.

Insect Species Resistance Level/Strain Key Findings Context & Notes
Drosophila melanogaster (Fruit Fly) Laboratory-selected strain (AZ-R) Resistance developed slowly over 5 years of continuous selection, with a 20-fold increase in resistance [1]. First well-documented case of successful laboratory resistance selection; suggests a complex, polygenic basis [1].
Oedaleus asiaticus (Mongolian Grasshopper) Field populations from Inner Mongolia All six field populations tested remained susceptible to this compound, despite low-level resistance to other insecticides [2]. Indicates that this compound remains a effective control option in these field conditions [2].
Myzus persicae (Green Peach Aphid) Laboratory-selected strain A 9-fold increase in resistance after nine generations using pure neem oil, but no resistance developed with refined neem seed extracts [1]. Highlights that resistance risk can vary with product formulation and purity [1].

Experimental Protocols for Resistance Monitoring

For researchers, standard bioassay methods are crucial for monitoring and characterizing resistance.

Leaf-Dip Bioassay for Grasshoppers [2]

This method is suitable for foliage-feeding insects like Oedaleus asiaticus.

  • Insect Collection: Collect target insect populations from the field and maintain them in the laboratory without insecticide exposure for a short period before bioassay.
  • Solution Preparation: Serially dilute the technical-grade this compound in a solvent (e.g., acetone or distilled water with a surfactant) to create a range of concentrations.
  • Leaf Treatment: Dip insect host plant leaves (e.g., wheat seedlings) into the test solutions for 10 seconds, ensuring complete coverage. Air-dry the leaves.
  • Bioassay: Place treated leaves in containers and introduce specific larval stages (e.g., third-instar nymphs). Include control groups treated with solvent only.
  • Data Recording: Maintain insects under controlled conditions (e.g., 26±1°C, 60±5% RH). Record mortality at 24-hour intervals for a set duration (e.g., 96 hours).
  • Data Analysis: Use probit analysis to calculate lethal concentrations (e.g., LC50) and resistance ratios (RR) compared to a susceptible strain.
Diet-Incorporation Bioassay for Drosophila [1]

This method is ideal for insects reared on artificial diet, allowing for precise oral dosing.

  • Strain Establishment: Establish a resistant strain through long-term, continuous selection pressure by incorporating this compound into the larval rearing diet.
  • Diet Preparation: Mix a sublethal concentration of this compound uniformly into a standard artificial diet.
  • Rearing and Selection: Rear insects on the treated diet for multiple generations. Consistently apply selection pressure.
  • Resistance Monitoring: Periodically conduct bioassays (e.g., feeding bioassays or topical applications) on the selected strain and a parallel unselected strain to monitor changes in LC50 over time and calculate resistance ratios.

Mechanisms of Resistance to this compound

The complex mode of action of this compound makes resistance multifaceted. The primary documented mechanism is metabolic detoxification.

G cluster_metabolic Metabolic Resistance cluster_target Potential Target-Site Alterations This compound This compound P450 Cytochrome P450 Monooxygenases (P450) This compound->P450 Detoxification GST Glutathione S-transferases (GST) This compound->GST Detoxification CarE Carboxylesterases (CarE) This compound->CarE Detoxification (Less Common) Hormonal Disruption of Hormonal & Signaling Pathways This compound->Hormonal MOA Disruption Cellular Inhibition of Cellular Processes (e.g., Apoptosis) This compound->Cellular MOA Disruption ResistantPhenotype ResistantPhenotype P450->ResistantPhenotype Metabolizes GST->ResistantPhenotype Conjugates CarE->ResistantPhenotype Hydrolyzes Hormonal->ResistantPhenotype Altered Response Cellular->ResistantPhenotype Altered Response

  • Metabolic Resistance: This is the most documented and significant mechanism. It involves the overproduction or enhanced activity of detoxification enzymes that break down this compound before it can act on its targets [2] [3]. Research on the Mongolian grasshopper found that elevated cytochrome P450 monooxygenase (P450) activity had a strong positive correlation with tolerance to this compound, indicating its key role in metabolizing the compound [2].

  • Target-Site Resistance: While not yet conclusively proven for this compound, this is a theoretically possible mechanism. This compound has multiple physiological targets, including endocrine disruption (inhibition of ecdysone and juvenile hormone pathways) and induction of apoptosis in tissues like imaginal discs [1] [4]. Resistance could potentially arise from mutations in proteins involved in these complex signaling pathways, such as PTTH (prothoracicotropic hormone) or elements of the PI3K-AKT-TOR pathway, reducing the insect's sensitivity [1].

Comparison of Insecticide Resistance Profiles

The table below compares this compound's resistance profile with other common insecticide classes.

Insecticide Class Common Resistance Mechanisms Reported Cases of Resistance Key Notes
This compound (Botanical) Metabolic (P450s [2]), potential target-site [1] Rare in the field, documented in lab strains [1] [2] [5] Complex mode of action may delay resistance. Cross-resistance is not widely reported.
Pyrethroids (Synthetic) Target-site (kdr mutations), Metabolic (P450s, esterases) [3] Very Widespread (e.g., in mosquitoes, moths) [2] [3] Rapid evolution of resistance due to single-site target and heavy use.
Organophosphates & Carbamates Target-site (AChE mutation), Metabolic (esterases) [3] Very Widespread [3]
Bacillus thuringiensis (Bt) Target-site (receptor mutations), Altered proteases [5] Documented in at least 27 pest species [5] Resistance can evolve quickly, especially in Lepidopteran pests.

Research Implications and Conclusion

Based on the current evidence, here is a summary for research and development professionals:

  • Resistance Status: this compound remains one of the more durable insecticide options, with confirmed field resistance being exceptionally rare compared to synthetic insecticides [2] [5]. However, the laboratory selection of resistant Drosophila strains proves that the genetic potential for resistance exists in insect populations [1].
  • Primary Risk Factor: The main resistance threat is metabolic detoxification, particularly through the overexpression of cytochrome P450 monooxygenases [2]. This mechanism can potentially lead to cross-resistance with other insecticides.
  • Resistance Management: The sustainability of this compound can be enhanced by using it within diversified Integrated Pest Management (IPM) programs. This involves rotating it with insecticides having different, non-cross-resistant modes of action and combining it with biological control agents, to which it exhibits low toxicity [2] [6].

References

Comparison of Azadirachtin Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, performance metrics, and applicable standards of four key analytical techniques for azadirachtin.

Method Core Principle & Description Key Validated Performance Data Applicable Standards & Guidelines

| HPLC-UV [1] | Separation with HPLC and detection via Ultraviolet light absorption. | Linearity: ( r^2 > 0.999 ) (5.0–60.0 μg/mL for AZ-A, 2.5–50.0 μg/mL for AZ-B) [1] LOD: 25 ng/mL (kernels), 0.10 μg/mL (oil) [1] LOQ: 1.5 μg/mL [1] | ICH Q2(R1) [2] | | UV-Spectrophotometry [2] | Measures ultraviolet light absorption by the compound at a specific wavelength (( \lambda_{max} = 206 ) nm). | Linearity: 5-25 μg/mL [2] LOD: 1.20 μg/mL [2] LOQ: 3.63 μg/mL [2] Recovery: 100-111% [2] Precision: %RSD <2% [2] | ICH Q2(R1) [2] | | Online SPE-LC-Q-TOF-MS [3] | Automated online Solid-Phase Extraction cleanup coupled with high-resolution LC and Quadrupole-Time-of-Flight Mass Spectrometry. | Linearity: ( r^2 \geq 0.9991 ) for 5 azadirachtins [3] LOD: 0.34 to 0.76 ng/mL [3] Recovery: 82.0–102.8% [3] Precision: %RSD 0.83–4.83% [3] | ICH Q2(R1) | | LC-Q-Orbitrap-MS [4] | Liquid Chromatography coupled to a high-resolution Orbitrap Mass Spectrometer for accurate mass detection. | Linearity: ( R^2 > 0.95 ) for multiple biopesticides [4] Recovery: 50.1% to 120.5% [4] LOQ: 500 μg/kg (for honey matrix) [4] | ICH Q2(R1) |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies and context behind the data presented above.

HPLC-UV for Kernels and Oil [1]
  • Sample Preparation: Neem seed kernels were defatted with hexane and then extracted with methanol using mechanical agitation and centrifugation.
  • Chromatography: An octadecylsilane (C18) analytical column was used. The mobile phase consisted of a mixture of methanol, acetonitrile, tetrahydrofuran, and water, delivered with a gradient elution program.
  • Detection & Quantification: Detection was performed at a short UV wavelength. The method was validated for simultaneous quantification of this compound and 3-tigloylazadirachtol, confirming the low this compound content in Brazilian mechanically-pressed oils (228.5–630 mg/kg) compared to seeds (2048.8–5117.1 mg/kg) [1].
Validated UV-Spectrophotometric Method [2]
  • Sample Preparation: The marketed formulation was dissolved in methanol.
  • Analysis: The absorbance of the solution was measured directly at 206 nm.
  • Validation Protocol: The method was rigorously validated as per ICH Q2(R1) guidelines. This included demonstrating specificity, linearity within the 5-25 μg/mL range, precision (intra-day and inter-day %RSD <2%), and accuracy through recovery studies (100-111%) [2]. This method is suited for routine quality control of formulations where high sensitivity is not critical.
Advanced MS-Based Multi-Analyte Method [3]
  • Sample Preparation: Powdered leaves or seeds were extracted with 70% acetonitrile using ultrasonic assistance.
  • Automated Clean-up & Analysis: The extract was directly injected into an online SPE-LC-Q-TOF-MS system.
    • Online SPE: A HySphere C18 HD cartridge was used for automated purification and concentration of the sample.
    • LC-MS Analysis: Separation was achieved on a C18 column, and the Q-TOF mass spectrometer was operated in positive ionization mode for highly specific and sensitive detection.
  • Key Advantage: This method is "multi-attribute," capable of simultaneously and precisely quantifying five different this compound analogues (AZ-A, B, D, H, I) in a single run, which is crucial for comprehensive quality control [3].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for developing and validating an analytical method, integrating elements from the reviewed studies and quality standards [5].

Start Method Development Extraction Sample Preparation • Solvent Extraction (e.g., Methanol, ACN) • Techniques: UAE, MAE, SLE [1] [4] [6] Start->Extraction Analysis Instrumental Analysis Extraction->Analysis MS MS Detection (LC-Q-TOF-MS, Orbitrap) High Sensitivity/Specificity [4] [3] Analysis->MS UV UV Detection (HPLC-UV, Spectrophotometry) Cost-Effective [1] [2] Analysis->UV Validation Method Validation (ICH Q2(R1)/R2) [2] [5] MS->Validation UV->Validation Params Validation Parameters Validation->Params P1 • Specificity/Selectivity • Linearity & Range • LOD/LOQ Params->P1 P2 • Accuracy (Recovery %) • Precision (%RSD) • Robustness Params->P2 Application Application to Real Samples (e.g., Seeds, Leaves, Formulations) [1] [2] [3] P1->Application P2->Application

Key Selection Guide

  • For Routine QC and Cost-Effectiveness: If your primary need is to assess this compound content in formulated products quickly and cost-effectively, and ultra-high sensitivity is not required, the UV-Spectrophotometry method is a strong, validated choice [2].
  • For Standard Quantification in Raw Materials: If you need reliable, specific quantification of major azadirachtins (A and B) in seeds or oil, HPLC-UV is a well-established workhorse [1].
  • For Highest Sensitivity and Comprehensive Profiling: For detecting trace residues in complex matrices (like food) or for precisely quantifying multiple this compound analogues simultaneously for advanced research and stringent quality control, LC-MS/MS and LC-HRMS (Q-TOF, Orbitrap) are the superior technologies [4] [3]. The automated online SPE-LC-Q-TOF-MS method represents the current state-of-the-art in terms of automation, sensitivity, and multi-analyte capability [3].

References

Azadirachtin synergistic effects with Beauveria bassiana

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Synergistic Efficacy

The table below summarizes key experimental findings on the toxicity of Azadirachtin and B. bassiana mixtures against different insect pests.

Target Pest Optimal Ratio (this compound : B. bassiana) Co-Toxicity Coefficient (CTC) Biological Observation Experimental Context Source
Trialeurodes vaporariorum (Whitefly) 9:1, 4:1, 1:1, 1:4, 1:9 CTC > 120 (indicating synergism) Significantly higher insecticidal effect than individual agents. Laboratory bioassays on 3rd-instar nymphs. [1]
Bemisia tabaci (Whitefly) Not Specified (Compatible) Not Specified Effective control of whitefly on eggplant; neem had minimal negative effect on fungal growth. Laboratory and field conditions. [2]
Bemisia tabaci (Whitefly) Compatible at RD, 0.5x RD, 2x RD Synergistic effect reported Combined application with thiamethoxam, flonicamid, acephate, buprofezin, and this compound showed synergistic pest control. In-vitro compatibility and efficacy studies. [3]

Detailed Experimental Protocol for Synergy Evaluation

For researchers looking to replicate or validate these findings, here is a detailed methodology based on the established protocol [1].

  • Insect Rearing: Maintain the target insect population (e.g., whiteflies) on host plants under controlled environmental conditions (e.g., 26°C ± 1°C, 75% ± 7% RH, 14:10 light/dark cycle). For bioassays, use a specific life stage, such as third-instar nymphs [1].
  • Pathogen & Insecticide Preparation:
    • Fungal Preparation: Culture B. bassiana on Potato Dextrose Agar (PDA). Harvest spores and suspend them in a 0.1% Tween-80 solution. Determine the spore concentration using a haemocytometer and prepare a serial dilution gradient (e.g., 1×10⁴ to 1×10⁸ conidia/mL) [1].
    • Insecticide Preparation: Prepare a concentration gradient of this compound (e.g., 0.5 to 500 mg/L) [1].
  • Compatibility Testing (Critical Step): Before synergy tests, assess the compatibility of this compound with the fungus. Supplement PDA medium with different concentrations of this compound. Inoculate with a fungal plug and measure the mycelial growth diameter, spore germination rate, and inhibition rate after several days of incubation to ensure the insecticide does not strongly inhibit the fungus [1] [2].
  • Bioassay of Binary Mixtures: Prepare mixtures of this compound and B. bassiana in specific ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). Treat insects (e.g., by immersion or spraying) and maintain them under controlled conditions. Record mortality after a set period (e.g., 7 days) [1].
  • Data Analysis & Synergy Calculation: Probit analysis is used to estimate the LC₅₀ (median lethal concentration) for each treatment. Synergy is quantitatively determined by calculating the Co-Toxicity Coefficient (CTC) [1]:
    • Toxicity Index (TI): TI of A (this compound) = 100; TI of B (B. bassiana) = (LC₅₀ of A / LC₅₀ of B) × 100.
    • Actual TI of Mixture (M): (LC₅₀ of A / LC₅₀ of M) × 100.
    • Theoretical TI of Mixture: [TI of A × %(A) in M] + [TI of B × %(B) in M].
    • Co-Toxicity Coefficient (CTC): (Actual TI of M / Theoretical TI of M) × 100.
    • Interpretation: A CTC > 120 indicates marked synergism; 80-120 indicates additive effects; CTC < 80 indicates antagonism [1].

Mechanism of Action & Comparative Advantage

The synergy arises from the multi-faceted action of the combination, which overcomes the limitations of each agent used alone.

G Start Combined Application of This compound and B. bassiana AZ This compound Start->AZ BB B. bassiana Start->BB Sublethal Sublethal Stress on Insect Outcome Enhanced Pest Mortality (Synergistic Effect) Sublethal->Outcome Physical Physical Barrier Breach Physical->Outcome Immune Suppression of Immune Response Immune->Outcome AZ1 Growth Disruption (Anti-ecdysteroid) AZ->AZ1 AZ2 Feeding Deterrent (Antifeedant) AZ->AZ2 AZ3 Neuroendocrine Disruption AZ->AZ3 AZ1->Sublethal Weakens Host AZ2->Sublethal Reduces Fitness AZ3->Immune Impairs Defense BB1 Cuticle Penetration BB->BB1 BB2 Nutrient Competition BB->BB2 BB3 Toxin Production BB->BB3 BB1->Physical BB2->Sublethal Accelerates Death BB3->Immune Direct Toxicity

The combination is particularly valuable for Integrated Pest Management (IPM) as it can reduce the required dosage of chemical insecticides, lower application costs, and delay the development of pest resistance [1].

Key Considerations for Research & Application

  • Strain and Ratio Specificity: The synergistic effect is highly dependent on the specific strains of the fungus and the mixing ratios. Optimal ratios must be determined empirically for each target pest [1] [4].
  • Compatibility is Crucial: Not all insecticides are compatible with B. bassiana. Some can significantly inhibit fungal germination and growth. Therefore, compatibility tests are an essential prerequisite for developing a successful combined formulation [4] [3].
  • Performance Variation: It's important to note that while laboratory results are often strongly positive, the efficacy of combined formulations in greenhouse or field conditions can be more variable and may require further optimization of application methods [4].

References

Comparative insect growth disruption by azadirachtin analogs

Author: Smolecule Technical Support Team. Date: February 2026

Known Azadirachtin Analogs and Relative Activity

The table below lists several this compound analogs based on recent scientific literature. It should be noted that while this compound A is consistently reported as the most significant compound, detailed comparative data on the growth disruption efficacy of other analogs is not fully established in the searched literature.

Analog Name Key Characteristics and Notes on Activity Primary Natural Source
This compound A The most abundant and insecticidally active component; accounts for the majority of the biological activity in neem extracts [1] [2]. Seed kernels [1] [2]
This compound B A major analog alongside this compound A, together comprising the vast majority of the this compound component [2] [3]. Seed kernels [3]
11-epi-Azadirachtin D An epimeric analog with a novel α-oriented 11-hydroxyl group, unlike the more common β-orientation [4]. Its specific bioactivity requires further comparison. Seeds [4]
This compound D Often quantified alongside other analogs in analytical studies [3]. Its specific contribution to growth disruption is less documented than A and B. Seeds, Leaves [3]
This compound H Known to have a different orientation of the hydroxyl group at C-11 [4]. Seeds [4] [3]
This compound I Isolated and identified as one of the multiple analogs present in the plant [3]. Seeds, Leaves [3]

Experimental Protocols for Isolation and Analysis

To conduct a comparative study, a reliable method for isolating and quantifying the individual analogs is crucial. The following protocol, adapted from recent research, outlines a robust procedure.

Objective: To simultaneously isolate, identify, and quantify multiple this compound analogs from plant material or formulations.

Workflow Overview:

Sample Preparation Sample Preparation Online Solid-Phase Extraction (SPE) Online Solid-Phase Extraction (SPE) Sample Preparation->Online Solid-Phase Extraction (SPE) Ultrasonic extraction with 70% Acetonitrile Ultrasonic extraction with 70% Acetonitrile Sample Preparation->Ultrasonic extraction with 70% Acetonitrile LC-Q-TOF-MS Analysis LC-Q-TOF-MS Analysis Online Solid-Phase Extraction (SPE)->LC-Q-TOF-MS Analysis Hypersphere C18 HD cartridge Hypersphere C18 HD cartridge Online Solid-Phase Extraction (SPE)->Hypersphere C18 HD cartridge Data Quantification Data Quantification LC-Q-TOF-MS Analysis->Data Quantification C18 column, Acetonitrile/Water gradient C18 column, Acetonitrile/Water gradient LC-Q-TOF-MS Analysis->C18 column, Acetonitrile/Water gradient Calibration with pure standards Calibration with pure standards Data Quantification->Calibration with pure standards

Detailed Methodology:

  • Sample Preparation:

    • Homogenize neem seeds or leaves into a fine powder.
    • Accurately weigh 0.10 g of the powder.
    • Add 20 mL of 70% (v/v) acetonitrile and extract in an ultrasonic bath for 30 minutes. For seed kernels, repeat this extraction twice.
    • Centrifuge the mixture at 5000 rpm for 5 minutes.
    • Dilute the supernatant with water (e.g., 1 mL to 10 mL) and pass it through a 0.22 µm filter membrane before injection [3].
  • Automated Online Solid-Phase Extraction (SPE):

    • System: Use a system like Symbiosis Pico for full automation.
    • SPE Cartridge: HySphere C18 HD has been validated for this purpose.
    • Loading: Inject the sample (e.g., 35 µL) onto the SPE cartridge using 10% methanol as the loading phase to trap the analytes and wash away impurities [3].
  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS):

    • Chromatography: Use a C18 analytical column (e.g., Zorbax Eclipse XDB, 150 mm × 2.1 mm, 3.5 µm). Employ a gradient elution with water (A) and acetonitrile (B), both containing 10 µM sodium acetate.
    • Mass Spectrometry: Operate the Q-TOF-MS in positive ionization mode with a mass scan range of m/z 50-800. Key parameters include a drying gas flow of 10 L/min, gas temperature of 350°C, and a capillary voltage of 4000 V [3].
  • Data Quantification:

    • Prepare stock solutions of highly purified this compound standards (A, B, D, H, I) to create calibration curves.
    • Use the LC-Q-TOF-MS data to identify analogs by mass and retention time and quantify them based on the calibration curves. This method has shown excellent linearity, precision, and low limits of detection (e.g., 0.34-0.76 ng/mL) [3].

Biosynthetic Origin of Limonoids

Understanding that this compound is a limonoid, a class of triterpenoids, is key. Research using 13C glucose labeling in neem cell suspensions has confirmed that the isoprene units for limonoid biosynthesis are derived exclusively from the cytosolic Mevalonic Acid (MVA) pathway, not the plastidial MEP pathway [5]. This biosynthetic origin is a fundamental starting point for genetic or metabolic engineering studies.

Research Implications and Next Steps

The combination of advanced analytical chemistry and biosynthetic knowledge provides a powerful toolkit for researchers.

  • For Comparative Studies: The LC-Q-TOF-MS protocol allows for the precise measurement of analog concentrations in different neem cultivars, tissues, or under different growth conditions, which can be correlated with bioactivity data.
  • For Discovery and Production: Knowing the biosynthetic pathway opens doors to using synthetic biology. By expressing the key enzymes in a microbial host (like yeast), it may be possible to produce specific, potent analogs more efficiently than through plant extraction [6] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow-green solid; [HSDB]

Color/Form

Microcrystalline powder
Yellow green powde

XLogP3

-0.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

720.26293531 Da

Monoisotopic Mass

720.26293531 Da

Flash Point

Flash point > 58 °C
>137 °F (Closed cup)

Heavy Atom Count

51

LogP

1.09 (LogP)
log Kow = 1.09

Odor

Strong garlic/sulfur odor

Appearance

Solid powder

Melting Point

154-158 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O4U1SAF85H

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

2.7X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

11141-17-6

Metabolism Metabolites

Injection of a tritiated azadirachtin derivative, (22,23-(3)H)dihydroazadirachtin into locusts indicated fast clearing of radiolabeled material from the blood. Ninety percent of the applied radioactivity was excreted during the first 7 hr with the feces, whereas the remaining (22,23-(3)H)dihydroazadirachtin accumulated in the Malpighian tubules where it could be detected even 24 days after treatment. After the first 24 hr, feces contained at least three polar, unidentified metabolites but no (22,23-(3)H)dihydroazadirachtin.

Wikipedia

Azadirachtin

Use Classification

Insecticides, Acaricides, Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

... Isolated from the berries of the Neem tree (Azadirachta indica).

Analytic Laboratory Methods

Analysis by hplc.

Storage Conditions

Store in a cool, well-ventilated, secure area out of reach of children and animals.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media.

Dates

Last modified: 08-15-2023
1: Zhang J, Liu H, Sun Z, Xie J, Zhong G, Yi X. Azadirachtin induced apoptosis in the prothoracic gland in Bombyx mori and a pronounced Ca(2+) release effect in Sf9 cells. Int J Biol Sci. 2017 Nov 27;13(12):1532-1539. doi: 10.7150/ijbs.22175. eCollection 2017. PubMed PMID: 29230101; PubMed Central PMCID: PMC5723919.
2: Bezzar-Bendjazia R, Kilani-Morakchi S, Maroua F, Aribi N. Azadirachtin induced larval avoidance and antifeeding by disruption of food intake and digestive enzymes in Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Nov;143:135-140. doi: 10.1016/j.pestbp.2017.08.006. Epub 2017 Aug 5. PubMed PMID: 29183582.
3: Aribi N, Oulhaci MC, Kilani-Morakchi S, Sandoz JC, Kaiser L, Denis B, Joly D. Azadirachtin impact on mate choice, female sexual receptivity and male activity in Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Nov;143:95-101. doi: 10.1016/j.pestbp.2017.09.002. Epub 2017 Sep 5. PubMed PMID: 29183617.
4: Kilani-Morakchi S, Bezzar-Bendjazia R, Ferdenache M, Aribi N. Preimaginal exposure to azadirachtin affects food selection and digestive enzymes in adults of Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Aug;140:58-64. doi: 10.1016/j.pestbp.2017.06.004. Epub 2017 Jun 3. PubMed PMID: 28755695.
5: Oulhaci CM, Denis B, Kilani-Morakchi S, Sandoz JC, Kaiser L, Joly D, Aribi N. Azadirachtin effects on mating success, gametic abnormalities and progeny survival in Drosophila melanogaster (Diptera). Pest Manag Sci. 2018 Jan;74(1):174-180. doi: 10.1002/ps.4678. Epub 2017 Sep 12. PubMed PMID: 28736861.
6: Wang Z, Cheng X, Meng Q, Wang P, Shu B, Hu Q, Hu M, Zhong G. Azadirachtin-induced apoptosis involves lysosomal membrane permeabilization and cathepsin L release in Spodoptera frugiperda Sf9 cells. Int J Biochem Cell Biol. 2015 Jul;64:126-35. doi: 10.1016/j.biocel.2015.03.018. Epub 2015 Apr 4. PubMed PMID: 25849458.
7: Barbosa WF, De Meyer L, Guedes RN, Smagghe G. Lethal and sublethal effects of azadirachtin on the bumblebee Bombus terrestris (Hymenoptera: Apidae). Ecotoxicology. 2015 Jan;24(1):130-42. doi: 10.1007/s10646-014-1365-9. Epub 2014 Oct 10. PubMed PMID: 25300506.
8: Fernandes SR, Barreiros L, Oliveira RF, Cruz A, Prudêncio C, Oliveira AI, Pinho C, Santos N, Morgado J. Chemistry, bioactivities, extraction and analysis of azadirachtin: State-of-the-art. Fitoterapia. 2019 Feb 6;134:141-150. doi: 10.1016/j.fitote.2019.02.006. [Epub ahead of print] Review. PubMed PMID: 30738093.
9: Zhang J, Sun T, Sun Z, Li H, Qi X, Zhong G, Yi X. Azadirachtin acting as a hazardous compound to induce multiple detrimental effects in Drosophila melanogaster. J Hazard Mater. 2018 Oct 5;359:338-347. doi: 10.1016/j.jhazmat.2018.07.057. Epub 2018 Jul 23. PubMed PMID: 30048948.
10: Bezzar-Bendjazia R, Kilani-Morakchi S, Aribi N. Larval exposure to azadirachtin affects fitness and oviposition site preference of Drosophila melanogaster. Pestic Biochem Physiol. 2016 Oct;133:85-90. doi: 10.1016/j.pestbp.2016.02.009. Epub 2016 Mar 2. PubMed PMID: 27742366.
11: Baligar NS, Aladakatti RH, Ahmed M, Hiremath MB. Hepatoprotective activity of the neem-based constituent azadirachtin-A in carbon tetrachloride intoxicated Wistar rats. Can J Physiol Pharmacol. 2014 Apr;92(4):267-77. doi: 10.1139/cjpp-2013-0449. Epub 2014 Jan 9. PubMed PMID: 24708208.
12: Shao X, Lai D, Zhang L, Xu H. Induction of Autophagy and Apoptosis via PI3K/AKT/TOR Pathways by Azadirachtin A in Spodoptera litura Cells. Sci Rep. 2016 Oct 18;6:35482. doi: 10.1038/srep35482. PubMed PMID: 27752103; PubMed Central PMCID: PMC5067515.
13: Shaurub el-SH, Abd El-Meguid A, Abd El-Aziz NM. Quantitative and ultrastructural changes in the haemocytes of Spodoptera littoralis (Boisd.) treated individually or in combination with Spodoptera littoralis multicapsid nucleopolyhedrovirus (SpliMNPV) and azadirachtin. Micron. 2014 Oct;65:62-8. doi: 10.1016/j.micron.2014.04.010. Epub 2014 Apr 30. PubMed PMID: 25041832.
14: Shu B, Wang W, Hu Q, Huang J, Hu M, Zhong G. A COMPREHENSIVE STUDY ON APOPTOSIS INDUCTION BY AZADIRACHTIN IN Spodoptera frugiperda CULTURED CELL LINE Sf9. Arch Insect Biochem Physiol. 2015 Jul;89(3):153-68. doi: 10.1002/arch.21233. Epub 2015 Apr 1. PubMed PMID: 25828604.
15: Xu L, Li S, Ran X, Liu C, Lin R, Wang J. Apoptotic activity and gene responses in Drosophila melanogaster S2 cells, induced by azadirachtin A. Pest Manag Sci. 2016 Sep;72(9):1710-7. doi: 10.1002/ps.4198. Epub 2016 Jan 4. PubMed PMID: 26607310.
16: Soares DG, Godin AM, Menezes RR, Nogueira RD, Brito AM, Melo IS, Coura GM, Souza DG, Amaral FA, Paulino TP, Coelho MM, Machado RR. Anti-inflammatory and antinociceptive activities of azadirachtin in mice. Planta Med. 2014 Jun;80(8-9):630-6. doi: 10.1055/s-0034-1368507. Epub 2014 May 28. PubMed PMID: 24871207.
17: de Castro EA, de Oliveira DA, Farias SA, Gargano R, Martins JB. Structure and electronic properties of azadirachtin. J Mol Model. 2014 Feb;20(2):2084. doi: 10.1007/s00894-014-2084-0. Epub 2014 Feb 9. PubMed PMID: 24509732.
18: Nouri-Ganbalani G, Borzoui E, Abdolmaleki A, Abedi Z, George Kamita S. Individual and Combined Effects of Bacillus Thuringiensis and Azadirachtin on Plodia Interpunctella Hübner (Lepidoptera: Pyralidae). J Insect Sci. 2016 Sep 16;16(1). pii: 95. doi: 10.1093/jisesa/iew086. Print 2016. PubMed PMID: 27638953; PubMed Central PMCID: PMC5026475.
19: Joseph SV. Effects of Insect Growth Regulators on Bagrada hilaris (Hemiptera: Pentatomidae). J Econ Entomol. 2017 Dec 5;110(6):2471-2477. doi: 10.1093/jee/tox264. PubMed PMID: 29040567.
20: Lin T, Liu Q, Chen J. Identification of differentially expressed genes in Monochamus alternatus digested with azadirachtin. Sci Rep. 2016 Sep 15;6:33484. doi: 10.1038/srep33484. PubMed PMID: 27629396; PubMed Central PMCID: PMC5024161.

Explore Compound Types